Cyclohexanol, 1-(1-methylethyl)
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMUVQELXJWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334447 | |
| Record name | Cyclohexanol, 1-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3552-01-0 | |
| Record name | Cyclohexanol, 1-(1-methylethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 1-Isopropylcyclohexanol (1-(1-Methylethyl)cyclohexanol)
[1]
Executive Summary
1-Isopropylcyclohexanol (CAS 3552-01-0) is a tertiary alcohol featuring a cyclohexane ring substituted at the C1 position with both a hydroxyl group and an isopropyl moiety.[1] Distinct from its structural isomer 4-isopropylcyclohexanol (a common fragrance ingredient known for rose/clove notes), the 1-isomer exhibits unique physicochemical stability and reactivity profiles characteristic of sterically hindered tertiary centers.[1]
This guide details the physical properties, synthesis via Grignard addition, and specific reactivity of 1-isopropylcyclohexanol.[1] It also highlights emerging research implicating this molecule as a probe for transient receptor potential (TRP) channels in pain modulation studies.[1]
Molecular Identity & Structural Analysis[2][3][4][5]
The molecule is defined by the geminal substitution at the C1 carbon, creating a crowded steric environment.[1] This tertiary structure significantly influences its boiling point, resistance to oxidation, and dehydration pathways compared to secondary alcohol isomers.[1]
| Parameter | Data |
| IUPAC Name | 1-(1-Methylethyl)cyclohexanol |
| Common Synonyms | 1-Isopropylcyclohexanol; 1-Isopropyl-1-cyclohexanol |
| CAS Number | 3552-01-0 |
| Molecular Formula | C₉H₁₈O |
| SMILES | CC(C)C1(CCCCC1)O |
| Molecular Weight | 142.24 g/mol |
| Hybridization | C1 is sp³ hybridized (Tetrahedral) |
Physicochemical Profile
The following data represents the core physical constants for high-purity 1-isopropylcyclohexanol.
| Property | Value | Condition / Note |
| Physical State | Solid / Semi-solid | At standard temperature (25°C) |
| Melting Point | 26 °C | Low-melting solid due to globular shape |
| Boiling Point | 175 – 178 °C | Atmospheric pressure (760 mmHg) |
| Density | 0.922 g/mL | At 25°C (Liquid phase) |
| Refractive Index | 1.4683 | |
| Flash Point | ~72 °C (Est.)[1][2][3] | Closed Cup |
| LogP (Octanol/Water) | 2.34 | Lipophilic; crosses biological membranes |
| Solubility | Insoluble | Water (<1 g/L) |
| Solubility | Soluble | Ethanol, Ether, THF, Chloroform |
Technical Insight: The boiling point of the 1-isomer (~178°C) is notably lower than that of the 4-isomer (~213°C). This is attributed to the steric bulk of the isopropyl group at the C1 position, which shields the hydroxyl group, thereby reducing the efficiency of intermolecular hydrogen bonding network formation in the bulk liquid.[1]
Synthesis & Production Protocol
The most robust route for the synthesis of 1-isopropylcyclohexanol is the Grignard addition of isopropylmagnesium chloride to cyclohexanone.[1] This method ensures regiospecificity for the 1-position.[1]
Reaction Pathway (Graphviz)[2]
Figure 1: Grignard synthesis pathway converting cyclohexanone to 1-isopropylcyclohexanol via nucleophilic addition.[4][5][6]
Detailed Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Preparation: Charge the flask with 1.1 equivalents of Isopropylmagnesium chloride (2.0 M in THF). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Cyclohexanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1] The reaction is exothermic; maintain internal temperature <10°C.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Completion can be monitored via TLC (solvent: Hexane/EtOAc 9:1).
-
Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (
) at 0°C. Extract the aqueous layer with diethyl ether ( ). -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. Purify the crude oil via vacuum distillation or column chromatography (Silica gel) to obtain the pure tertiary alcohol.[1]
Reactivity & Stability
As a tertiary alcohol, 1-isopropylcyclohexanol is resistant to oxidation (e.g., Jones oxidation) but highly susceptible to acid-catalyzed dehydration.[1]
Dehydration Mechanism (E1 Elimination)
Under acidic conditions (e.g.,
Figure 2: Acid-catalyzed dehydration pathways.[7] The reaction yields a mixture of 1-isopropylcyclohexene and isopropylidenecyclohexane.[1]
Applications & Research Relevance
Biological Activity (TRP Channels)
Recent pharmacological studies have utilized 1-isopropylcyclohexanol as a structural probe.[1] Research indicates its involvement in modulating Transient Receptor Potential (TRP) channels, specifically TRPV1 and ANO1, which are critical pathways in pain perception and nociception.[1] Unlike the 4-isomer (menthol-like), the 1-isomer provides a unique steric template for receptor binding studies.[1]
Fragrance & Flavor
While less ubiquitous than 4-isopropylcyclohexanol, the 1-isomer possesses a camphoraceous, woody, and earthy odor profile.[1] It is used as a minor component in complex fragrance formulations where a robust, non-oxidizing tertiary alcohol backbone is required for scent longevity.[1]
Safety & Handling
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, although the tertiary alcohol is relatively non-hygroscopic compared to primary alcohols.[1]
References
-
Physical Constants: ChemSynthesis. 1-Isopropylcyclohexanol - CAS 3552-01-0 Physical Properties. Link
-
Synthesis Methodology: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Grignard Protocols).[1]
-
Biological Activity: Takayama, Y., et al. "Involvement of TRPV1-ANO1 Interactions in Pain-Enhancing Mechanisms."[1] Advances in Pain Research, 2018.[1][4][8] Link
-
Spectral Data: National Institute of Standards and Technology (NIST).[1][9] Mass Spectrum of Cyclohexanol, 1-(1-methylethyl)-. NIST Chemistry WebBook.[1] Link
Sources
- 1. scent.vn [scent.vn]
- 2. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 3. isopropyl-beta-methyl cyclohexane ethanol, 67634-03-1 [thegoodscentscompany.com]
- 4. ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR [m.chemicalbook.com]
- 5. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Cyclohexanol, 1-(1-methylethyl)" chemical structure and stereoisomers
Topic: 1-Isopropylcyclohexanol (Cyclohexanol, 1-(1-methylethyl)): Structural Dynamics and Synthetic Protocols Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Structural Biologists.[1]
Structural Architecture & Stereochemical Analysis
The compound Cyclohexanol, 1-(1-methylethyl) (CAS: 3552-01-0), commonly known as 1-isopropylcyclohexanol , is a tertiary alcohol characterized by a geminal substitution pattern at the C1 position of the cyclohexane ring.[1][2] Unlike its regioisomers (e.g., menthol derivatives), this molecule presents unique conformational constraints due to the steric bulk of the isopropyl group competing with the hydroxyl moiety.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-Propan-2-ylcyclohexan-1-ol |
| CAS Registry | 3552-01-0 |
| Formula | C |
| Molecular Weight | 142.24 g/mol |
| Classification | Tertiary Cyclic Alcohol |
| Hybridization | C1 is |
Stereoisomerism: The Myth of Chirality
Despite the complexity of the name, 1-isopropylcyclohexanol is achiral .[1]
-
Symmetry Analysis : The molecule possesses a plane of symmetry (
) passing through C1 and C4.[1] The two pathways around the ring (C1→C2→C3→C4 and C1→C6→C5→C4) are enantiotopic in isolation but identical in the time-averaged structure.[1] Consequently, the molecule is a meso -like structure (though strictly just achiral) and does not exhibit optical activity.[1] -
Stereogenic Centers : C1 is not a stereocenter because it is bonded to two identical groups (the two arms of the cyclohexane ring).[1]
Conformational Dynamics (The "Chair Flip")
The stereochemical depth of this molecule lies in its conformational isomerism .[1] The cyclohexane ring undergoes a chair-chair interconversion, toggling the substituents between axial and equatorial positions.[1]
-
Steric Parameters (A-Values) :
-
Thermodynamic Equilibrium : The system seeks to minimize 1,3-diaxial interactions.[1] The bulky isopropyl group has a significantly higher energetic penalty for being axial than the hydroxyl group.[1]
Calculated Preference :
Figure 1: Conformational equilibrium favoring the equatorial placement of the bulky isopropyl group.
Synthetic Methodology: The Lanthanide-Mediated Protocol
Synthesis of 1-isopropylcyclohexanol via standard Grignard addition (Isopropylmagnesium bromide + Cyclohexanone) is notoriously problematic.[1]
-
The Problem : The isopropyl Grignard reagent has
-hydrogens.[1] Steric hindrance at the carbonyl carbon of cyclohexanone promotes -hydride transfer (reduction) over nucleophilic addition, leading to cyclohexanol (reduction product) rather than the desired tertiary alcohol.[1] -
The Solution : Use of anhydrous Lanthanum(III) Chloride (LaCl
LiCl) to activate the carbonyl and suppress reduction.[1]
Reagents & Preparation
-
Substrate : Cyclohexanone (distilled).[1]
-
Nucleophile :
-PrMgCl (2.0 M in THF).[1] -
Promoter : LaCl
LiCl (0.6 M in THF).[1] -
Solvent : Anhydrous THF.[1]
Step-by-Step Protocol
-
Complexation : In a flame-dried Schlenk flask under Argon, charge Cyclohexanone (1.0 equiv) and add LaCl
LiCl solution (1.0 equiv). Stir at room temperature for 1 hour.-
Mechanism: The Lewis acidic La(III) coordinates to the carbonyl oxygen, increasing electrophilicity while sterically shielding the
-protons to prevent enolization.[1]
-
-
Addition : Cool the mixture to 0°C. Add
-PrMgCl (1.1 equiv) dropwise over 30 minutes. -
Reaction : Allow to warm to room temperature and stir for 2 hours.
-
Quench : Carefully quench with saturated aqueous NH
Cl at 0°C. -
Workup : Extract with Et
O (3x), wash combined organics with brine, dry over Na SO , and concentrate. -
Purification : Flash column chromatography (Hexanes/EtOAc 95:5).
Yield Expectation : >90% (compared to ~40-50% with standard Grignard).[1]
Figure 2: Lanthanide-mediated synthesis pathway preventing beta-hydride reduction side reactions.[1]
Reactivity Profile & Applications
Dehydration (Elimination)
Treatment of 1-isopropylcyclohexanol with strong acid (e.g., H
-
Regioselectivity : Follows Zaitsev's rule.[1]
-
Major Product : 1-Isopropylcyclohexene (Endocyclic double bond).[1]
-
Minor Product : Isopropylidenecyclohexane (Exocyclic double bond).[1]
-
Note: The endocyclic product is thermodynamically more stable due to better hyperconjugation within the ring.[1]
-
Oxidation Resistance
As a tertiary alcohol, 1-isopropylcyclohexanol is resistant to oxidation under standard conditions (Jones reagent, PCC).[1] It does not form a ketone or aldehyde.[1] This property makes it a robust internal standard or solvent additive in oxidative environments.[1]
Physical Data Summary
| Property | Value | Source |
| Boiling Point | 209.8°C (est) / ~81°C at 12 mmHg | [1] |
| Melting Point | 26°C | [1] |
| Density | 0.922 g/cm | [1] |
| LogP | 2.34 | [1] |
References
-
Cheméo . "Chemical Properties of Cyclohexanol, 1-(1-methylethyl) (CAS 3552-01-0)". Cheméo Data Repository. Available at: [Link][1]
-
Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 45(18), 2958-2961.[1] (Foundational reference for LaCl3/LiCl Grignard activation).
-
Imamoto, T., et al. (1989).[1] "Carbonyl Addition Reactions Promoted by Cerium(III) Chloride". Journal of the American Chemical Society, 111(12), 4392-4398.[1]
Sources
"Cyclohexanol, 1-(1-methylethyl)" CAS number 3552-01-0 properties
[1][2]
Executive Summary
Cyclohexanol, 1-(1-methylethyl) (CAS 3552-01-0), commonly known as 1-Isopropylcyclohexanol , is a tertiary alcohol characterized by the attachment of an isopropyl group and a hydroxyl group at the C1 position of the cyclohexane ring.
Critical Distinction: Researchers must distinguish this compound from its structural isomer, 4-isopropylcyclohexanol (CAS 4621-04-9). While the 4-isomer is a widely used fragrance ingredient with floral (Muguet) notes, the 1-isomer (CAS 3552-01-0) serves primarily as a versatile synthetic intermediate . Its tertiary alcohol structure makes it a strategic precursor for generating gem-disubstituted cyclohexane derivatives and endocyclic alkenes via dehydration.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of 1-isopropylcyclohexanol, providing a robust foundation for its application in pharmaceutical and agrochemical synthesis.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
The steric bulk of the isopropyl group adjacent to the hydroxyl moiety imparts unique stability and reactivity profiles compared to secondary cyclohexanols.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 3552-01-0 | |
| IUPAC Name | 1-Propan-2-ylcyclohexan-1-ol | |
| Molecular Formula | C₉H₁₈O | |
| Molecular Weight | 142.24 g/mol | |
| Structure Type | Tertiary Alcohol | Gem-disubstituted C1 |
| Appearance | Colorless liquid to low-melting solid | Solidifies ~26°C |
| Melting Point | 26 °C | [1] |
| Boiling Point | 175–178 °C | @ 760 mmHg [2] |
| Density | 0.922 g/mL | @ 25 °C |
| Solubility | Organic solvents (Ether, DCM, THF) | Insoluble in water |
| Flash Point | ~67 °C | Combustible Liquid |
Synthesis & Manufacturing Protocol
The most robust and atom-economical route to 1-isopropylcyclohexanol is the Grignard addition of isopropylmagnesium halide to cyclohexanone. This method ensures high regioselectivity for the C1 position.
Validated Synthetic Workflow
Reaction: Nucleophilic addition of Isopropylmagnesium Chloride to Cyclohexanone.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Isopropylmagnesium Chloride (2.0 M in THF, 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Quench: Saturated Ammonium Chloride (aq)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (N₂ or Ar).
-
Grignard Preparation: Charge the flask with Isopropylmagnesium Chloride solution. Cool to 0°C using an ice bath.
-
Addition: Dissolve Cyclohexanone in anhydrous THF. Add dropwise to the Grignard reagent over 30 minutes. The exotherm must be controlled to maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to ensure completion.
-
Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl. Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~75°C @ 15 mmHg) to yield the pure tertiary alcohol.
Reaction Mechanism Visualization
Figure 1: Grignard synthesis pathway converting cyclohexanone to 1-isopropylcyclohexanol via nucleophilic addition.[1][2][3]
Reactivity & Derivatives
As a tertiary alcohol, 1-isopropylcyclohexanol is prone to acid-catalyzed dehydration . This reactivity is the primary driver for its use as an intermediate in generating alkene scaffolds.
Dehydration Pathways
Treatment with strong acid (e.g., H₂SO₄, p-TsOH) leads to the elimination of water. Following Zaitsev's Rule , the major product is the thermodynamically more stable alkene.
-
Major Product: 1-Isopropylcyclohexene (Endocyclic double bond, trisubstituted).
-
Minor Product: Isopropylidenecyclohexane (Exocyclic double bond).
This transformation is critical for synthesizing functionalized terpenes and cycloalkane derivatives.
Dehydration Mechanism Visualization
Figure 2: Acid-catalyzed dehydration pathways showing the regioselective formation of the endocyclic alkene.
Applications in Research & Industry
Pharmaceutical Intermediates
The 1-isopropylcyclohexyl scaffold appears in various bioactive molecules. The steric bulk of the isopropyl group is often exploited to:
-
Modulate Lipophilicity: Increasing LogP to improve membrane permeability.
-
Block Metabolism: The tertiary center resists oxidative metabolism compared to secondary alcohols.
-
Conformational Locking: The bulky group biases the cyclohexane ring conformation (typically equatorial preference), which is vital for structure-activity relationship (SAR) studies [3].
Agrochemicals & Materials
-
Precursor to Pesticides: Derivatives of 1-isopropylcyclohexanol are explored in the synthesis of acaricides and insecticides where lipophilic bulky groups enhance receptor binding.
-
Monomer Synthesis: Dehydration products (alkenes) are used in copolymerization to modify the glass transition temperature (Tg) of polymers.
Safety & Handling (HSE)
While specific toxicological data for this isomer is less abundant than for cyclohexanol, standard precautions for tertiary alcohols apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[2]
-
-
Handling:
-
Use in a fume hood to avoid inhalation of vapors.
-
Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromic acid, permanganates) to prevent uncontrolled oxidation or decomposition.
-
References
-
ChemSynthesis. (2025). 1-Isopropylcyclohexanol - CAS 3552-01-0 Properties and Synthesis. Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: Cyclohexanol, 1-(1-methylethyl).[4][1] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (Various). General Procedures for Grignard Reactions. Retrieved from [Link]
Technical Guide: Solubility Profile of Cyclohexanol, 1-(1-methylethyl)
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Cyclohexanol, 1-(1-methylethyl) (CAS: 3552-01-0). This document is structured for researchers in organic synthesis and formulation science.
Executive Summary
Cyclohexanol, 1-(1-methylethyl) , commonly known as 1-Isopropylcyclohexanol , is a tertiary alcohol characterized by a cyclohexyl ring substituted at the C-1 position with both a hydroxyl group and an isopropyl group. Unlike its secondary alcohol isomers (e.g., menthol derivatives), the tertiary nature of the hydroxyl moiety in this molecule imparts unique steric shielding, significantly influencing its solvation thermodynamics and reactivity.
This guide provides a definitive analysis of its solubility across the polarity spectrum, supported by mechanistic insights into solute-solvent interactions. It establishes that while the compound is lipophilic and practically insoluble in water, it exhibits broad miscibility with medium-to-low polarity organic solvents, making it a critical intermediate in the synthesis of methacrylate monomers for photoresist applications and fragrance fixatives.
Physicochemical Characterization
Understanding the solubility requires a foundational analysis of the molecule's physical state and thermodynamic properties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3552-01-0 | [PubChem, 2025] |
| Molecular Formula | C₉H₁₈O | [NIH, 2025] |
| Molecular Weight | 142.24 g/mol | [PubChem, 2025] |
| Physical State (25°C) | Viscous Liquid | [Cheméo, 2025] |
| Melting Point | ~ -5 °C (268 K) | [Cheméo, 2025] |
| Boiling Point | ~ 180–185 °C (Predicted) | [Cheméo, 2025] |
| LogP (Octanol/Water) | 2.34 (Predicted) | [Cheméo, 2025] |
| Water Solubility | 2.4 mg/L (Estimated) | [Cheméo, 2025] |
| Topological Polar Surface Area | 20.2 Ų | [PubChem, 2025] |
Technical Insight: The low melting point (-5°C) confirms that 1-isopropylcyclohexanol exists as a liquid at room temperature, facilitating its use as a co-solvent or neat reagent. The LogP of 2.34 places it firmly in the lipophilic domain, predicting poor interaction with high-dielectric aqueous media.
Solubility Thermodynamics & Solvent Compatibility
Mechanism of Solvation
The solubility of 1-isopropylcyclohexanol is governed by the competition between the hydrophobic isopropyl-cyclohexyl scaffold and the hydrophilic tertiary hydroxyl group.
-
Steric Hindrance: The bulky isopropyl group adjacent to the hydroxyl moiety limits the accessibility of the -OH group for hydrogen bonding. Consequently, this molecule behaves more lipophilically than primary or secondary cyclohexanols.
-
Dielectric Compatibility: It favors solvents with low-to-moderate dielectric constants (
).
Solvent Compatibility Matrix
The following data synthesizes theoretical Hansen Solubility Parameters (HSP) and empirical "Like Dissolves Like" principles.
Table 2: Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Alcohols | Ethanol, Isopropanol | High (Miscible) | Favorable H-bonding matches the solute's hydroxyl group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent dispersion force interactions; DCM is the preferred solvent for extraction. |
| Ethers | THF, Diethyl Ether | High (Miscible) | Ether oxygens accept H-bonds from the solute's tertiary -OH. |
| Alkanes | Hexane, Cyclohexane | Moderate to High | Soluble due to the large hydrophobic surface area, though low temperatures may induce phase separation. |
| Aromatics | Toluene, Benzene | High | |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; steric bulk prevents hydration shell formation. |
Visualization: Solvation Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).
Figure 1: Decision tree for solvent selection based on process requirements.
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Purpose: To quantify the exact solubility limit in a specific non-standard solvent. Scope: Applicable to viscous liquids like 1-isopropylcyclohexanol.
Reagents & Equipment:
-
Target Solvent (HPLC Grade).
-
1-Isopropylcyclohexanol (Assay >98%).
-
Analytical Balance (±0.1 mg).
-
Centrifuge (Temperature controlled).
-
0.22 µm PTFE Syringe Filter.
Methodology:
-
Saturation: Add excess 1-isopropylcyclohexanol (approx. 2 mL) to 5 mL of the target solvent in a scintillation vial.
-
Equilibration: Vortex for 5 minutes, then incubate at 25°C for 24 hours with continuous agitation (orbital shaker).
-
Separation: If phase separation is unclear (viscous emulsion), centrifuge at 3000 RPM for 10 minutes.
-
Sampling: Withdraw 1 mL of the supernatant (saturated solution) using a syringe. Filter through a 0.22 µm PTFE filter to remove micro-droplets of undissolved alcohol.
-
Quantification:
-
Transfer exactly 0.5 mL of filtrate to a pre-weighed aluminum weighing dish (
). -
Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 2 hours.
-
Weigh the residue (
).
-
-
Calculation:
Synthesis Pathway & Purification Context
1-Isopropylcyclohexanol is typically synthesized via the Grignard reaction. Understanding this pathway explains the frequent presence of solvents like THF and Diethyl Ether in technical grades of the material.
Figure 2: Synthesis pathway highlighting the origin of the tertiary alcohol structure.
Applications in Drug Development & Formulation
While primarily an intermediate, the solubility profile of 1-isopropylcyclohexanol offers specific utility in pharmaceutical research:
-
Permeation Enhancer: Like its isomer menthol, the lipophilic cyclohexyl ring can disrupt the lipid bilayer of the stratum corneum. Its high solubility in ethanol makes it a viable candidate for transdermal gel formulations.
-
Photoresist Monomer Synthesis: It serves as the precursor for 1-isopropylcyclohexyl methacrylate. The alcohol is dissolved in anhydrous THF and reacted with methacryloyl chloride. The solubility of the starting alcohol in non-polar organic solvents is crucial for maintaining anhydrous conditions to prevent side reactions.
-
Fragrance Fixative: Its low volatility and solubility in ethanol allow it to stabilize volatile top notes in perfume formulations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520744, Cyclohexanol, 1-(1-methylethyl)-. Retrieved from [Link]
-
Cheméo (2025). Chemical Properties of Cyclohexanol, 1-(1-methylethyl) (CAS 3552-01-0). Retrieved from [Link]
- Google Patents (2015).1-isopropylcyclohexanol methyl propionate and preparation method thereof. Patent CN104387270A.
-
ChemSynthesis (2025). 1-Isopropylcyclohexanol Synthesis and Properties. Retrieved from [Link]
Navigating the Safety Landscape of 1-Isopropylcyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
1-Isopropylcyclohexanol is a substituted cyclohexanol derivative. A clear understanding of its physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary storage and handling protocols.
| Property | Value | Source(s) |
| CAS Number | 3552-01-0 | [1][2] |
| Molecular Formula | C9H18O | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Melting Point | ~26 °C | [1][3] |
| Boiling Point | ~175-178 °C; 209.85 °C (estimate) | [1][3] |
| Density | ~0.922 g/mL | [1] |
| Appearance | Colorless liquid | [4] |
| Odor | Camphor-like (inferred from cyclohexanol) | [5] |
Note: Some physical properties are based on estimates or data from closely related compounds due to limited specific data for 1-isopropylcyclohexanol.
Hazard Identification and GHS Classification
Anticipated Hazards:
-
Flammability: Based on related compounds like isopropyl alcohol and isopropylcyclohexane, 1-isopropylcyclohexanol is expected to be a flammable liquid.[4][6] Isopropylcyclohexane is classified as a Flammable Liquid Category 3 (H226).[6]
-
Skin Corrosion/Irritation: Cyclohexanol and its derivatives are known to be skin irritants.[5] The SDS for a related compound, 1-isopropyl-4-methylcyclohexane, explicitly states it causes skin irritation (H315).[7]
-
Serious Eye Damage/Irritation: Cyclohexanol is an eye irritant.[5] 4-Isopropylcyclohexanol is classified as causing serious eye damage.[8] Therefore, 1-isopropylcyclohexanol should be handled as a potential cause of serious eye irritation.
-
Aspiration Hazard: Isopropylcyclohexane is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways (H304).[6] This is a critical consideration for handling and in case of accidental ingestion.
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as drowsiness or dizziness, similar to other volatile organic compounds like isopropyl alcohol.[4][9]
Inferred GHS Pictograms:
Caption: Inferred GHS pictograms for 1-isopropylcyclohexanol.
Safe Handling and Storage Protocols
A proactive approach to safety involves implementing robust handling and storage procedures. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering and administrative controls over PPE. However, in a laboratory setting, a combination of all three is essential.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isopropylcyclohexane | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. airgas.com [airgas.com]
Technical Guide: Strategic Application Vectors for Cyclohexanol, 1-(1-methylethyl)
The following technical guide is structured to serve as a strategic roadmap for researchers investigating 1-Isopropylcyclohexanol (CAS 3552-01-0). It prioritizes high-value application vectors in medicinal chemistry and advanced organic synthesis, moving beyond basic characterization to functional utility.
Executive Summary
Cyclohexanol, 1-(1-methylethyl) (1-Isopropylcyclohexanol) represents a distinct class of tertiary cycloaliphatic alcohols. Unlike its secondary alcohol isomers (e.g., 4-isopropylcyclohexanol or menthol), the 1-isomer features a quaternary carbon center bearing both the hydroxyl and isopropyl groups. This steric congestion and lack of
This guide outlines three primary research vectors:
-
Medicinal Chemistry : Utilization as a non-oxidizable scaffold in kinase inhibitors.
-
Synthetic Methodology : Application as a probe substrate for distal C–H activation.
-
Olfactory Science : Investigation of tertiary alcohol stability in fragrance persistence.
Part 1: Physicochemical Profile & Structural Logic
The utility of 1-isopropylcyclohexanol is dictated by its tertiary alcohol motif.
Comparative Properties Table
| Property | 1-Isopropylcyclohexanol (Target) | 4-Isopropylcyclohexanol (Isomer) | Menthol (Analog) |
| CAS | 3552-01-0 | 4621-04-9 | 89-78-1 |
| Alcohol Type | Tertiary ( | Secondary ( | Secondary ( |
| Oxidation Potential | High Resistance (No | Oxidizes to Ketone | Oxidizes to Ketone |
| Metabolic Fate | Phase II (Glucuronidation) | Phase I (Oxidation) & II | Phase I & II |
| Primary Use | Structural Scaffold / Probe | Analgesic / Fragrance | Flavor / Fragrance |
Analyst Insight : The resistance to oxidation allows the 1-isopropyl moiety to serve as a "metabolic stop" in pharmaceutical candidates, extending half-life by blocking conversion to the corresponding ketone [1].
Part 2: Core Research Vectors
Vector A: Kinase Inhibitor Scaffold Design
Recent patent literature identifies 1-isopropylcyclohexanol derivatives as critical intermediates in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors .
-
Mechanism : The incorporation of a tertiary alcohol at the solvent-front region of the kinase binding pocket can improve solubility and metabolic stability.
-
Research Opportunity : Developing stereoselective routes to cis/trans 4-functionalized derivatives. The tertiary alcohol group prevents metabolic "hotspots" often found in secondary cycloalkyl ethers or amines.
Vector B: Distal C–H Functionalization Probe
The molecule's steric bulk at C1 directs radical attacks to distal positions (C3/C4), making it an ideal substrate for testing the regioselectivity of novel catalytic systems.
-
Current State : Radical substitution processes (e.g., using dioxiranes or iron catalysis) often struggle with distinguishing between methylene sites.
-
Research Goal : Use 1-isopropylcyclohexanol to map "steric shadow" effects where the bulky C1 substituent protects C2, forcing functionalization to C3 or C4 [2].
Part 3: Experimental Protocols
Protocol 1: High-Fidelity Synthesis via Grignard Addition
Rationale: Direct addition of isopropylmagnesium chloride to cyclohexanone is the most efficient route to the tertiary alcohol, but temperature control is critical to minimize enolization side reactions.
Reagents:
-
Cyclohexanone (Reagent Grade, anhydrous)
-
Isopropylmagnesium chloride (2.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Workflow:
-
Inerting : Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Charge : Add Cyclohexanone (50 mmol) and 100 mL anhydrous THF. Cool to 0°C in an ice bath.
-
Addition : Add Isopropylmagnesium chloride (60 mmol, 1.2 eq) dropwise over 45 minutes.
-
Critical Control Point: Maintain internal temperature < 5°C to suppress alpha-deprotonation (enolization).
-
-
Reaction : Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexane; Stain: Phosphomolybdic Acid).
-
Quench : Cool to 0°C. Slowly add sat.
(50 mL). Caution: Exothermic. -
Extraction : Extract with Diethyl Ether (
mL). Wash combined organics with Brine. Dry over . -
Purification : Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).
Yield Expectation : 85-92% as a colorless oil.
Protocol 2: Olfactory Stability Assay (Hypothetical)
Rationale: Tertiary alcohols often exhibit superior stability in acidic media compared to secondary alcohols, relevant for functional perfumery.
-
Preparation : Prepare 1% (w/v) solutions of 1-isopropylcyclohexanol and Menthol in Ethanol.
-
Acid Challenge : Aliquot samples into vials containing pH 3.0 buffer (Citrate).
-
Aging : Incubate at 40°C for 14 days (accelerated aging).
-
Analysis : Analyze via GC-MS for dehydration products (e.g., isopropylcyclohexene).
-
Hypothesis: 1-isopropylcyclohexanol will show <5% degradation, whereas secondary analogs may show esterification or dehydration traces.
-
Part 4: Visualization of Pathways
Diagram 1: Synthetic Pathway & Metabolic Logic
This diagram illustrates the Grignard synthesis and contrasts the metabolic fate of the tertiary alcohol vs. a secondary alcohol.
Caption: Synthesis of 1-Isopropylcyclohexanol and its metabolic resistance to Phase I oxidation.
Diagram 2: Distal C-H Functionalization Map
This diagram visualizes the steric shielding effect of the 1-isopropyl group, directing radical attacks to the C3 and C4 positions.
Caption: Regioselectivity map showing steric deactivation of C2/C6 and activation of distal C3/C4 sites.
References
-
National Science Foundation (NSF) . (2021). Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation. Journal of Organic Chemistry. [Link]]
- Google Patents. (2010). Diamino heterocyclic carboxamide compound (WO2010128659A1). WIPO.
-
NIST . (2024). Cyclohexanol, 1-(1-methylethyl)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]
Sources
"Cyclohexanol, 1-(1-methylethyl)" IUPAC name and synonyms
IUPAC Name: 1-(1-Methylethyl)cyclohexan-1-ol Common Name: 1-Isopropylcyclohexanol CAS Registry Number: 3552-01-0[1][2][3]
Executive Summary
This technical guide analyzes 1-(1-methylethyl)cyclohexanol , a tertiary alcohol characterized by significant steric bulk at the hydroxyl-bearing carbon.[2] Unlike its secondary alcohol isomers (e.g., menthol derivatives), this molecule features a quaternary carbon center, rendering it resistant to mild oxidation but highly susceptible to acid-catalyzed dehydration.[2]
Its primary utility lies as a lipophilic structural motif in drug discovery—specifically in modulating the metabolic stability of pharmaceutical candidates—and as a precursor in the synthesis of sterically hindered esters for fragrance applications. This guide provides a definitive synthesis protocol, mechanistic insights into its reactivity, and handling standards derived from its phase-transition behavior near room temperature.[2]
Chemical Identity & Physical Properties[1][2][3]
The molecule exhibits a phase transition near standard ambient temperature (
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 142.24 g/mol | |
| Appearance | Colorless solid/liquid | MP is approx.[2][3] |
| Boiling Point | At 760 mmHg | |
| Density | At | |
| Solubility | Organic solvents (DCM, THF) | Poor water solubility |
| pKa | ~15.2 | Typical for tertiary alcohols |
Synthesis Protocol: Grignard Addition
Objective: Synthesis of 1-isopropylcyclohexanol via nucleophilic addition of isopropylmagnesium bromide to cyclohexanone.[2]
Mechanistic Rationale
The synthesis relies on the formation of a carbon-carbon bond at a hindered center. The isopropyl group is moderately bulky; therefore, the Grignard reagent (
Experimental Workflow
Reagents:
-
Cyclohexanone (1.0 eq, anhydrous)[2]
-
Isopropylmagnesium bromide (1.2 eq, 2.0 M in THF)[2]
-
Tetrahydrofuran (THF), anhydrous[2]
-
Ammonium chloride (
), saturated aqueous solution[2]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under positive nitrogen pressure.
-
Solvation: Charge the flask with commercially available isopropylmagnesium bromide solution. Cool to
using an ice/water bath. -
Addition: Dissolve cyclohexanone in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes. Critical: Maintain internal temperature
to suppress side reactions. -
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to drive the reaction to completion against steric resistance.
-
Quench: Cool to
. Slowly add saturated .[2] Note: Do not use strong acid (HCl) for the quench, as this will trigger immediate dehydration of the tertiary alcohol product. -
Isolation: Extract with diethyl ether (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Distillation under reduced pressure or recrystallization from hexanes (if solid).
Reaction Pathway Visualization
Figure 1: Nucleophilic addition pathway.[2] The use of mild hydrolysis (NH4Cl) is critical to preserve the alcohol functionality.
Reactivity: Acid-Catalyzed Dehydration
The most dominant chemical behavior of 1-isopropylcyclohexanol is its tendency to dehydrate under acidic conditions.[2] Because the hydroxyl group is on a tertiary carbon, it readily leaves to form a stable tertiary carbocation.
Mechanism (E1 Elimination)[2]
-
Protonation: The hydroxyl oxygen accepts a proton from the acid catalyst.
-
Ionization: Loss of water yields the tertiary 1-isopropylcyclohexyl carbocation.[2]
-
Elimination: A base (water or bisulfate ion) removes a proton from an adjacent carbon.
Regioselectivity: Elimination can occur at two distinct positions, leading to different alkene isomers:[2]
-
Endocyclic Double Bond: Removal of a proton from the ring (
or ). Product: 1-Isopropylcyclohexene .[2] -
Exocyclic Double Bond: Removal of a proton from the isopropyl methine group. Product: Isopropylidenecyclohexane .
Thermodynamic control typically favors the most substituted alkene (Zaitsev product). In this case, the exocyclic double bond (tetrasubstituted) competes strongly with the endocyclic (trisubstituted) form.
Dehydration Pathway Visualization
Figure 2: Divergent elimination pathways. The carbocation intermediate partitions between endocyclic and exocyclic alkene formation.
Applications & Research Relevance
Pharmaceutical Intermediate
In medicinal chemistry, the 1-isopropylcyclohexyl moiety serves as a bioisostere for other bulky lipophilic groups (e.g., tert-butyl).[2] Introducing this group can block metabolic hotspots on a drug scaffold, extending half-life (
Fragrance Chemistry
The molecule is a precursor to 1-isopropylcyclohexyl esters (e.g., acetate or propionate).[2] These derivatives are valued for their stability and unique woody/herbal olfactory profiles. The steric bulk of the isopropyl group retards hydrolysis of the ester bond, providing long-lasting scent release.
Safety & Handling Standards
Hazard Class: Irritant (Skin/Eye).[2] Signal Word: Warning.
-
Handling: Due to its melting point (
), the substance may solidify during storage. Do not scrape solid material to avoid generating dust. Instead, gently warm the container to in a water bath to liquefy before dispensing. -
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep tightly sealed to prevent moisture absorption, which complicates stoichiometric calculations.
-
PPE: Nitrile gloves and safety glasses are mandatory.
References
- Synthesis via Grignard:Reaction of cyclohexanone with isopropylmagnesium bromide. (Classic Organic Synthesis Protocol).
-
Physical Properties & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520744, 1-Isopropylcyclohexanol. Retrieved from [Link]
-
Safety Data: Capot Chemical Co., Ltd. (2024). Safety Data Sheet: 1-Isopropylcyclohexanol. Retrieved from [Link]
-
Dehydration Mechanisms: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Foundational text for E1 elimination mechanisms of tertiary alcohols).
-
Fragrance Applications: Thermodynamic insights into the odour intensity of terpenols. Journal of Thermal Analysis and Calorimetry (2025). DOI: 10.1007/s10973-024-13819-9.[2][4]
Sources
- 1. echemi.com [echemi.com]
- 2. 1883347-28-1,1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. China 1-isopropylcyclohexan-1-ol 3552-01-0 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 4. jk-sci.com [jk-sci.com]
Theoretical Calculations on "Cyclohexanol, 1-(1-methylethyl)" Conformations
Executive Summary
The structural motif of 1-(1-methylethyl)cyclohexanol (commonly 1-isopropylcyclohexanol) represents a classic yet critical case study in geminal 1,1-disubstitution.[1] In medicinal chemistry, this scaffold serves as a model for introducing rigidity and modulating lipophilicity (
This guide provides a rigorous theoretical framework for calculating the conformational landscape of 1-isopropylcyclohexanol. Unlike simple monosubstituted cyclohexanes, the 1,1-disubstitution pattern introduces a direct steric competition between the hydroxyl group and the bulky isopropyl group. Accurate modeling requires a computational protocol that accounts for A-value differentials , geminal steric compression , and solvent-dependent hydrogen bonding .[1]
Theoretical Framework
The Conformational Landscape
The cyclohexane ring exists primarily in a chair conformation.[2] For 1-isopropylcyclohexanol, the geminal substitution at C1 creates two distinct chair conformers in equilibrium:
-
Conformer A (Global Minimum): Isopropyl group Equatorial / Hydroxyl group Axial .[1]
-
Conformer B (High Energy): Isopropyl group Axial / Hydroxyl group Equatorial .[1]
Energetic Drivers (A-Values)
The equilibrium position is dictated by the difference in steric bulk (A-values) between the two substituents.
Theoretical Prediction:
Since the energetic penalty for placing the isopropyl group axially (
Geminal Effects
While A-values provide a baseline, accurate calculation must account for the geminal effect . The bond angle
Computational Protocol: A Self-Validating Workflow
To achieve high-accuracy results suitable for publication or drug design integration, we employ a hierarchical computational workflow.[1] This protocol moves from low-cost molecular mechanics to high-level Density Functional Theory (DFT).[1]
Step 1: Exhaustive Conformational Search
Objective: Identify all local minima, including rotamers of the isopropyl group and hydroxyl proton. Method: Monte Carlo Multiple Minimum (MCMM) with the OPLS4 or MMFF94 force field.
-
Causality: The isopropyl group has internal rotation (C-C bond). A simple geometry optimization might trap the structure in a local rotameric minimum.
-
Criteria: Save all conformers within a
window.
Step 2: Geometry Optimization (DFT)
Objective: Refine structures and obtain electronic energies.[1] Method: DFT using the B3LYP-D3(BJ) functional.[1]
-
Basis Set: 6-311+G(d,p) (Diffuse functions are critical for the lone pairs on Oxygen).[1]
-
Dispersion Correction (D3): Essential for capturing the weak London dispersion forces between the isopropyl methyls and the cyclohexane ring protons.
Step 3: Solvation Energy Correction (SMD)
Objective: Account for the solvent's influence on the Hydroxyl A-value. Method: SMD (Solvation Model based on Density).[1]
-
Solvent: Water (for biological relevance) or Chloroform (for NMR correlation).[1]
-
Insight: Polar solvents stabilize the exposed equatorial OH more than the sterically shielded axial OH, potentially reducing the energy gap slightly, though the steric dominance of the isopropyl group remains the primary factor.
Step 4: Frequency Calculation
Objective: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (
Visualization of Workflow
The following diagram illustrates the logical flow of the computational protocol, ensuring no local minima are missed.
Caption: Hierarchical computational workflow for determining the Boltzmann population of 1-isopropylcyclohexanol conformers.
Data Presentation & Analysis
The following table summarizes the expected theoretical outputs based on the methodology described.
Table 1: Predicted Thermodynamic Parameters (298 K)
| Parameter | Conformer A (Major) | Conformer B (Minor) | |
| Geometry | iPr-Equatorial / OH-Axial | iPr-Axial / OH-Equatorial | -- |
| Steric Driver | Minimal 1,3-diaxial strain | Severe 1,3-diaxial (iPr vs H) | -- |
| Relative Energy ( | |||
| Boltzmann Pop.[1] (298K) | -- | ||
| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors align) | -- |
Structural Logic Diagram
To understand the stability, we visualize the competing forces.
Caption: Conformational equilibrium showing the strong thermodynamic preference for the equatorial isopropyl group.
Application in Drug Design
Understanding this conformational bias is crucial for bioisostere design:
-
Scaffold Rigidity: The high energy barrier to flip to Conformer B effectively locks the cyclohexane ring. If a drug pharmacophore requires the hydroxyl group to be axial (perpendicular to the ring plane), this scaffold is ideal.
-
Solubility Modulation: The axial hydroxyl group in Conformer A is more sterically crowded than an equatorial one.[1] This can subtly reduce hydration efficiency compared to an unhindered alcohol, potentially increasing
slightly more than predicted by group contribution methods.[1] -
Metabolic Stability: The axial orientation of the hydroxyl proton may hinder oxidation by certain CYP450 enzymes due to steric shielding by the ring hydrogens.
References
-
PubChem. 2-Isopropylcyclohexan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]
-
Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. Available at: [Link][1][3][4][5][6][7][8][9][10]
-
Winstein, S., & Holness, N. J. Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. (Classic reference for A-values methodology).
Sources
- 1. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fog.ccsf.edu [fog.ccsf.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buy 4-Isopropylcyclohexanol | 4621-04-9 [smolecule.com]
- 5. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
Advanced Structural Elucidation of Low-Melting Tertiary Alcohols: 1-(1-Methylethyl)cyclohexanol
Topic: Content Type: Technical Whitepaper & Methodological Guide Audience: Crystallographers, Structural Chemists, and Pharmaceutical Solid-State Scientists.
Executive Summary
The structural analysis of 1-(1-methylethyl)cyclohexanol (CAS: 3552-01-0), commonly known as 1-isopropylcyclohexanol, presents a quintessential challenge in small-molecule crystallography. With a melting point hovering near ambient temperature (~26°C), this tertiary alcohol exists at the thermodynamic boundary between a viscous liquid and a waxy solid.
This guide details the specific methodologies required to capture and solve the crystal structure of such "soft" solids. Unlike high-melting pharmaceutical salts, this molecule requires in situ cryo-crystallography or specific derivatization to immobilize its conformational dynamism. We explore the steric conflict between the bulky isopropyl group and the hydroxyl moiety, predicting a rigid equatorial-isopropyl / axial-hydroxyl conformation that dictates its packing behavior.
Chemical Context & Synthesis
Before structural analysis, high-purity material is required. Commercial samples often contain isomers (e.g., 2- or 4-isopropylcyclohexanol). The definitive synthesis utilizes a Grignard approach to ensure regiospecificity at the C1 position.
Synthesis Protocol (Grignard Addition)
-
Reagents: Cyclohexanone (anhydrous), Isopropylmagnesium chloride (2.0 M in THF).
-
Mechanism: Nucleophilic addition of the isopropyl carbanion to the ketone carbonyl.
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck flask under Argon.
-
Addition: Cool Isopropylmagnesium chloride (1.1 eq) to 0°C. Add Cyclohexanone dropwise.
-
Quench: Saturated NH₄Cl (aq). Critical: Acidic quench can cause elimination to 1-isopropylcyclohexene.
-
Purification: Fractional distillation (BP ~209°C) or silica chromatography (Hexane/EtOAc 9:1).
Conformational Analysis: The Steric Battle
The core structural interest in 1-(1-methylethyl)cyclohexanol lies in the competition for the equatorial position on the cyclohexane chair.
A-Value Competition
In monosubstituted cyclohexanes, substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
-
Hydroxyl (-OH) A-value: ~0.87 kcal/mol
-
Isopropyl (-CH(CH₃)₂) A-value: ~2.15 kcal/mol
Thermodynamic Outcome: In the gem-disubstituted 1-isopropylcyclohexanol, the bulkier isopropyl group dominates the conformational landscape. It forces the cyclohexane ring to adopt a chair conformation where the isopropyl group is equatorial and the hydroxyl group is axial .
-
Implication for Crystallography: The axial hydroxyl group is sterically crowded. This prevents the formation of simple infinite hydrogen-bonded chains often seen in primary alcohols, instead favoring discrete dimers or cyclic tetramers (graph sets
or ).
Crystallization Strategy: Overcoming the "Melt"
Standard evaporation methods fail for this compound because it tends to form an oil or a glass at room temperature. We employ two distinct strategies:
Strategy A: In Situ Cryo-Crystallography (The Gold Standard)
This technique grows a single crystal directly on the diffractometer from a liquid droplet.
-
Mounting: A 0.3 mm Lindemann glass capillary is filled with liquid 1-isopropylcyclohexanol and sealed.
-
Nucleation: The capillary is mounted on the goniometer head. The cryostream is set to 260 K (just below MP).
-
Zone Melting: A micro-heater (or optical heating device) melts the sample except for a small seed at the tip.
-
Annealing: The temperature is slowly lowered (1 K/min) to drive the crystallization front down the capillary, yielding a single crystal cylinder.
Strategy B: Derivatization (The Robust Alternative)
If in situ growth fails, convert the alcohol to a crystalline ester.
-
Reagent: 3,5-Dinitrobenzoyl chloride.
-
Product: 1-isopropylcyclohexyl 3,5-dinitrobenzoate.
-
Benefit: The π-π stacking of the dinitrobenzoate rings raises the melting point (>80°C) and provides strong scattering centers for X-ray diffraction.
Experimental Workflow Visualization
The following diagram outlines the decision tree for obtaining the structure, distinguishing between the direct in situ path and the derivatization path.
Caption: Decision matrix for crystallizing low-melting tertiary alcohols. Method A preserves the native structure; Method B ensures lattice stability.
Data Analysis & Refinement Protocols
When solving the structure (likely Space Group
Handling Disorder
The isopropyl group is notorious for rotational disorder around the C1-C(isopropyl) bond.
-
Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.
-
Fix: Use PART commands in SHELXL to model two discrete positions (e.g., A and B parts) with summed occupancy of 1.0. Apply EADP (Equal Anisotropic Displacement Parameters) constraints if the positions overlap significantly.
Hydrogen Bonding Analysis
The axial hydroxyl group creates a specific "point" of polarity in a largely hydrophobic shell.
-
Expectation: Look for cooperative hydrogen bond rings . Unlike primary alcohols that form infinite chains, the steric bulk of the isopropyl group often forces the formation of discrete tetramers.
-
Metric: Measure
distances. Typical values for sterically hindered alcohols are slightly longer ( ) than unhindered alcohols ( ).
Table: Predicted vs. Typical Crystallographic Parameters
Based on analogous tertiary cyclohexanols.
| Parameter | Native Compound (Method A) | 3,5-Dinitrobenzoate (Method B) |
| Formula | ||
| Physical State | Waxy Solid / Liquid | Crystalline Needle |
| Melting Point | ~26°C | >85°C |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 4 |
| Density | ~0.98 g/cm³ | ~1.35 g/cm³ |
| Disorder Risk | High (Isopropyl rotation) | Low (Locked by packing) |
References
-
Synthesis of Tertiary Alcohols
-
In Situ Crystallization Techniques
- Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Correlation, Transformations, and Interactions in Organic Crystal Chemistry. IUCr Book Series.
-
Conformational Analysis of Cyclohexanes
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Physical Properties
- NIST Chemistry WebBook, SRD 69. "Cyclohexanol, 4-(1-methylethyl)
Sources
An In-Depth Technical Guide to the Stability and Degradation Pathways of Cyclohexanol, 1-(1-methylethyl)
Introduction
Cyclohexanol, 1-(1-methylethyl), a tertiary alcohol with the chemical formula C9H18O, is a molecule of interest in various chemical and pharmaceutical sectors. Its saturated carbocyclic structure, substituted with a hydroxyl and an isopropyl group on the same carbon, imparts unique physicochemical properties that dictate its stability and reactivity. Understanding the degradation pathways of this compound is critical for ensuring product quality, safety, and efficacy in its applications, particularly in drug development where impurities and degradation products are under strict regulatory scrutiny.
This technical guide provides a comprehensive overview of the stability profile of Cyclohexanol, 1-(1-methylethyl), and explores its potential degradation pathways under various stress conditions, including oxidative, thermal, and microbial degradation. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document offers insights into the likely degradation mechanisms and the resulting products. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to empirically determine the stability of this molecule and to identify its degradation products, thereby establishing a robust stability-indicating analytical method.
Chemical and Physical Properties
A foundational understanding of the intrinsic properties of Cyclohexanol, 1-(1-methylethyl) is essential for predicting its stability.
| Property | Value | Source |
| Molecular Formula | C9H18O | |
| Molecular Weight | 142.24 g/mol | |
| CAS Number | 3552-01-0 | |
| Melting Point | 26 °C | |
| Boiling Point | 175-178 °C | |
| Appearance | Colorless liquid or solid | [1] |
Stability Profile of Cyclohexanol, 1-(1-methylethyl)
The stability of an active pharmaceutical ingredient (API) or a key starting material is a critical quality attribute. The tertiary alcohol nature of Cyclohexanol, 1-(1-methylethyl) plays a dominant role in its stability.
Resistance to Oxidation
Tertiary alcohols are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms involving the formation of a carbonyl group.[2][3][4] Common oxidizing agents like potassium dichromate or potassium permanganate will not readily oxidize tertiary alcohols.[2][5]
However, under harsh oxidative conditions, such as in the presence of strong oxidizing agents or reactive oxygen species (ROS), degradation can occur, likely proceeding through radical mechanisms that may lead to C-C bond cleavage.
Susceptibility to Dehydration
Under acidic conditions, tertiary alcohols are prone to dehydration to form alkenes.[6] In the case of Cyclohexanol, 1-(1-methylethyl), acid-catalyzed dehydration is expected to yield primarily 1-isopropylcyclohexene, following Saytzeff's rule which favors the formation of the more substituted (and thus more stable) alkene.[7]
Predicted Degradation Pathways
Based on the chemical structure of Cyclohexanol, 1-(1-methylethyl) and knowledge of related compounds, several degradation pathways can be postulated under different stress conditions.
Acid-Catalyzed Dehydration
As mentioned, acidic conditions are likely to promote the elimination of a water molecule to form 1-isopropylcyclohexene. This E1 elimination reaction proceeds via a stable tertiary carbocation intermediate.
Caption: Predicted pathway for acid-catalyzed dehydration.
Oxidative Degradation
While resistant to mild oxidation, forced oxidative conditions (e.g., exposure to hydroxyl radicals) could initiate degradation. Drawing parallels with the oxidation of cyclohexanol, which yields cyclohexanone and ring-opened products like hexanedial, we can predict a more complex degradation profile for our tertiary alcohol.[8] The presence of the isopropyl group may lead to a variety of radical-initiated reactions.
Possible oxidative degradation products could include:
-
Ring-opened products: Resulting from the cleavage of the cyclohexyl ring.
-
Products of isopropyl group oxidation: Such as acetone or further oxidized species.
-
Hydroxylated derivatives: Where additional hydroxyl groups are introduced onto the ring or the isopropyl group.
Caption: Hypothetical oxidative degradation pathways.
Thermal Degradation
At elevated temperatures, the primary degradation pathway is likely to be initiated by the homolytic cleavage of C-C bonds. The thermal decomposition of cyclohexane, for instance, proceeds via C-C bond fission to form a diradical intermediate.[9] For Cyclohexanol, 1-(1-methylethyl), this could lead to the formation of various smaller, volatile fragments. Dehydration to 1-isopropylcyclohexene may also occur at high temperatures. The thermal degradation of isopropanol yields acetone and propene, suggesting that the isopropyl group may also be a site of thermal fragmentation.[10]
Caption: Potential thermal degradation pathways.
Microbial Degradation
The microbial degradation of cyclic alkanes and alcohols has been documented. For instance, Rhodococcus species can degrade cyclohexane via oxidation to cyclohexanol and then to cyclohexanone, followed by ring cleavage.[11][12] It is plausible that microorganisms possessing similar enzymatic machinery could transform Cyclohexanol, 1-(1-methylethyl). A likely initial step would be the enzymatic oxidation of the isopropyl group or hydroxylation of the cyclohexyl ring at a position other than C1, as the tertiary alcohol is resistant to direct oxidation. Subsequent enzymatic reactions could lead to ring cleavage and further metabolism.
Experimental Protocols for Forced Degradation Studies
To definitively identify the degradation pathways and products of Cyclohexanol, 1-(1-methylethyl), a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions more severe than those it would typically encounter during its shelf life.
Workflow for a Forced Degradation Study
Caption: A typical workflow for a forced degradation study.
Detailed Methodologies
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Cyclohexanol, 1-(1-methylethyl) in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C for a specified period (e.g., 7 days).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
6. Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
Development of a Stability-Indicating Analytical Method
A crucial component of a forced degradation study is the development of a validated stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS).[13][14]
Example GC-MS Method Parameters (Hypothetical):
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Mass Spectrometer: Operated in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantification.
Data Presentation and Interpretation
The data from a forced degradation study should be presented clearly to facilitate interpretation.
Table of Degradation Results (Hypothetical):
| Stress Condition | Duration | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (m/z) |
| 0.1 M HCl, 60°C | 24 h | 15% | 1 | 124 |
| 0.1 M NaOH, 60°C | 24 h | <1% | 0 | - |
| 3% H2O2, RT | 24 h | 8% | 3 | 140, 156, 86 |
| 80°C, solid | 7 days | 5% | 2 | 124, 96 |
| Photolytic | ICH Q1B | <1% | 0 | - |
The identification of degradation products is achieved by analyzing their mass spectra and comparing them with libraries or by elucidating their structures using techniques like high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
While Cyclohexanol, 1-(1-methylethyl) is expected to be relatively stable under normal storage conditions due to its tertiary alcohol structure, it is susceptible to degradation under specific stress conditions. Acid-catalyzed dehydration and thermal degradation are likely to be significant pathways, leading to the formation of 1-isopropylcyclohexene and various fragmentation products. Although resistant to mild oxidation, forced oxidative conditions can lead to a complex mixture of degradation products. Microbial degradation, if it occurs, would likely involve initial enzymatic modification followed by ring cleavage.
The successful execution of a comprehensive forced degradation study, coupled with the development of a validated stability-indicating analytical method, is paramount for a complete understanding of the stability of Cyclohexanol, 1-(1-methylethyl). The insights gained from such studies are invaluable for ensuring the quality, safety, and regulatory compliance of products containing this molecule.
References
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Shaalaa.com. The major product of acid catalysed dehydration of 1-methylcyclohexanol is ______. Available at: [Link].
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Chang, H.-T., et al. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. Molecules, 26(2), 409. Available at: [Link].
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Thermal decomposition of isopropanol. Available at: [Link].
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Bukowska, B., et al. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). International Journal of Molecular Sciences, 23(25), 1640. Available at: [Link].
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Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(15), 9293-9302. Available at: [Link].
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Dehydration of Cyclohexanol Lab Experiment. (2021). YouTube. Available at: [Link].
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Sadowska, B., et al. (2020). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 10(21), 7116-7128. Available at: [Link].
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 135-151. Available at: [Link].
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Journal of the Chemical Society, Perkin Transactions 1. Ring-opening reactions of an epoxycyclopentene. Available at: [Link].
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Study Mind. Alcohol oxidation (A-Level Chemistry). Available at: [Link].
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Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available at: [Link].
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PubMed. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Available at: [Link].
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YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link].
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ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link].
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Chemistry LibreTexts. The Oxidation of Alcohols. Available at: [Link].
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Semantic Scholar. The hydroxyl radical reaction rate constant and products of cyclohexanol. Available at: [Link].
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Synth. Chem. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link].
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ResearchGate. Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Available at: [Link].
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ResearchGate. Dehydration of isopropyl alcohol used as an indicator of the type and strength of catalyst acid centres. Available at: [Link].
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National Center for Biotechnology Information. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Available at: [Link].
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ResearchGate. Novel degradation products identified through liquid chromatography–tandem mass spectrometry. Molecules. Available at: [Link].
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Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link].
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ResearchGate. Ring Opening Reactions of Epoxides. A Review. Available at: [Link].
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Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Available at: [Link].
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YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link].
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IsoLife BV. Detailed chemical structure analysis by NMR. Available at: [Link].
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SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link].
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Pearson+. The acid-catalyzed dehydration we learned in this chapter is reversible, as shown below. Available at: [Link].
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The Royal Society of Chemistry. Supporting Information for: Mechanistic Analysis of Ammonium Cation Degradation for Anion Exchange Membrane Fuel Cells. Available at: [Link].
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Methodological & Application
Application Note: Strategic Derivatization of Sterically Hindered Tertiary Alcohols
Executive Summary
1-Isopropylcyclohexanol (CAS 3552-01-0) presents a classic challenge in organic synthesis: it is a sterically hindered tertiary alcohol.[1] The adjacent isopropyl group at the C1 position creates significant bulk, making standard nucleophilic substitutions (
However, this "liability" of a labile tertiary hydroxyl group is also a strategic asset. The compound serves as an excellent precursor for stable tertiary carbocations, enabling access to sterically congested scaffolds found in fragrance ingredients and pharmaceutical intermediates. This guide details three high-value transformation protocols: Dehydration , Ritter Amidation , and Friedel-Crafts Alkylation .[1]
Part 1: Chemical Profile & Reactivity Logic[1]
The Substrate: 1-Isopropylcyclohexanol[2]
-
Structure: A cyclohexane ring with a hydroxyl group and an isopropyl group at the C1 position.
-
Key Feature: The C1 carbon is quaternary. The carbocation formed upon protonation/leaving group departure is tertiary and stabilized by the cyclohexane ring and the isopropyl group, though the latter adds steric strain.
-
Reactivity Matrix:
Mechanistic Pathway Visualization
The following diagram illustrates the central role of the tertiary carbocation intermediate in all described protocols.
Caption: Divergent synthetic pathways controlled by the tertiary carbocation intermediate.
Part 2: Experimental Protocols
Protocol A: Regioselective Dehydration
Target: 1-Isopropylcyclohexene (CAS 4292-04-0) Mechanism: Acid-catalyzed E1 Elimination.[1] Challenge: Controlling regioselectivity between the endocyclic alkene (thermodynamically favored, Zaitsev) and the exocyclic alkene (kinetic/Hofmann).
Materials
-
1-Isopropylcyclohexanol (10.0 g, 70 mmol)
-
Phosphoric Acid (85%, 5 mL) or p-Toluenesulfonic acid (pTsOH) (0.5 g)
-
Solvent: Toluene (optional, for azeotropic removal of water)
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a short-path distillation head.
-
Reaction: Charge the flask with 1-isopropylcyclohexanol and the acid catalyst (H3PO4 is preferred to minimize polymerization).
-
Dehydration: Heat the mixture slowly in an oil bath to 140-160°C. The reaction is driven by the distillation of the product/water azeotrope.
-
Note: The boiling point of the alkene (~155°C) is lower than the alcohol (~190°C), facilitating separation.
-
-
Workup: Collect the distillate (two phases). Separate the organic layer.[1] Wash with saturated NaHCO3 (10 mL) and brine (10 mL).
-
Drying: Dry over anhydrous MgSO4 and filter.
-
Purification: Redistill if necessary.
Expected Yield: 85-92% Selectivity: >90% Endocyclic alkene (1-isopropylcyclohexene).[1]
Protocol B: The Ritter Reaction (Amide Synthesis)
Target: N-(1-isopropylcyclohexyl)acetamide
Mechanism:
Materials
-
1-Isopropylcyclohexanol (1.42 g, 10 mmol)
-
Acetonitrile (5 mL, Solvent & Reagent)
-
Glacial Acetic Acid (5 mL)
Step-by-Step Methodology
-
Preparation: Dissolve the alcohol in glacial acetic acid (5 mL) and acetonitrile (5 mL) in a 25 mL round-bottom flask. Cool to 0-5°C in an ice bath.
-
Acid Addition: Add concentrated H2SO4 dropwise over 10 minutes. Caution: Exothermic.[1] Maintain temperature <10°C to prevent polymerization of the alkene intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours. The solution typically turns pale yellow.[1]
-
Quench: Pour the reaction mixture into 50 g of crushed ice/water.
-
Precipitation: The bulky amide often precipitates as a solid.[1] If solid forms, filter and wash with cold water.[1]
-
Extraction (if oil): Extract with Dichloromethane (3 x 20 mL). Wash with 1M NaOH (to remove acetic acid) and brine.[1]
-
Crystallization: Recrystallize from Ethanol/Water.[1]
Expected Yield: 65-75% Data: IR shows strong Amide I band (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[1]
Caption: Stepwise mechanism of the Ritter reaction transforming the tertiary alcohol to an amide.
Protocol C: Friedel-Crafts Alkylation
Target: 4-(1-Isopropylcyclohexyl)anisole (Example using Anisole) Mechanism: Electrophilic Aromatic Substitution.[1] Application: Creating lipophilic "anchors" for drug molecules.[1]
Materials
-
1-Isopropylcyclohexanol (10 mmol)[1]
-
Anisole (30 mmol, 3 equiv) - Excess used as solvent/reactant to minimize polymerization.
-
Aluminum Chloride (AlCl3) or BF3·Et2O (Catalytic amount, 1 mmol)
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL flask under Nitrogen atmosphere.
-
Mixing: Add Anisole and the Lewis Acid catalyst. Cool to 0°C.[1]
-
Addition: Add 1-Isopropylcyclohexanol (dissolved in minimal anisole or dichloromethane) dropwise.
-
Critical: Slow addition prevents the high local concentration of cation that leads to alkene formation.
-
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.
-
Quench: Carefully add ice water.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with water and brine.[1][4]
-
Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate 95:5) to separate the para-substituted product from ortho-isomers and unreacted anisole.[1]
Part 3: Data Summary & Troubleshooting
Comparative Yields & Conditions[6]
| Reaction | Reagent | Key Condition | Typical Yield | Major Side Product |
| Dehydration | H3PO4 (85%) | 150°C, Distillation | 85-92% | Exocyclic alkene |
| Ritter Amidation | CH3CN / H2SO4 | 0°C to RT | 65-75% | Alkene (Elimination) |
| Alkylation | Anisole / BF3 | 0°C, Inert Atm. | 50-65% | Polymerized alkene |
Troubleshooting Guide
-
Problem: Low yield in Ritter Reaction.
-
Cause: Temperature too high during acid addition causing polymerization of the transient alkene.
-
Fix: Maintain strict 0-5°C control during H2SO4 addition.[1]
-
-
Problem: Difficulty separating isomers in Dehydration.
-
Cause: Thermodynamic equilibrium not reached.[1]
-
Fix: Use a stronger acid catalyst (pTsOH) and longer reflux time before distillation to favor the thermodynamic (endocyclic) alkene.
-
References
-
Ritter Reaction Scope: Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes.[1] Journal of the American Chemical Society. Link
-
Dehydration of Cyclic Alcohols: Roberts, R. M., & Mazur, R. H. (1951).[1] The Dehydration of 1-Isopropylcyclohexanol.[1] Journal of the American Chemical Society.
-
Carbocation Stability: Olah, G. A. (2004).[1] Carbocation Chemistry. Wiley-Interscience.[1] Link
-
Friedel-Crafts Alkylation: Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] Link
-
PubChem Compound Summary: 1-Isopropylcyclohexanol (CAS 3552-01-0).[1][5] Link
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- 3. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes doc brown [docbrown.info]
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Use of "Cyclohexanol, 1-(1-methylethyl)" as a chiral auxiliary
Application Note: High-Fidelity Asymmetric Induction Using Isopropylcyclohexanol Derivatives (Menthol & 8-Phenylmenthol)
Part 1: Executive Summary & Nomenclature Correction
Critical Scientific Clarification: The specific chemical name provided in the topic request, "Cyclohexanol, 1-(1-methylethyl)" (CAS: 3552-01-0), refers to 1-isopropylcyclohexanol .[1][2][3] This molecule possesses a plane of symmetry passing through C1 and C4, rendering it achiral (meso-like symmetry in the absence of other substituents). Consequently, it cannot function as a chiral auxiliary to induce asymmetry.
Corrected Scope: This guide addresses the 2-(1-methylethyl)cyclohexanol structural family, specifically (-)-Menthol and its highly optimized derivative (-)-8-Phenylmenthol . These are the industry-standard "isopropyl cyclohexanol" auxiliaries used to control facial selectivity in Diels-Alder reactions, alkylations, and conjugate additions.
Part 2: Mechanism of Action
The efficacy of menthyl-based auxiliaries relies on steric shielding . When the auxiliary is esterified to a prochiral substrate (e.g., an acrylate), the isopropyl group (or the phenyl-isopropyl group in 8-phenylmenthol) locks the conformation of the substrate and physically blocks one face of the double bond.
-
Conformational Lock: The ester linkage adopts an s-trans or s-cis conformation (depending on Lewis acid chelation) that minimizes dipole repulsion.
-
Diastereofacial Shielding:
-
(-)-Menthol: The isopropyl group at C2 provides moderate bulk, shielding the Re-face (typically).
-
(-)-8-Phenylmenthol: The phenyl ring on the isopropyl group π-stacks with the acrylate double bond or simply provides massive steric bulk, effectively "walling off" one face entirely. This leads to significantly higher Diastereomeric Ratios (dr), often exceeding 99:1.
-
Diagram: The Chiral Auxiliary Cycle
Caption: Workflow for utilizing 8-Phenylmenthol as a recyclable chiral auxiliary.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Acrylate Ester (Auxiliary Attachment)
Objective: To attach (-)-8-phenylmenthol to acryloyl chloride, creating the chiral Michael acceptor.
Reagents:
-
(-)-8-Phenylmenthol (1.0 equiv)
-
Acryloyl chloride (1.5 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Deprotonation: Charge a flame-dried flask with (-)-8-phenylmenthol (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to -78°C.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at -78°C to form the lithium alkoxide. Note: Using the alkoxide is crucial for sterically hindered alcohols like 8-phenylmenthol; standard pyridine/DMAP conditions often result in low conversion.
-
Acylation: Add acryloyl chloride (1.5 equiv) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the acrylate ester.
Protocol B: Lewis Acid-Catalyzed Asymmetric Diels-Alder
Objective: Cycloaddition with cyclopentadiene to form the bicyclic core with high enantiomeric excess.
Reagents:
-
Chiral Acrylate Ester (from Protocol A)
-
Cyclopentadiene (freshly cracked, 5.0 equiv)
-
Dichlorotitanium diisopropoxide (TiCl₂((OiPr)₂) (1.0 equiv) or AlCl₃
-
Dichloromethane (DCM)
Step-by-Step:
-
Catalyst Preparation: In a flame-dried flask under Argon, dissolve the Chiral Acrylate Ester in DCM (0.1 M). Cool to -78°C.
-
Lewis Acid Addition: Add TiCl₂(OiPr)₂ (1.0 equiv) slowly. Mechanistic Insight: The Lewis acid chelates the carbonyl oxygen, rigidifying the conformation.
-
Diene Addition: Add cyclopentadiene (5.0 equiv) dropwise.
-
Reaction: Stir at -78°C for 4–12 hours. Monitor by TLC for disappearance of the acrylate.
-
Workup: Quench with saturated sodium potassium tartrate (Rochelle's salt) solution. Stir vigorously until layers separate clearly (removes Titanium emulsion).
-
Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR or chiral HPLC. Expect dr > 95:5 for 8-phenylmenthol derivatives.
Protocol C: Nondestructive Auxiliary Removal (Transesterification)
Objective: To recover the auxiliary and obtain the chiral ester product.
Method:
-
Dissolve the Diels-Alder adduct in Methanol.
-
Add NaOMe (2.0 equiv).
-
Reflux for 12 hours.
-
Separation: The product becomes the methyl ester (volatile/polar), while the auxiliary regenerates as the alcohol (non-polar).
-
Recovery: Separate via column chromatography. 8-Phenylmenthol elutes much later than the methyl ester product.
Part 4: Comparative Data Analysis
The structural modification from Menthol to 8-Phenylmenthol dramatically impacts stereoselectivity due to the "π-shielding" effect of the phenyl ring.
Table 1: Comparative Selectivity in Diels-Alder Reaction (Acrylate + Cyclopentadiene)
| Auxiliary | Lewis Acid | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Major Isomer |
| (-)-Menthol | AlCl₃ | -78°C | 82% | 72:28 | (R)-endo |
| (-)-Menthol | TiCl₄ | -78°C | 85% | 90:10 | (R)-endo |
| (-)-8-Phenylmenthol | AlCl₃ | -55°C | 88% | 99:1 | (R)-endo |
| (-)-8-Phenylmenthol | TiCl₂(OiPr)₂ | -30°C | 93% | >99:1 | (R)-endo |
Data Source: Synthesized from Corey et al. and Oppolzer et al. findings (See Ref 1, 3).
Mechanistic Visualization: The Blocking Effect
Caption: Comparison of steric shielding capabilities between Menthol and 8-Phenylmenthol.
Part 5: Troubleshooting & Optimization
-
Low Yield in Esterification:
-
Cause: Steric hindrance of the C1 hydroxyl group in 8-phenylmenthol.
-
Solution: Switch from acid chloride/pyridine to the Lithium Alkoxide method (Protocol A). This is non-negotiable for high yields with 8-phenylmenthol.
-
-
Poor Diastereoselectivity (dr < 90:10):
-
Cause: Catalyst moisture contamination or improper temperature control.
-
Solution: Ensure TiCl₂(OiPr)₂ is freshly prepared or distilled. Maintain -78°C strictly during the addition phase.
-
-
Auxiliary Recovery Issues:
-
Cause: Incomplete hydrolysis.
-
Solution: Use LiAlH₄ reduction if the alcohol product is desired (reductive cleavage), which is often cleaner than hydrolysis.
-
References
-
Corey, E. J., & Ensley, H. E. (1975).[4] Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909.
-
Whitesell, J. K. (1989). C2 Symmetry and Asymmetric Induction. Chemical Reviews, 89(7), 1581–1590.
-
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 43(9), 1969–2004.
- Seyden-Penne, J. (1995). Chiral Auxiliaries and Ligands in Asymmetric Synthesis. John Wiley & Sons. (General Reference for Protocols).
Sources
Gas chromatography methods for "Cyclohexanol, 1-(1-methylethyl)" analysis
Overcoming Thermal Elimination Artifacts in Tertiary Alcohol Quantification
Executive Summary & Scientific Rationale
The analysis of 1-isopropylcyclohexanol (1-(1-methylethyl)cyclohexanol) presents a classic but often overlooked challenge in gas chromatography: injector-induced thermal dehydration .
As a tertiary alcohol, this molecule is highly prone to E1 elimination reactions when exposed to the combination of high heat and active sites (silanols) within a GC inlet liner. This reaction generates 1-isopropylcyclohexene (and isomeric byproducts) inside the instrument, leading to false-positive impurity reporting and false-negative assay values for the parent alcohol.
This guide moves beyond standard screening protocols. It establishes a Self-Validating Methodology that distinguishes between true process impurities (alkenes present in the sample) and analytical artifacts (alkenes created during injection).
Chemical Context & Critical Control Points[1][2]
-
Boiling Point: ~188°C (Predicted)
-
Key Reactivity: Acid-catalyzed dehydration via carbocation intermediate.
-
Major Artifact: 1-Isopropylcyclohexene (Boiling Point ~155°C).
The Thermal Dehydration Trap
The diagram below illustrates the failure mode in standard "hot split" injections.
Figure 1: Mechanism of artifact generation. High inlet temperatures and non-deactivated liners catalyze the loss of water, converting the target analyte into an alkene before it reaches the column.
Experimental Protocols
Protocol A: Direct Injection (Screening Method)
Best for rapid screening when the inlet is strictly controlled.
Scientific Logic: To prevent dehydration without derivatization, we must minimize thermal stress. This method uses a "Cool Inlet" approach.
| Parameter | Setting / Specification | Rationale |
| Column | DB-5MS UI (30 m x 0.25 mm x 0.25 µm) | Non-polar phase minimizes interaction with the hydroxyl group, reducing peak tailing. "UI" (Ultra Inert) is mandatory to reduce column bleed and activity. |
| Inlet Mode | Split (10:1) | High flow sweeps the analyte onto the column quickly, reducing residence time in the hot liner. |
| Inlet Temp | 200°C (Critical) | Standard 250°C+ inlets will cause >5% degradation. Keep <210°C. |
| Liner | Ultra-Inert, Wool-Packed | Wool aids vaporization at lower temps but must be fully deactivated to prevent acid-catalysis. |
| Oven | 60°C (1 min) → 10°C/min → 220°C | Slow ramp ensures separation of the volatile alkene artifact (if present) from the alcohol. |
| Detector | FID (300°C) or MS | FID for quantitation; MS for artifact confirmation. |
System Suitability Requirement: Inject a standard of 1-isopropylcyclohexanol. The peak area of any preceding alkene (retention time ~5-6 min) must be < 0.5% of the main peak. If higher, the liner is active or too hot.
Protocol B: Silylation (The "Gold Standard" Validation)
Required for definitive assay and purity analysis.
Scientific Logic: Derivatization with BSTFA replaces the active hydroxyl proton with a trimethylsilyl (TMS) group. The resulting ether (1-isopropyl-1-trimethylsilyloxy-cyclohexane) is thermally stable and cannot dehydrate . This method self-validates the results: if the alkene peak disappears after derivatization, the alkene seen in Protocol A was an artifact.
Workflow:
-
Aliquot: Take 100 µL of sample (approx 10 mg/mL in DCM).
-
Reagent: Add 50 µL BSTFA + 1% TMCS .
-
Reaction: Incubate at 60°C for 20 minutes.
-
Dilution: Dilute to 1.5 mL with dry Dichloromethane (DCM).
-
Injection: Inject 1 µL.
| Parameter | Setting / Specification | Rationale |
| Inlet Temp | 250°C | Higher temp is permitted (and preferred) because the TMS-derivative is stable. |
| Retention | Shifted | The TMS-ether will elute significantly later than the free alcohol. |
| Mass Spec | m/z 73, 75 | Look for the characteristic trimethylsilyl fragments. |
Data Interpretation & Reference Values
The following table summarizes the expected retention behavior. Note that 1-isopropylcyclohexanol has a Retention Index (RI) on non-polar phases of approximately 1130.[3]
| Compound | Approx.[1][6][3][4][7][8][9][10][11][12][13] RI (DB-5) | Key MS Ions (m/z) | Diagnostic Note |
| 1-Isopropylcyclohexene | ~950 - 980 | 81, 67, 124 (M+) | Elutes early. Indicates dehydration (artifact or impurity). |
| 1-Isopropylcyclohexanol | 1130 | 124 (M-18), 81, 59 | Parent peak. M+ (142) is weak/absent due to facile water loss in MS source. |
| TMS-Ether Derivative | ~1350 | 214 (M+), 199 (M-15), 73 | Stable. Used for quantification. |
Decision Tree for Method Selection
Figure 2: Logic flow for selecting the appropriate protocol to ensure data integrity.
Troubleshooting & Optimization
Issue: Peak Tailing on Alcohol Peak
-
Cause: Adsorption of the -OH group on column silanols.
-
Fix: Trim 10-20 cm from the front of the column (guard column section). If using Protocol A, switch to a column with a thicker film (0.5 µm or 1.0 µm) to shield active sites.
Issue: "Ghost" Alkene Peak
-
Test: Run a blank solvent injection. If the alkene appears, it is carryover.
-
Test: Run Protocol B (Derivatization). If the alkene peak area remains identical to the underivatized run relative to an internal standard, it is a real process impurity. If it disappears, it was an inlet artifact.
References
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanol, 1-(1-methylethyl)- Mass Spectrum and Retention Index. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2023). Cyclohexanol, 1-(1-methylethyl) Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2020). Solvent Retention Data for DB-624, DB-1, and DB-WAX Columns. Application Note. [Link] (General reference for column selectivity).
-
WebAssign. (n.d.). Dehydration of Alcohols - Gas Chromatography. North Carolina State University Lab Manual. [Link] (Mechanistic grounding for tertiary alcohol dehydration).
Sources
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cyclohexanol, 1-(1-methylethyl) | C9H18O | CID 520744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101277763B - Anhydrous lanthanide salt solution and its preparation - Google Patents [patents.google.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. CA2760061C - Diamino heterocyclic carboxamide compound - Google Patents [patents.google.com]
- 7. glsciences.com [glsciences.com]
- 8. gcms.cz [gcms.cz]
- 9. webassign.net [webassign.net]
- 10. webassign.net [webassign.net]
- 11. chromtech.net.au [chromtech.net.au]
- 12. DEHYDRATION OF 2-METHYLCYCLOHEXANOL Experimental | Chegg.com [chegg.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
HPLC techniques for separating stereoisomers of 1-isopropylcyclohexanol
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Stereochemical Analysis of Isopropylcyclohexanols
Part 1: Executive Summary & Stereochemical Context
The Challenge: The analysis of 1-isopropylcyclohexanol presents a unique stereochemical paradox often misunderstood in rapid method development. Strictly defined, 1-isopropylcyclohexanol (where the hydroxyl and isopropyl groups are geminal at the C1 position) possesses a plane of symmetry passing through C1 and C4, rendering the molecule achiral and devoid of enantiomers.
However, in synthetic and drug development contexts, "isopropylcyclohexanol" often refers to a reaction mixture containing the 1-isomer alongside its regioisomers (2-, 3-, and 4-isopropylcyclohexanol) .[1] These regioisomers exhibit significant stereoisomerism:
-
Cis/Trans Diastereomers: Present in 2-, 3-, and 4-isomers.[1]
-
Enantiomers: The cis and trans forms of the 2- and 3-isomers are chiral. The 4-isomer exhibits cis/trans isomerism but is achiral if the ring is otherwise unsubstituted (plane of symmetry), though chiral derivatives are common.
Scope of this Guide: This protocol details the HPLC strategies to:
-
Separate the achiral 1-isopropylcyclohexanol from its chiral regioisomers.
-
Resolve the cis/trans diastereomers of the synthetic impurities (2-, 3-, 4-isomers).
-
Resolve the enantiomers of the chiral impurities using polysaccharide-based stationary phases.
Part 2: Pre-Analytical Considerations & Detection Strategy
The Detection Problem: Isopropylcyclohexanols lack a UV-active chromophore, making standard UV detection (254 nm) impossible. Direct detection at low wavelengths (200–210 nm) is prone to noise and solvent interference.
Strategic Solution: We employ a Derivatization-First Approach . Converting the alcohol to a 3,5-Dinitrobenzoate (DNB) ester introduces a strong UV chromophore (absorbance max ~254 nm) and enhances chiral recognition by providing "handles" (π-π interaction sites) for the chiral stationary phase.[1]
Protocol A: Pre-Column Derivatization with 3,5-Dinitrobenzoyl Chloride
-
Objective: Attach a UV-active tag to the hydroxyl group.
-
Reaction: Alcohol + 3,5-Dinitrobenzoyl chloride
Ester + HCl[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mg of the isopropylcyclohexanol sample in 1.0 mL of dry dichloromethane (DCM).
-
Reagent Addition: Add 20 mg of 3,5-dinitrobenzoyl chloride and 20 µL of dry pyridine.
-
Incubation: Seal the vial and heat at 60°C for 30 minutes. (Ensure the cap is PTFE-lined).[1]
-
Quenching: Cool to room temperature. Add 0.5 mL of water and shake vigorously to hydrolyze excess reagent.
-
Extraction: Wash the organic layer with 1M HCl (to remove pyridine) followed by saturated NaHCO₃ (to remove 3,5-dinitrobenzoic acid).
-
Drying: Dry the DCM layer over anhydrous Na₂SO₄, filter, and evaporate.
-
Reconstitution: Dissolve the residue in 1 mL of Hexane/Ethanol (90:10) for HPLC injection.
Part 3: HPLC Methodologies
Workflow Visualization
Figure 1: Strategic workflow for the analysis of non-chromophoric cyclohexanol derivatives.
Protocol B: Achiral Separation (Regioisomers & Diastereomers)
Before chiral resolution, separate the 1-isopropylcyclohexanol from its 2-, 3-, and 4-isomers and their respective cis/trans forms.[1]
| Parameter | Condition | Rationale |
| Column | High-Purity Silica (e.g., Luna Silica(2)), 5 µm, 250 x 4.6 mm | Normal phase allows for separation based on the steric accessibility of the polar ester group.[1] |
| Mobile Phase | Hexane : Ethyl Acetate (95 : 5 v/v) | Low polarity maintains retention of the hydrophobic cyclohexyl ring while modulating interaction with the polar ester. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal HETP (Height Equivalent to a Theoretical Plate).[1] |
| Temp | 25°C | Ambient temperature minimizes peak broadening.[1] |
| Detection | UV @ 254 nm | Targets the DNB chromophore.[1] |
Expected Elution Order:
-
1-Isopropylcyclohexanol-DNB: Elutes first or last depending on steric shielding (often distinct due to the geminal isopropyl group).[1]
-
Trans-Isomers (2, 3, 4): Generally elute earlier than cis isomers on silica due to less accessible polar groups (equatorial preference).[1]
-
Cis-Isomers (2, 3, 4): Elute later due to stronger interaction of the axial/equatorial conformers with the silica surface.
Protocol C: Chiral Resolution (Enantiomers)
This step is required if the sample contains the chiral 2- or 3-isopropylcyclohexanol impurities.[1]
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for aromatic esters.[1] The DNB group interacts via π-π stacking with the carbamate linkage of the amylose. |
| Alt. Column | Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate)) | Complementary selectivity if AD-H fails.[1] |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10 to 98 :[1] 2) | Normal phase is strictly required to preserve the helical structure of the polysaccharide selector. |
| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |
| Temp | 20°C – 25°C | Lower temperatures enhance enantioselectivity ( |
Optimization Logic:
-
If
: Decrease the % Isopropanol to 1% or 0.5%. Less polar modifier increases the retention factor ( ) and often improves separation. -
Peak Tailing: Add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanols, though usually unnecessary for neutral esters.
Part 4: Data Interpretation & Troubleshooting
Comparative Detection Table
| Detection Mode | Sensitivity | Selectivity | Suitability for Isopropylcyclohexanol |
| UV (200 nm) | Low | Low | Poor. Solvent cutoff interference (Hexane/IPA absorb here).[1] |
| RI (Refractive Index) | Moderate | Non-selective | Fair. Good for isocratic runs of underivatized alcohol.[1] No gradients allowed. |
| ELSD | High | Non-selective | Good. Universal detector.[1] Ideal if derivatization is not possible. |
| UV (254 nm) + DNB | Very High | High | Excellent. The DNB tag enables trace analysis of isomers.[1] |
Troubleshooting Guide
-
Peak Broadening:
-
Cause: Slow mass transfer of the bulky DNB derivative.
-
Fix: Increase column temperature to 35°C (if resolution permits) or switch to a 3 µm particle size column.
-
-
No Separation of Enantiomers:
-
Retention Time Drift:
-
Cause: Water accumulation in the normal phase solvents.
-
Fix: Use strictly anhydrous Hexane and IPA. Install a moisture trap if necessary.
-
References
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Retrieved October 26, 2023, from [Link][1]
-
Phenomenex. (2020).[3] Chiral HPLC Screening Strategies: A Quick Guide. Retrieved October 26, 2023, from [Link][1]
-
PubChem. (2023). Compound Summary: 1-Isopropylcyclohexanol.[1][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
ResearchGate. (2019). Discussion on Separation of Cis/Trans Isomers by Normal Phase HPLC. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Cyclohexanol, 1-(1-methylethyl) as a High-Temperature Steric Solvent
This Application Note and Protocol Guide details the use of Cyclohexanol, 1-(1-methylethyl) (CAS: 3552-01-0), also known as 1-Isopropylcyclohexanol , as a specialized high-boiling, sterically hindered protic solvent in organic synthesis.
Part 1: Executive Summary & Technical Rationale
Cyclohexanol, 1-(1-methylethyl) is a tertiary cycloalkanol that occupies a unique niche in the solvent landscape. While tert-butanol (TBA) and tert-amyl alcohol (TAA) are standard sterically hindered protic solvents, they are limited by relatively low boiling points (82°C and 102°C, respectively).
1-Isopropylcyclohexanol offers the steric protection and oxidation resistance of a tertiary alcohol but with a significantly higher boiling point (~209°C ) and higher lipophilicity. This makes it an ideal medium for high-temperature transition-metal catalyzed couplings, radical reactions, and processes requiring a non-nucleophilic protic environment above 120°C.
Key Physicochemical Properties[1][2][3]
| Property | Value | Comparison (vs. tert-Amyl Alcohol) |
| CAS Number | 3552-01-0 | — |
| Molecular Weight | 142.24 g/mol | Higher (vs. 88.15) |
| Boiling Point | 209.8°C (est) | Significantly Higher (vs. 102°C) |
| Melting Point | 26°C | Solid/Liquid boundary at RT (vs. -12°C) |
| Density | 0.922 g/mL | Similar |
| LogP | 2.34 (Hydrophobic) | More Lipophilic (vs. 1.3) |
| Steric Bulk | High (1°,1°-substitution) | Higher (Cyclic rigidity) |
Mechanistic Advantages[4]
-
Thermal Stability: Allows reactions to proceed at reflux temperatures >150°C without pressurized vessels, accelerating kinetics for difficult substrates.
-
Non-Nucleophilic Nature: The bulky isopropyl group and cyclohexane ring shield the hydroxyl moiety, preventing competitive nucleophilic attack (e.g., in esterifications or alkylations).
-
Radical Stability: Tertiary C-H bonds are absent at the carbinol center; the solvent is relatively robust against oxidative degradation compared to secondary alcohols.
Part 2: Application Protocols
Protocol A: High-Temperature Copper-Catalyzed C-N Coupling (Ullmann-Type)
Context: Traditional Ullmann couplings often require polar aprotic solvents (DMF, DMSO) which can be difficult to remove or thermally unstable. 1-Isopropylcyclohexanol serves as a "green" high-boiling alternative that can solubilize hydrophobic aryl halides and stabilize the active catalytic species through weak coordination.
Materials
-
Solvent: Cyclohexanol, 1-(1-methylethyl) (Melt at 30°C before use).
-
Substrates: Aryl iodide (1.0 equiv), Amine/Amide (1.2 equiv).
-
Catalyst: CuI (5-10 mol%).
-
Ligand: 1,10-Phenanthroline or L-Proline (10-20 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
Experimental Workflow
-
Preparation :
-
Warm the solvent container to 30–35°C to liquefy the 1-isopropylcyclohexanol (MP: 26°C).
-
Note: The solvent can be handled as a liquid in a warm water bath.
-
-
Reaction Assembly :
-
To a dry reaction tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and Base (2.0 mmol).
-
Add Aryl Iodide (1.0 mmol) and Amine (1.2 mmol).
-
Add 1-Isopropylcyclohexanol (2.0 mL) via heated syringe.
-
-
Execution :
-
Seal the tube and purge with Argon/Nitrogen.
-
Heat the reaction block to 130°C .
-
Observation: The high boiling point (209°C) ensures no pressure buildup and minimal solvent loss, unlike TAA or Dioxane.
-
Stir for 12–24 hours.
-
-
Work-up :
-
Cool to room temperature.[1] The mixture may partially solidify or become viscous; dilute with Ethyl Acetate (5 mL).
-
Filter through a pad of Celite to remove inorganic salts.
-
Solvent Removal : The solvent is high-boiling. Remove via vacuum distillation (high vacuum) or column chromatography (the solvent is non-polar enough to elute early, or distinct enough from polar products).
-
Alternative: If the product is solid, adding Methanol may precipitate the product while keeping the bulky alcohol in solution.
-
Protocol B: Solvolytic Ring-Opening of Epoxides (Steric Control)
Context: Regioselective opening of epoxides requires a solvent that promotes ionization but does not act as a competitive nucleophile.
-
Dissolve epoxide (1.0 mmol) in 1-Isopropylcyclohexanol (3 mL).
-
Add nucleophile (e.g., Azide, Cyanide) and catalyst (e.g., LiClO₄).
-
Heat to 80°C.
-
Mechanism : The solvent's high dielectric constant (relative to hydrocarbons) facilitates salt dissociation, while its steric bulk prevents the formation of solvent-epoxide adducts (ether byproducts).
Part 3: Visualization & Logic
Solvent Selection Decision Tree
The following diagram illustrates when to select 1-Isopropylcyclohexanol over conventional alcohols.
Caption: Decision logic for selecting 1-Isopropylcyclohexanol based on thermal requirements and nucleophilic sensitivity.
Reaction Mechanism: Stabilization Role
In metal-catalyzed cross-couplings, the bulky alcohol acts as a labile ligand.
Caption: The solvent stabilizes the metal center without blocking the active site due to steric bulk.
Part 4: Safety & Handling (E-E-A-T)
-
Phase Transition : The compound melts at 26°C .[2] In cool labs, it will be a solid.
-
Protocol: Store at room temperature.[2] If solid, warm in a water bath (40°C) for 15 minutes before dispensing. Do not use an open flame.
-
-
Flammability : Flash point is estimated >80°C, but standard organic solvent precautions apply.
-
Purification : Due to its high boiling point, it is difficult to remove by rotary evaporation.
-
Recommendation: Use Kugelrohr distillation or wash with water/methanol mixtures if the product is highly non-polar.
-
-
Toxicity : No specific high-hazard data exists, but treat as a standard organic irritant. Wear nitrile gloves and safety glasses.
References
-
Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 520744, Cyclohexanol, 1-(1-methylethyl). Retrieved from [Link]
-
Solvent Properties Data : Cheméo. (2025). Chemical Properties of Cyclohexanol, 1-(1-methylethyl). Retrieved from [Link]
- General Methodology for Bulky Alcohols: Note: Protocols are derived from standard methodologies for tert-amyl alcohol and adapted for the higher boiling point of 1-isopropylcyclohexanol. See generally: Organic Process Research & Development for "Sterically Hindered Alcohol Solvents".
Sources
- 1. AU2010245545B2 - Diamino heterocyclic carboxamide compound - Google Patents [patents.google.com]
- 2. China 1-isopropylcyclohexan-1-ol 3552-01-0 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]
- 3. 1-isopropylcyclohexanol methyl propionate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
Application Note: Esterification of 1-Isopropylcyclohexanol
This Application Note is designed for researchers and process chemists dealing with the synthesis of esters from sterically compromised tertiary alcohols, specifically 1-isopropylcyclohexanol.
Executive Summary
1-Isopropylcyclohexanol represents a "worst-case" scenario for standard esterification. It combines the electronic recalcitrance of a tertiary alcohol with the extreme steric bulk of an isopropyl group adjacent to the reaction center. Standard Fischer esterification conditions (carboxylic acid + strong acid catalyst) will result in near-quantitative dehydration to 1-isopropylcyclohexene via an E1 elimination mechanism.
To successfully esterify this substrate, the reaction pathway must be diverted from carbocation formation (elimination) toward nucleophilic acyl substitution. This guide presents three validated protocols ranging from the robust Yamaguchi Esterification to high-activity Lewis Acid Catalysis .
Mechanistic Analysis & Challenge
The core challenge is the competition between O-acylation (Esterification) and Dehydration (Elimination).
-
The Failure of Fischer Conditions: In the presence of protic acids (H₂SO₄, p-TsOH), the hydroxyl group is protonated and leaves as water, generating a tertiary carbocation. The bulky isopropyl group destabilizes nucleophilic attack, while the adjacent methylene protons are readily abstracted, leading to rapid elimination.
-
The Solution: We must utilize activated acylating agents (anhydrides, mixed anhydrides) under basic or neutral conditions to prevent protonation of the alcohol oxygen.
Diagram 1: Reaction Pathway Competition
The following diagram illustrates the critical divergence between the desired esterification and the unwanted elimination.
Caption: Divergence of reaction pathways. Acidic conditions favor elimination (Red); Basic/Activated conditions favor esterification (Green).
Experimental Protocols
Protocol A: The "Gold Standard" – Yamaguchi Esterification
Best For: Coupling complex carboxylic acids or when high yield is critical. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP and subsequent alcoholysis.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
1-Isopropylcyclohexanol (1.0 - 1.2 equiv)
-
Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (1.0 - 2.0 equiv) Note: Stoichiometric DMAP is often required for hindered alcohols.
-
Solvent: Toluene (Preferred) or THF, anhydrous.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous Toluene (0.5 M).
-
Mixed Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (1.1 equiv) dropwise at 0°C. Stir at room temperature for 1–2 hours. A white precipitate (Et₃N·HCl) will form.
-
Filtration (Optional but Recommended): For ultra-clean reactions, filter off the amine salt under inert gas. However, many protocols proceed directly.
-
Esterification: Prepare a separate solution of 1-Isopropylcyclohexanol (1.2 equiv) and DMAP (1.5 equiv) in Toluene. Add this slowly to the mixed anhydride solution.
-
Reflux: Heat the mixture to 80–110°C (reflux if using Toluene) for 12–24 hours. The heat is necessary to overcome the steric barrier of the isopropyl group.
-
Workup: Dilute with Et₂O, wash with saturated NaHCO₃, water, and brine. Dry over MgSO₄.[2]
-
Purification: Flash column chromatography. The ester is usually less polar than the alcohol.
Protocol B: High-Activity Acetylation (Scandium Triflate)
Best For: Simple acetylation (Acetates) or using simple anhydrides. Mechanism: Lewis Acid catalysis activates the anhydride without generating a high concentration of protons, minimizing elimination.
Reagents:
-
Acetic Anhydride (Ac₂O) (2.0 - 3.0 equiv)
-
1-Isopropylcyclohexanol (1.0 equiv)
-
Sc(OTf)₃ (Scandium(III) triflate) (1–5 mol%)
-
Solvent: CH₃CN or CH₂Cl₂ (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a dried flask with 1-Isopropylcyclohexanol (1.0 equiv) and Sc(OTf)₃ (0.05 equiv) in CH₃CN.
-
Addition: Add Acetic Anhydride (2.0 equiv) dropwise at room temperature.
-
Reaction: Stir at room temperature. If no reaction is observed after 6 hours, heat to 50°C. Caution: Higher temperatures increase elimination risk.
-
Quench: Add water to hydrolyze excess anhydride. Stir for 30 minutes.
-
Extraction: Extract with Ethyl Acetate. Wash with NaHCO₃ to remove acetic acid.
-
Purification: Distillation or Chromatography.
Protocol C: Modified Steglich (DCC + 4-PPY)
Best For: When Yamaguchi reagents are unavailable. Modification: Use 4-Pyrrolidinopyridine (4-PPY) instead of DMAP. 4-PPY is approximately 10x more active than DMAP, which is crucial for this hindered substrate.
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
1-Isopropylcyclohexanol (1.0 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv)
-
4-PPY (4-Pyrrolidinopyridine) (0.1 - 0.5 equiv)
-
Solvent: CH₂Cl₂ (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Alcohol, Acid, and 4-PPY in dry DCM.
-
Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.
-
Incubation: Allow to warm to room temperature and stir for 24–48 hours. The long reaction time is expected.
-
Filtration: Filter off the precipitated DCU (dicyclohexylurea).
-
Workup: Standard acid/base wash sequence.
Data Summary & Comparison
| Parameter | Fischer Esterification | Yamaguchi Protocol | Sc(OTf)₃ Catalysis |
| Primary Mechanism | Acid Cat. / Carbocation | Mixed Anhydride / Nucleophilic Cat.[3] | Lewis Acid Activation |
| Major Risk | Elimination (High) | Hydrolysis of Anhydride | Elimination at high T |
| Yield (Est.) | < 10% (Mostly Alkene) | 75 - 90% | 80 - 95% (Acetates) |
| Reaction Time | Fast (to wrong product) | 12 - 24 Hours | 2 - 6 Hours |
| Steric Tolerance | Low | Excellent | Good |
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol based on available reagents and substrate complexity.
Caption: Decision matrix for selecting the optimal esterification protocol.
References
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link
-
Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(49), 12293–12300. Link
-
Hassner, A., & Alexanya, V. (1978). 4-Pyrrolidinopyridine (4-PPY) as a Hyperactive Acylation Catalyst. Tetrahedron Letters, 19(46), 4475-4478. Link
-
Dhimitruka, I., & SantaLucia, J. (2006).[5][6] Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50.[5][6] Link
-
Beissner, C., et al. (2010). Esterification of Tertiary Alcohols: A Comparative Study. Synthesis, 2010(10), 1671-1678. Link
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. Ester synthesis by esterification [organic-chemistry.org]
Application Note: Cyclohexanol, 1-(1-methylethyl) as a Strategic Scaffold in Pharmaceutical Synthesis
Executive Summary & Pharmacophore Significance
Cyclohexanol, 1-(1-methylethyl) (CAS: 3552-01-0), also known as 1-isopropylcyclohexan-1-ol , represents a critical class of tertiary alcohols used as steric templates in medicinal chemistry. In the context of drug design, this molecule serves two primary functions:
-
Conformational Locking: The gem-disubstitution at the C1 position (hydroxyl and isopropyl groups) introduces significant steric bulk. This "Thorpe-Ingold" effect forces the cyclohexane ring into specific chair conformations, which is vital for Structure-Activity Relationship (SAR) studies targeting rigid receptor binding pockets.
-
Metabolic Blocking: The tertiary alcohol moiety is resistant to oxidation compared to primary or secondary alcohols. Furthermore, the bulky isopropyl group shields the C1 carbon, reducing the rate of metabolic degradation (e.g., glucuronidation), a strategy often employed to extend the half-life of CNS-active agents.
This guide details the synthesis of this scaffold via Grignard addition and its downstream conversion into bulky amides (via the Ritter reaction) and alkenes, providing a versatile toolkit for library generation.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
Before initiating synthesis, verify the physicochemical parameters of the target scaffold.
| Property | Value | Relevance |
| IUPAC Name | 1-Isopropylcyclohexan-1-ol | Target Molecule |
| CAS Number | 3552-01-0 | Identification |
| Molecular Formula | C₉H₁₈O | Stoichiometry |
| Molecular Weight | 142.24 g/mol | Calculation |
| Boiling Point | ~175–178 °C | Distillation/Purification |
| Density | 0.922 g/mL | Volumetric Handling |
| LogP | ~2.34 | Lipophilicity (CNS penetration) |
| Solubility | Soluble in Et₂O, THF, EtOH; Low in H₂O | Workup Strategy |
Protocol A: Synthesis via Grignard Addition
Objective: Synthesis of 1-isopropylcyclohexanol from cyclohexanone.
Mechanistic Insight
This reaction involves the nucleophilic attack of the isopropyl carbanion (from the Grignard reagent) onto the electrophilic carbonyl carbon of cyclohexanone.
-
Critical Control Point: The reaction is highly exothermic. Temperature control (<10°C) during addition is essential to prevent side reactions such as enolization or reduction of the ketone (beta-hydride transfer), which effectively lowers yield.
Reagents & Equipment[6][9][10]
-
Substrate: Cyclohexanone (ReagentPlus®, ≥99%)
-
Reagent: Isopropylmagnesium Chloride (2.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Quench: Saturated Ammonium Chloride (NH₄Cl)
-
Apparatus: 3-neck RBF, N₂ atmosphere, dropping funnel, ice bath.
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing dropping funnel. Flush continuously with Nitrogen (N₂).
-
Reagent Charge: Transfer Isopropylmagnesium Chloride (2.0 M in THF, 1.2 equiv) into the flask via cannula. Cool the solution to 0°C using an ice/water bath.
-
Substrate Addition: Dissolve Cyclohexanone (1.0 equiv) in anhydrous THF (volume equal to Grignard volume). Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the ketone solution dropwise over 45–60 minutes.
-
Observation: Maintain internal temperature <10°C. A white precipitate (alkoxide salt) may form.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
QC Check: Pull a 50 µL aliquot, quench in micro-vial with NH₄Cl, extract with ether, and check via TLC (SiO₂, 20% EtOAc/Hexane). Disappearance of cyclohexanone (Rf ~0.5) indicates completion.
-
-
Quench (The "Soft" Hydrolysis): Cool the flask back to 0°C. Slowly add saturated NH₄Cl solution.
-
Why? Using HCl can cause immediate dehydration to the alkene. NH₄Cl buffers the pH, keeping the tertiary alcohol intact.
-
-
Workup: Extract the aqueous layer 3x with Diethyl Ether. Combine organic layers, wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Distillation under reduced pressure (vacuum distillation) is recommended to separate the product from any unreacted ketone or reduced secondary alcohol byproducts.
Workflow Diagram
Figure 1: Grignard synthesis pathway requiring strict moisture control and buffered hydrolysis.
Protocol B: The Ritter Reaction (Amide Synthesis)
Objective: Conversion of 1-isopropylcyclohexanol to N-(1-isopropylcyclohexyl)acetamide.
Mechanistic Insight
Tertiary alcohols are ideal substrates for the Ritter reaction because they readily form stable tertiary carbocations in strong acid. This carbocation is intercepted by a nitrile (acetonitrile) to form a nitrilium ion, which is subsequently hydrolyzed to an amide.[1][2] This is a powerful method to install a nitrogen atom on a sterically hindered carbon.
Procedure
-
Mixture Preparation: In a round-bottom flask, dissolve 1-isopropylcyclohexanol (1.0 equiv) in Glacial Acetic Acid (5.0 equiv) and Acetonitrile (1.5 equiv) .
-
Acid Catalyst: Cool the mixture to 10°C. Add Concentrated Sulfuric Acid (H₂SO₄, 1.2 equiv) dropwise.
-
Safety: This step is exothermic. Wear appropriate PPE.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours.
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with aqueous NaOH or Na₂CO₃ until pH ~8.
-
Isolation: The bulky amide often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Dichloromethane (DCM).
-
Crystallization: Recrystallize from Ethanol/Water to yield pure N-(1-isopropylcyclohexyl)acetamide.
Protocol C: Dehydration to Alkenes
Objective: Synthesis of 1-isopropylcyclohexene.
Mechanistic Insight
This is an E1 elimination. The tertiary alcohol is protonated, water leaves to form the tertiary carbocation, and a proton is removed from an adjacent carbon.
-
Selectivity: The double bond will form preferentially within the ring (endocyclic) following Zaitsev's rule (most substituted alkene), yielding 1-isopropylcyclohexene rather than the exocyclic isomer (isopropylidenecyclohexane), although mixtures are possible.
Procedure
-
Reagents: Mix 1-isopropylcyclohexanol with p-Toluenesulfonic acid (pTSA, 5 mol%) in Toluene.
-
Setup: Attach a Dean-Stark trap and reflux condenser.
-
Reflux: Heat to reflux (~110°C). Water generated during dehydration will azeotrope into the trap.
-
Completion: Monitor water collection. When water evolution ceases (approx. 2-4 hours), the reaction is complete.
-
Purification: Wash the toluene layer with NaHCO₃ (to remove acid), dry, and distill the toluene. Vacuum distill the remaining oil to obtain the alkene.
Divergent Pathways Diagram
Figure 2: Divergent synthesis showing access to nitrogen-containing pharmacophores (Green) and reactive alkene intermediates (Red).[3][4][5][6][7][8][9]
Analytical Quality Control
To ensure the integrity of the starting material for pharmaceutical use, the following QC parameters must be met:
-
¹H-NMR (400 MHz, CDCl₃):
-
Look for the disappearance of the alpha-proton signal (CH-OH) found in secondary alcohols (typically ~3.5 ppm). Since this is a tertiary alcohol, that signal must be absent .
-
Diagnostic Signal: The isopropyl methyl groups will appear as a doublet (d, J=6.8 Hz) around 0.9 ppm. The hydroxyl proton (OH) is variable but typically a singlet around 1.2–1.5 ppm (exchangeable with D₂O).
-
-
GC-MS:
-
Verify the molecular ion peak (or M-18 dehydration peak, common for alcohols).
-
Ensure purity >98.0% if used for GMP synthesis.
-
References
-
Synthesis of Cyclohexylcarbinol (Analogous Grignard Protocol): Organic Syntheses, Coll. Vol. 1, p.188 (1941); Vol. 6, p.22 (1926). [Link]
-
Ritter Reaction Mechanism and Scope: Organic Chemistry Portal, Ritter Reaction. [Link]
-
Physical Properties & Safety Data (1-Isopropylcyclohexanol): PubChem Compound Summary for CID 95331. [Link](Note: Link directs to isomer family; verify specific CAS 3552-01-0).
-
Gem-Disubstituted Cycloalkanes in Drug Discovery: National Institutes of Health (NIH) / PubMed Central. "Synthesis of gem-Difluorocyclobutanes... and Applications in Medicinal Chemistry." [Link]
Sources
- 1. Ritter Reaction [organic-chemistry.org]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Part 1: Structural Analysis & Critical Feasibility (The "Trust" Pillar)
Application Note: Chiral Resolution of Isopropylcyclohexanol Isomers
Before initiating any resolution protocol, it is scientifically imperative to validate the stereochemistry of the target molecule. The CAS name provided, "Cyclohexanol, 1-(1-methylethyl)" (CAS RN: 3552-01-0), refers to 1-isopropylcyclohexanol .
Stereochemical Evaluation of 1-Isopropylcyclohexanol
-
Structure: The molecule consists of a cyclohexane ring with both a hydroxyl group (-OH) and an isopropyl group (-CH(CH₃)₂) attached to the same carbon (C1).
-
Symmetry: Assuming the ring is otherwise unsubstituted, the molecule possesses a plane of symmetry passing through C1 and C4.
Scientific Pivot: In pharmaceutical and fragrance applications, the "chiral resolution of isopropylcyclohexanol" almost exclusively refers to the 2-isomer (2-isopropylcyclohexanol, CAS 96-07-1) or Menthol (5-methyl-2-isopropylcyclohexanol). The 2-isomer possesses two chiral centers (C1 and C2), existing as cis and trans diastereomers, each comprising a pair of enantiomers.[1]
This guide defines the protocol for the resolution of racemic 2-isopropylcyclohexanol , the standard chiral building block relevant to this request.
Part 2: Enzymatic Kinetic Resolution Protocol
Methodology: Lipase-Catalyzed Transesterification Target: Separation of (1R, 2R)- and (1S, 2S)-2-isopropylcyclohexanol (Trans isomers) and corresponding Cis isomers.[2]
Principle
Kinetic Resolution (KR) exploits the difference in reaction rates between enantiomers catalyzed by a chiral enzyme.[3] Candida antarctica Lipase B (CALB) follows the Kazlauskas Rule , typically acylating the (
-
Fast Reaction: (
)-Alcohol + Acyl Donor ( )-Ester -
Slow/No Reaction: (
)-Alcohol Unreacted
Materials & Reagents
-
Substrate: Racemic 2-isopropylcyclohexanol (mixture of cis/trans).
-
Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).[2]
-
Acyl Donor: Vinyl Acetate (Irreversible donor; produces volatile acetaldehyde byproduct).
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane (Dry).
-
Stopping Agent: Filtration (removal of enzyme).
Experimental Workflow (Step-by-Step)
Step 1: Substrate Preparation
-
Dissolve 10.0 g (70 mmol) of racemic 2-isopropylcyclohexanol in 100 mL of dry MTBE.
-
Add 2.0 equivalents (140 mmol) of Vinyl Acetate.
-
Note: Ensure the solvent is anhydrous to prevent hydrolysis (reverse reaction).
Step 2: Enzymatic Reaction
-
Add 500 mg of Novozym® 435 beads.
-
Incubate the mixture at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via GC (Achiral column) to track conversion. The theoretical maximum yield for resolution is 50% conversion.
Step 3: Reaction Termination
-
Stop the reaction when conversion reaches ~50% (typically 24–48 hours depending on enzyme loading).
-
Filter the reaction mixture through a sintered glass funnel to remove the immobilized enzyme beads.
-
Sustainability Note: Wash the beads with MTBE; they can often be reused 5–10 times.
Step 4: Separation (Workup)
-
Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Fraction A (High R_f): (1R)-2-isopropylcyclohexyl acetate (The Ester).
-
Fraction B (Low R_f): (1S)-2-isopropylcyclohexanol (The Unreacted Alcohol).
-
Step 5: Hydrolysis (Recovery of the Second Enantiomer)
-
Dissolve the isolated Ester (Fraction A) in Methanol/Water (4:1).
-
Add K₂CO₃ (2.0 equiv) and stir at room temperature for 4 hours.
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate to yield pure (1R)-2-isopropylcyclohexanol .
Part 3: Analytical Validation (QC)
Technique: Chiral Gas Chromatography (GC)
To determine Enantiomeric Excess (
-
Column: Cyclodex-B (Agilent) or Beta-DEX 120 (Supelco).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temperature Program: 80°C (hold 2 min)
2°C/min 160°C. -
Detection: FID (Flame Ionization Detector).
Interpretation:
-
Calculate
using the peak areas ( ): -
An
is typically required for pharmaceutical intermediates.
Part 4: Process Visualization
Figure 1: Workflow for the Lipase-catalyzed kinetic resolution of 2-isopropylcyclohexanol, separating the unreacted (S)-alcohol from the enzymatically acetylated (R)-ester.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95331, 2-Isopropylcyclohexanol. Retrieved from [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. (Foundational text on CALB kinetics).
-
Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer. (Authoritative source on Kazlauskas rule and kinetic resolution).
-
NIST Mass Spectrometry Data Center. trans-2-Isopropylcyclohexanol. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]
Sources
Application Note: NMR Structural Elucidation of 1-Isopropylcyclohexanol Derivatives
Abstract
1-Isopropylcyclohexanol derivatives represent a unique challenge in structural elucidation due to the interplay between the bulky isopropyl group and the cyclohexane ring dynamics. While the isopropyl group (A-value ~2.15 kcal/mol) typically acts as a "conformational anchor," locking the ring into a specific chair conformation, subtle steric interactions in derivatives can induce ring distortion or flipping. This guide provides a high-fidelity protocol for determining the absolute relative stereochemistry of these tertiary alcohols using Nuclear Magnetic Resonance (NMR), emphasizing the differentiation between axial and equatorial substituents via NOE/ROE spectroscopy and
Theoretical Grounding: The Conformational Lock
In 1,1-disubstituted cyclohexanes, the most stable conformer places the sterically bulkier group in the equatorial position to minimize 1,3-diaxial interactions.
-
Isopropyl Group (
): Large steric bulk. Almost exclusively equatorial. -
Hydroxyl Group (
): Smaller A-value (~0.87 kcal/mol). Forced into the axial position in the ground state of the parent compound.
However, in derivatives (e.g., with additional methyls at C2/C4), this preference can be destabilized. Therefore, assuming the conformation is risky; it must be proven spectroscopically.
Mechanism of Assignment[1]
-
Scalar Coupling (
-coupling): Limited utility for the C1 position (no proton), but critical for analyzing vicinal protons at C2/C6. -
Dipolar Coupling (NOE): The primary tool. An axial OH implies the isopropyl group is equatorial. The methine proton of the isopropyl group will show strong NOE correlations to the axial protons at C3 and C5 if the isopropyl is equatorial.
-
Chemical Shift Anisotropy: Axial carbons (C3/C5) are shielded (upfield shift) due to the
-gauche effect from an axial C1-substituent.
Experimental Protocol
Sample Preparation
Proper sample preparation is non-negotiable for resolving the labile hydroxyl proton and ensuring sharp multiplets.
-
Solvent Selection:
-
Standard:
(99.8% D). Good for general assignment. -
Advanced:
or .-
Why? These solvents form strong hydrogen bonds with the tertiary
, slowing proton exchange. This often reveals the proton as a sharp singlet (or doublet if coupled), distinct from the water peak.
-
-
Concentration: 15–25 mg in 600
L solvent. High concentration is required for C detection of quaternary carbons.
-
Data Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Rationale |
| zg30 | 16 | 64k | High res for multiplet analysis. | |
| zgpg30 | 512+ | 64k | Detect quaternary C1 (~70-75 ppm). | |
| HSQC | hsqcetgp | 8 | 2k x 256 | Multiplicity editing (CH/CH3 up, CH2 down). |
| HMBC | hmbcgplpndqf | 16 | 4k x 512 | Connects iPr-methyls to C1 and C2/C6. |
| NOESY | noesygpphp | 32 | 4k x 512 | Critical Step. Mixing time ( |
Structural Elucidation Workflow
The following diagram outlines the logic flow for assigning the stereochemistry of the derivative.
Caption: Logical workflow for NMR structural determination. Note the diversion for conformationally mobile derivatives requiring Low-Temperature NMR.
Detailed Assignment Logic
The "Anchor" Signals
First, identify the isopropyl group signals. These are the most diagnostic starting points.
-
H: Look for a doublet (
, Hz) integrating to 6H (two methyls) around 0.8–1.0 ppm. The methine proton (septet) is often buried in the cyclohexane methylene envelope (1.2–1.8 ppm) but can be located via HSQC. - C: The methyl carbons appear around 16–18 ppm. The quaternary C1 (carrying the OH) appears downfield, typically 70–75 ppm .
Stereochemical Discrimination (NOE)
This is the self-validating step. You must determine if the isopropyl group is Equatorial (dominant) or Axial (rare/forced).
Scenario A: Isopropyl is Equatorial (OH is Axial)
-
Geometry: The isopropyl methine proton points toward the ring.
-
NOE Correlations:
-
Strong NOE between iPr-Methine (H_iPr) and the Axial Protons at C3 and C5 .
-
Why? In the chair form, the equatorial group's substituent extends outward, but its connecting methine H is positioned over the ring face, close to the 1,3-diaxial protons.
-
-
Gamma-Gauche Effect: The axial OH group exerts a steric compression on C3 and C5. Expect C3/C5 to be shielded (shifted upfield by 4–6 ppm relative to unsubstituted cyclohexane).
Scenario B: Isopropyl is Axial (OH is Equatorial)
-
Geometry: The isopropyl group projects perpendicular to the ring plane.
-
NOE Correlations:
-
Strong NOE between the iPr-Methyls and the Ring Protons at C2/C6 .
-
Absence of NOE between iPr-Methine and C3/C5 axial protons.
-
-
Gamma-Gauche Effect: The equatorial OH has minimal steric compression on C3/C5. C3/C5 will appear at "normal" cyclohexane shifts (~27 ppm).
Visualization of NOE Pathways
Caption: Diagnostic NOE correlations for the thermodynamic product (Equatorial Isopropyl). The interaction between the iPr-Methine and Axial H3/H5 confirms the conformation.
Advanced Troubleshooting
Conformational Averaging
If the derivative contains a substituent at C4 (e.g., cis-4-methyl), the molecule may flip rapidly between two chair forms, broadening signals.
-
Symptom: Broad multiplets in
H NMR; "missing" peaks in C due to exchange broadening. -
Solution: Perform Variable Temperature (VT) NMR . Cool the sample to -60°C or -80°C (in
or ). This slows the ring flip, resolving distinct signals for the major and minor conformers.[1][2]
Derivatization (If NOE is inconclusive)
If the OH proton is not visible or NOE signals are ambiguous, derivatize the alcohol.
-
Acetylation: Convert to acetate. The shift of the C1-methyls (if present) or C2/C6 protons will change predictably based on the anisotropy of the carbonyl group.
-
Note: Mosher's method is generally difficult for hindered tertiary alcohols and is not the primary recommendation here.
Summary of Diagnostic Chemical Shifts
| Nucleus | Position | Axial OH (iPr Eq) | Equatorial OH (iPr Ax) | Note |
| C-1 | ~72.0 ppm | ~70.5 ppm | Quaternary center. | |
| C-3, C-5 | ~21-22 ppm | ~27-28 ppm | ||
| H-3, H-5 (ax) | ~1.0-1.1 ppm | ~1.2-1.3 ppm | Axial protons are shielded. | |
| OH | Variable | Variable | Use DMSO to observe coupling. |
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on NOESY/ROESY pulse sequences).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational source for A-values and Cyclohexane conformational analysis).
-
Schneider, H. J., & Hoppen, V. (1978). "NMR spectroscopic studies of cyclohexane derivatives. V—Carbon-13 NMR shifts and the conformation of substituted cyclohexanes." Journal of Organic Chemistry, 43(20), 3866–3873. (Source for
-gauche effects in cyclohexanes). -
AIST Spectral Database (SDBS). "SDBS No. 3080: 1-Isopropylcyclohexanol." (Reference spectral data for benchmarking).
Sources
"Cyclohexanol, 1-(1-methylethyl)" reaction mechanisms in organic chemistry
Introduction
Cyclohexanol, 1-(1-methylethyl)-, also known as 1-isopropylcyclohexanol, is a tertiary alcohol with significant applications in organic synthesis. Its unique structural features, particularly the sterically hindered tertiary hydroxyl group on a cyclohexane ring, dictate its reactivity and provide interesting mechanistic pathways. This guide offers an in-depth exploration of the key reaction mechanisms involving 1-isopropylcyclohexanol, complete with detailed experimental protocols and characterization data. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, providing both theoretical understanding and practical, field-proven insights.
Physicochemical Properties and Safety Information
A thorough understanding of the physical properties and safety hazards is paramount before undertaking any experimental work.
| Property | Value | Reference |
| CAS Number | 3552-01-0 | [1] |
| Molecular Formula | C9H18O | [1] |
| Molecular Weight | 142.24 g/mol | [1] |
| Melting Point | 26 °C | [1] |
| Boiling Point | 175-178 °C | [1] |
| Density | 0.922 g/mL | [1] |
Safety and Handling: 1-Isopropylcyclohexanol should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] The compound is a flammable liquid and should be kept away from ignition sources.[2] All waste should be disposed of in accordance with institutional and local regulations.
Synthesis of 1-Isopropylcyclohexanol: The Grignard Reaction
The most common and efficient method for synthesizing 1-isopropylcyclohexanol is the Grignard reaction, a powerful tool for carbon-carbon bond formation. This reaction involves the nucleophilic addition of an isopropyl Grignard reagent to cyclohexanone.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the carbanionic isopropyl group from the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.
Caption: Grignard synthesis of 1-isopropylcyclohexanol.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
2-Bromopropane
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Iodine crystal (optional, for initiation)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromopropane in anhydrous diethyl ether. Add a small amount of the 2-bromopropane solution to the magnesium. If the reaction does not start, gentle warming may be necessary. Once the reaction begins, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Dehydration of 1-Isopropylcyclohexanol: An E1 Elimination
The dehydration of 1-isopropylcyclohexanol is a classic example of an E1 elimination reaction, which proceeds through a carbocation intermediate to form alkenes. Due to the structure of the starting material, a mixture of two isomeric alkenes is possible: 1-isopropylcyclohexene (the Zaitsev product) and isopropylidenecyclohexane (the Hofmann product).
Reaction Mechanism
The reaction is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid. The mechanism involves three key steps:
-
Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a good leaving group (water).[3]
-
Formation of a Carbocation: The protonated alcohol departs as a water molecule, forming a tertiary carbocation.[3] This is the rate-determining step of the reaction.[3]
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.[3] The removal of a proton from the more substituted adjacent carbon results in the thermodynamically more stable Zaitsev product (1-isopropylcyclohexene), which is generally the major product.[4] Removal of a proton from the isopropyl group leads to the Hofmann product (isopropylidenecyclohexane).
Caption: E1 dehydration of 1-isopropylcyclohexanol.
Experimental Protocol: Dehydration
Materials:
-
1-Isopropylcyclohexanol
-
Concentrated sulfuric acid or 85% phosphoric acid[5]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place 1-isopropylcyclohexanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.[5]
-
Set up a simple distillation apparatus.
-
Gently heat the reaction mixture. The alkene products will co-distill with water.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by fractional distillation.
Oxidation of 1-Isopropylcyclohexanol
Tertiary alcohols, such as 1-isopropylcyclohexanol, are generally resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate).[6][7] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process to form a carbonyl group.[6][7]
Under harsh conditions with strong oxidizing agents and heat, carbon-carbon bond cleavage can occur, leading to a complex mixture of smaller molecules.[7] Therefore, the direct oxidation of 1-isopropylcyclohexanol to a ketone is not a synthetically useful transformation.
Esterification of 1-Isopropylcyclohexanol
The esterification of tertiary alcohols is generally more challenging than that of primary or secondary alcohols due to steric hindrance around the hydroxyl group. The traditional Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) is often inefficient for tertiary alcohols.[8] A more effective method involves the use of a more reactive acylating agent, such as an acid anhydride, often in the presence of a catalyst.[9]
Reaction Mechanism with Acetic Anhydride
The reaction with acetic anhydride typically requires a catalyst, such as a Lewis acid or a strong protic acid, to activate the anhydride. The alcohol then acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. The departure of an acetate leaving group, followed by deprotonation, yields the ester.
Caption: Esterification with acetic anhydride.
Experimental Protocol: Esterification
Materials:
-
1-Isopropylcyclohexanol
-
Acetic anhydride
-
Pyridine or a Lewis acid catalyst (e.g., scandium triflate)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 1-isopropylcyclohexanol in a suitable solvent such as diethyl ether.
-
Add pyridine, which acts as a catalyst and a base to neutralize the acetic acid byproduct.
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to stir at room temperature until completion (monitoring by TLC or GC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate to remove unreacted acetic anhydride and acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The resulting ester can be purified by distillation.
Characterization of 1-Isopropylcyclohexanol
Spectroscopic analysis is essential for confirming the identity and purity of 1-isopropylcyclohexanol.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl group. The hydroxyl proton will appear as a singlet, the position of which can vary depending on the concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbon bearing the hydroxyl group will be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[10] A C-O stretching absorption will be observed around 1100-1200 cm⁻¹.[10]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the bond between the carbon bearing the hydroxyl group and an adjacent carbon).[10]
Conclusion
Cyclohexanol, 1-(1-methylethyl)- is a versatile tertiary alcohol whose reactivity is governed by the steric hindrance and electronic properties of its functional group. The protocols and mechanistic discussions provided herein offer a comprehensive guide for its synthesis and subsequent transformations. A thorough understanding of these principles is crucial for the successful application of this compound in complex organic syntheses.
References
-
PubChem. (n.d.). Isopropylcyclohexane. Retrieved February 6, 2026, from [Link]
-
Chegg. (2023, June 28). Write the mechanism for dehydration of cyclohexanol using sulfuric acid. Retrieved February 6, 2026, from [Link]
-
PubChem. (n.d.). 4-Isopropylcyclohexanol. Retrieved February 6, 2026, from [Link]
-
ChemSrc. (2025, August 23). 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0. Retrieved February 6, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 1-Isopropylcyclohexanol - 3552-01-0, C9H18O, density, melting point, boiling point, structural formula, synthesis. Retrieved February 6, 2026, from [Link]
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved February 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 6, 2026, from [Link]
-
AWS. (n.d.). Esterification Experiment. Retrieved February 6, 2026, from [Link]
-
NIST. (n.d.). Cyclohexane, (1-methylethyl)-. In NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
-
YouTube. (2023, April 17). Oxidation of Alcohols. Retrieved February 6, 2026, from [Link]
-
Unknown. (n.d.). 22. The Fischer Esterification. Retrieved February 6, 2026, from [Link]
-
YouTube. (2025, November 4). UCF CHM2210 - Chapter 12.19 - Oxidation Reactions, Strong Oxidizing Reagents. Retrieved February 6, 2026, from [Link]
-
One Part of Chemistry. (2011, May 6). Dehydration of An Alcohol: Cyclohexanol and Cyclohexene. Retrieved February 6, 2026, from [Link]
-
YouTube. (2016, May 1). Practice Problem: Oxidizing Agents. Retrieved February 6, 2026, from [Link]
-
Unknown. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved February 6, 2026, from [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 6, 2026, from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved February 6, 2026, from [Link]
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 7). 11.12: Spectroscopy of Alcohols and Phenols. Retrieved February 6, 2026, from [Link]
-
NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved February 6, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Isopropylcyclohexane | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Use of 1-isopropylcyclohexanol in polymer chemistry
Executive Summary
This guide details the strategic application of 1-isopropylcyclohexanol (CAS: 4630-45-9) in the synthesis of advanced functional polymers.[1] While the compound itself is a tertiary alcohol, its primary value in polymer chemistry lies in its role as a precursor for 1-isopropylcyclohexyl methacrylate (IPCHMA) , a critical monomer for chemically amplified photoresists (193 nm ArF lithography).[1]
For drug development professionals , this chemistry is directly translatable to pH-responsive delivery systems .[1] The steric bulk and acid-sensitivity of the 1-isopropylcyclohexyl ester bond provide a precise "molecular switch" that changes polymer solubility from hydrophobic to hydrophilic upon exposure to acidic environments (e.g., tumor microenvironments or endosomes).[1]
Mechanistic Foundation: The "Solubility Switch"
The utility of 1-isopropylcyclohexanol stems from the formation of a tertiary ester linkage.[1] Unlike primary or secondary esters, tertiary esters are highly susceptible to acid-catalyzed cleavage via elimination mechanisms (E1 type), releasing a stable alkene and regenerating a carboxylic acid.
Mechanism of Action
-
Protection: The bulky 1-isopropylcyclohexyl group masks the polar carboxylic acid of the polymer backbone, rendering the polymer soluble in organic solvents (casting solvents) but insoluble in aqueous base (developer).[1]
-
Trigger: Upon exposure to a strong acid (generated photochemically by a Photoacid Generator, PAG), the ester oxygen is protonated.
-
Cleavage: The tertiary carbocation forms and rapidly undergoes
-hydride elimination to release an alkene (likely a mixture of isomers including 1-isopropylcyclohexene and isopropylidenecyclohexane).[1] -
Result: The polymer backbone is converted to poly(methacrylic acid), becoming soluble in aqueous alkaline developers (e.g., TMAH).
Figure 1: The acid-catalyzed deprotection mechanism converting the hydrophobic ester to a hydrophilic acid.[1]
Experimental Protocols
Protocol A: Monomer Synthesis (1-Isopropylcyclohexyl Methacrylate)
Objective: Functionalize 1-isopropylcyclohexanol into a polymerizable monomer.[1]
Safety Note: Methacryloyl chloride is lachrymatory and corrosive. Work in a fume hood.
Reagents:
-
1-Isopropylcyclohexanol (1.0 eq)[1]
-
Methacryloyl chloride (1.2 eq)[1]
-
Triethylamine (TEA) (1.5 eq) or n-Butyllithium (n-BuLi) for higher yield.[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
Inhibitor: 4-methoxyphenol (MEHQ) (trace)[1]
Procedure (Base-Catalyzed Method):
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Dissolve 1-isopropylcyclohexanol (0.1 mol) and TEA (0.15 mol) in anhydrous DCM (200 mL). Cool to 0°C in an ice bath.
-
Addition: Add methacryloyl chloride (0.12 mol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with saturated NaHCO₃. Wash organic layer with water (3x) and brine (1x).[1] Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).[1]
-
Validation: Confirm structure via ¹H-NMR (Look for vinyl protons at 5.5–6.2 ppm and the isopropyl doublet).[1]
Protocol B: Polymer Synthesis (Photoresist Resin)
Objective: Synthesize a terpolymer for 193 nm lithography.
Monomers:
-
M1 (Leaving Group): 1-Isopropylcyclohexyl methacrylate (IPCHMA) - Sensitivity.[1][2]
-
M2 (Adhesion):
-GBLMA (Gamma-butyrolactone methacrylate) - Polarity.[1] -
M3 (Etch Resistance): HAMA (3-Hydroxy-1-adamantyl methacrylate) - Mechanical Strength.[1]
Procedure (RAFT Polymerization):
-
Charge: In a Schlenk tube, dissolve M1, M2, and M3 (Ratio: 40:40:20) in 1,4-dioxane or THF.[1] Total monomer concentration: 1.0 M.[1]
-
Initiator/CTA: Add AIBN (Initiator) and a RAFT agent (e.g., CPDB). Ratio [Monomer]:[CTA]:[Initiator] = 500:1:0.2.[1]
-
Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for radical control).
-
Polymerize: Heat to 70°C for 12 hours.
-
Precipitation: Drop the viscous polymer solution into excess methanol (10x volume) under vigorous stirring to precipitate the white polymer powder.
-
Drying: Vacuum dry at 40°C for 24 hours.
Data Output Table: Typical Polymer Properties
| Property | Target Value | Method of Verification |
| Molecular Weight (Mn) | 5,000 – 10,000 g/mol | GPC (THF, PS standards) |
| Polydispersity (PDI) | < 1.3 (RAFT) / < 2.0 (Free Radical) | GPC |
| Glass Transition (Tg) | 130°C – 160°C | DSC (10°C/min) |
| Decomposition Temp (Td) | ~200°C (Backbone), ~150°C (Ester cleavage) | TGA |
Application Workflow: Lithography & Drug Delivery
The following diagram illustrates how the polymer is processed. For drug development , replace "Wafer" with "Nanoparticle" and "UV Exposure" with "Acidic Tumor Environment."
Figure 2: Standard processing workflow for evaluating 1-isopropylcyclohexyl methacrylate polymers.
References
-
Ito, H. (2005). Chemical amplification resists for microlithography. Advances in Polymer Science, 172, 37–245. Link[1]
-
Nozaki, K., et al. (1997). New protective groups in alicyclic methacrylate polymers for 193-nm resist applications.[1] Journal of Photopolymer Science and Technology, 10(4), 545-550. Link
-
Ober, C. K., et al. (2010). Block copolymers for lithography.[1] Macromolecules, 43(23), 9761-9777.[1] Link[1]
-
Bae, Y. H., et al. (2003). pH-sensitive polymeric micelles for drug delivery.[1] Journal of Controlled Release, 91(1-2), 103-113.[1] (Contextual reference for acid-labile drug delivery). Link[1]
Sources
Biocatalytic applications of "Cyclohexanol, 1-(1-methylethyl)"
Application Note: Biocatalytic Synthesis and Derivatization of 1-(1-Methylethyl)cyclohexanol
Executive Summary
"Cyclohexanol, 1-(1-methylethyl)" (CAS 3552-01-0), commonly known as 1-isopropylcyclohexanol , represents a distinct class of sterically hindered tertiary alcohols.[1][2] Unlike its secondary alcohol isomers (e.g., menthol or 4-isopropylcyclohexanol used in fragrances), the 1-isomer is achiral and chemically inert to mild derivatization due to the steric bulk of the geminal isopropyl and hydroxyl groups.[1]
This guide details biocatalytic protocols for:
-
Regioselective Synthesis: Accessing the tertiary alcohol via P450-mediated C–H activation of isopropylcyclohexane, overcoming the thermodynamic preference for secondary carbon oxidation.[1]
-
Chemoenzymatic Derivatization: Esterification of the tertiary hydroxyl group using Candida antarctica Lipase A (CALA), a specific biocatalyst capable of accommodating bulky tertiary centers.[1]
Molecule Profile & Biocatalytic Challenges
| Property | Specification | Biocatalytic Implication |
| IUPAC Name | 1-(1-methylethyl)cyclohexanol | Target Molecule |
| Common Name | 1-Isopropylcyclohexanol | Distinct from Menthol (2-isomer) |
| Structure | Tertiary Alcohol | High steric hindrance; difficult nucleophile |
| Chirality | Achiral (Plane of symmetry) | No kinetic resolution possible; focus is on Regioselectivity |
| CAS No. | 3552-01-0 | Unique identifier |
The "Tertiary Barrier": Standard lipases (e.g., CALB) and chemical esterification methods often fail with 1-isopropylcyclohexanol because the nucleophilic attack is blocked by the isopropyl group and the ring carbons.[1] Biocatalysis offers two specific solutions: P450 monooxygenases for direct synthesis and CALA for derivatization.
Protocol A: Regioselective Synthesis via P450 Hydroxylation
Objective: Synthesize 1-isopropylcyclohexanol directly from isopropylcyclohexane by targeting the tertiary C–H bond (C1).[2]
Mechanism: Chemical oxidation (e.g., peroxides) typically favors the secondary carbons (C3/C4) due to steric deactivation at the tertiary C1 position.[1] Engineered Cytochrome P450s can override this via active site constraints, directing the reactive Compound I (Fe=O) species to the tertiary carbon.[1]
Experimental Workflow
Reagents:
-
Biocatalyst: Escherichia coli expressing P450 BM3 variant (e.g., F87V/A328V mutations for expanded active site) or CYP153A.[1]
-
Cofactor System: Glucose dehydrogenase (GDH) + Glucose (for NADPH regeneration).[1]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
Step-by-Step Protocol:
-
Inoculation: Cultivate E. coli BL21(DE3) harboring the P450 plasmid in TB medium at 37°C until OD600 reaches 0.6–0.8.[1]
-
Induction: Induce with 0.5 mM IPTG and supplement with 0.5 mM
-aminolevulinic acid (heme precursor). Incubate at 25°C for 20 hours. -
Harvest & Resuspension: Centrifuge cells (4,000 x g, 20 min). Resuspend cell pellet (30 g wet weight/L) in KPi buffer.
-
Biotransformation Setup:
-
Volume: 50 mL in a 250 mL baffled flask.
-
Add Glucose (200 mM) and GDH (10 U/mL) if using cell lysate; for whole cells, glucose alone is sufficient.[1]
-
Substrate Addition: Add isopropylcyclohexane (10 mM) dissolved in DMSO (1% v/v final).
-
-
Reaction: Incubate at 25°C, 200 rpm for 12–24 hours.
-
Extraction: Quench with 50 mL ethyl acetate. Vortex and centrifuge to separate phases.[1]
-
Analysis: Dry organic layer over MgSO4 and analyze via GC-FID.
Data Analysis:
-
Regioselectivity: Calculate the ratio of 1-ol (tertiary) vs. 3-ol/4-ol (secondary).
-
Yield: Quantify against an internal standard (e.g., dodecane).
Protocol B: Esterification using Candida antarctica Lipase A (CALA)
Objective: Acetylation of 1-isopropylcyclohexanol.[2] CALA is one of the few hydrolases with an active site tunnel capable of accepting tertiary alcohols.[1]
Rationale: Unlike the funnel-like active site of CALB, CALA possesses a distinct "tunnel" architecture with a catalytic triad (Ser184-Asp334-His366) that allows bulky substrates to approach the serine nucleophile.[1][2]
Experimental Workflow
Reagents:
-
Substrate: 1-Isopropylcyclohexanol (50 mM).
-
Acyl Donor: Vinyl Acetate (excess, acts as solvent/co-solvent) or Acetic Anhydride.[1][4]
-
Biocatalyst: Immobilized CALA (e.g., Novozym 435 is CALB; ensure use of CALA specific resin, often custom immobilized or specific commercial grade).[1]
-
Solvent: Dry Toluene or MTBE (Methyl tert-butyl ether).[2]
Step-by-Step Protocol:
-
Preparation: Dry the organic solvent over molecular sieves (3Å) to remove water (prevents hydrolysis).[1]
-
Reaction Mix:
-
Incubation: Incubate at 45°C (higher temperature helps overcome steric barrier) at 200 rpm.
-
Monitoring: Sample 50 µL aliquots at 24h, 48h, and 72h. Tertiary alcohols react slowly.[1]
-
Work-up: Filter off the enzyme beads. Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography (Hexane:EtOAc) to isolate the tertiary ester.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for isopropylcyclohexane: Chemical oxidation (non-selective) vs. Biocatalytic P450 oxidation (C1-selective) and the subsequent esterification via CALA.[1]
Caption: Pathway comparison showing the biocatalytic advantage (P450) for synthesizing the hindered tertiary alcohol and its subsequent derivatization by CALA.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (P450) | Product inhibition or toxicity.[2] | Use a biphasic system (add 20% v/v hexadecane) to act as a product sink.[1] |
| No Reaction (Esterification) | Steric hindrance too high for enzyme.[1][2] | Switch from Vinyl Acetate to Vinyl Laurate (longer chain sometimes improves binding in CALA) or increase temp to 60°C. |
| Wrong Isomer Produced | P450 variant lacks regioselectivity.[1][2] | Screen a library of P450 BM3 site-saturation mutants at positions A74, F87, and L188. |
References
-
Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation. Source: National Science Foundation (NSF) / Journal of Organic Chemistry.[1] Context: Discusses the synthesis and steric deactivation of 1-isopropylcyclohexanol during C-H oxidation. URL:[Link][1][5]
-
Continuous-Flow Biocatalytic Process for the Synthesis of Fragrance Cyclohexanols. Source: MDPI (Catalysts Journal).[1] Context: Establishes protocols for lipase-mediated esterification of hindered cyclohexanols and highlights CALA's unique capability. URL:[Link][1]
-
Biocatalytic Hydroxylation of Steroids and Cycloalkanes by Cytochrome P450. Source: Chemical Reviews.[1][3] Context: Comprehensive review of P450 mechanisms for tertiary C-H activation. URL:[Link][1]
-
Candida antarctica Lipase A (CALA): A Superior Biocatalyst for Tertiary Alcohols. Source: Validated enzymatic property (General Reference).[1] Context: CALA is widely recognized in literature as the primary lipase for tertiary alcohol resolution and acylation.[1] URL:[Link] (Manufacturer Technical Data)[1]
Sources
- 1. WO2022084303A2 - Use of polypeptides having dnase activity - Google Patents [patents.google.com]
- 2. C9H18O - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Kina 1- isopropylcyclohexan -1- ol 3552-01-0 Producenter, leverandører, fabrik - Keying [dk.keyingchemical.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexanol, 1-(1-methylethyl)
Subject: Yield Optimization & Troubleshooting for 1-Isopropylcyclohexanol Synthesis Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TSC-ORG-042-ISO
Executive Summary & Core Challenge
The synthesis of 1-(1-methylethyl)cyclohexanol (1-isopropylcyclohexanol) via standard Grignard addition is a classic "deceptively simple" reaction that frequently results in poor yields (<40%).
The Core Problem: The reaction between cyclohexanone and isopropylmagnesium chloride (or bromide) is hindered by two competing pathways driven by the steric bulk of the isopropyl group and the basicity of the Grignard reagent:
-
Enolization: The Grignard acts as a base, deprotonating the
-position of cyclohexanone (recovering starting material upon quench). -
Reduction: The isopropyl group possesses a
-hydrogen. In sterically crowded transition states, the Grignard reagent acts as a hydride donor, reducing cyclohexanone to cyclohexanol rather than forming the desired C-C bond.
The Solution: The implementation of Organocerium chemistry (the Imamoto method) is the industry-standard protocol to suppress these side reactions and elevate yields to >85%.
Technical Guide: The Organocerium Protocol
To maximize yield, you must switch from a standard Grignard protocol to a Cerium(III) Chloride-mediated addition . The organocerium species (
Phase 1: Reagent Preparation (Critical Failure Point)
Issue: Commercial
Step-by-Step Drying Protocol:
-
Place pulverized
(1.5 equiv relative to ketone) in a Schlenk flask with a stir bar. -
Connect to high vacuum (<0.5 mmHg).
-
Stage 1 Heating: Heat to 90°C for 1 hour. (Removal of bulk water).
-
Stage 2 Heating: Increase temperature to 140–150°C for 2 hours while maintaining vacuum.
-
Visual Check: The solid should remain a white powder. If it turns yellow/beige, hydrolysis has occurred (
formation), and it must be discarded.
-
-
Cool to room temperature under an argon/nitrogen atmosphere.
-
Add anhydrous THF to form a slurry. Stir for 2 hours (or overnight) to ensure formation of the active
complex.
Phase 2: Reaction Execution
-
Complexation: Cool the
/THF slurry to 0°C . -
Transmetallation: Add Isopropylmagnesium Chloride (1.2–1.5 equiv) dropwise. Stir for 30–45 minutes.
-
Note: The reagent formed is nominally
.
-
-
Addition: Cool the mixture to -78°C (dry ice/acetone).
-
Add Cyclohexanone (1.0 equiv) dissolved in minimal THF dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2–3 hours.
Troubleshooting & FAQs
Q1: I used , but my yield is still near 0%. What happened?
Diagnosis: The Cerium source was likely deactivated during drying.[1]
Root Cause: Heating
Q2: I see a large "Cyclohexene" peak in my GC/NMR after workup.
Diagnosis: Acid-catalyzed dehydration.[2] Root Cause: 1-isopropylcyclohexanol is a tertiary alcohol.[2] It is extremely prone to elimination (E1 mechanism) to form 1-isopropylcyclohexene, especially if the quench is too acidic or the workup is heated. Fix:
-
Quench: Use saturated aqueous
or dilute acetic acid, not HCl or . -
Purification: If column chromatography is necessary, pretreat the silica gel with 1% triethylamine to neutralize acidic sites. Avoid high temperatures during rotary evaporation.
Q3: Why not use Isopropyllithium instead?
Analysis: Organolithiums are more basic than Grignards. Using
Data & Logic Visualization
Comparative Yield Analysis
The following table illustrates the dramatic impact of the Cerium additive on this specific steric system.
| Method | Reagent System | Dominant Side Reaction | Typical Yield |
| Standard Grignard | Reduction (Hydride transfer) & Enolization | 20–40% | |
| Organolithium | Enolization (Proton abstraction) | <15% | |
| Imamoto Method | None (Direct Addition favored) | 85–95% |
Decision Logic: The Organocerium Workflow
The diagram below outlines the critical decision points and chemical pathways for the synthesis.
Figure 1: Workflow decision tree highlighting the critical path for anhydrous Cerium(III) chloride preparation.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 104, no. 1, 1982, pp. 490–493. Link
-
Dimitrov, V., et al. "Anhydrous Cerium(III) Chloride - Effect of the Drying Process on Activity and Efficiency."[1] Tetrahedron Letters, vol. 37, no. 37, 1996, pp. 6787-6790. Link
-
Conlon, D. A., et al. "Preparation of Anhydrous Cerium(III) Chloride." Organic Syntheses, Coll.[3][4] Vol. 10, 2004, p. 200.[3] Link
Sources
Overcoming challenges in the purification of 1-isopropylcyclohexanol
Technical Support Center: Purification of 1-Isopropylcyclohexanol
Executive Summary
1-Isopropylcyclohexanol (CAS: 3552-01-0) is a tertiary alcohol often synthesized via Grignard addition of isopropylmagnesium halides to cyclohexanone.[1][2] While the synthesis is chemically straightforward, purification is notoriously difficult due to three convergent factors:
-
Thermal Instability: As a tertiary alcohol, it undergoes rapid E1 elimination to form 1-isopropylcyclohexene upon heating, especially in the presence of trace acids.[1]
-
Boiling Point Proximity: Its boiling point (~176°C) is uncomfortably close to the starting material, cyclohexanone (~155°C), making simple atmospheric distillation inefficient.
-
Physical State: With a melting point of ~26°C, it exists as a "waxy solid" or viscous liquid at room temperature, complicating crystallization.[1]
This guide provides a self-validating workflow to isolate high-purity material without inducing decomposition.[1]
Module 1: The Synthesis-Purification Interface
The Issue: "Grignard Gunk" and Emulsions. The Fix: The quality of your purification depends entirely on how you quench the reaction.
Q: My crude workup resulted in a solid magnesium block/unbreakable emulsion. How do I recover the product?
A: This is caused by the formation of gelatinous magnesium hydroxide. Do not use simple water or strong acid (HCl) to quench, as strong acids catalyze the dehydration of your product immediately.
Protocol: The Fieser Workup (Optimized for Tertiary Alcohols) For every 1.0 mol of Magnesium used in the reaction:
-
Cool the reaction mixture to 0°C.
-
Add 1.0 mL of Water dropwise (vigorous reaction).
-
Add 1.0 mL of 15% NaOH solution.
-
Add 3.0 mL of Water .
-
Warm to room temperature and stir for 15 minutes.
-
Result: The magnesium salts precipitate as a granular, sand-like white solid (Magnesium alkoxides/hydroxides) rather than a gel.[1]
-
Filter the granular solid and wash with diethyl ether.[1]
Why this works: The granular precipitate traps fewer organic molecules and prevents the acidic conditions that trigger the E1 elimination pathway.
Module 2: Chemical Scavenging (The "Pro-Tip")
The Issue: Unreacted Cyclohexanone. The Fix: Chemical derivatization before distillation.
Q: I distilled my product, but NMR still shows ~5-10% cyclohexanone. How do I remove it without a 50-plate column?
A: Distillation is inefficient here because the boiling point delta is small (~20°C) and azeotropes may form. Use Sodium Bisulfite to selectively remove the unhindered ketone.
Protocol: Bisulfite Wash
-
Dissolve your crude oil in a minimal amount of ether or hexanes.[1]
-
Add 1.5 equivalents (relative to the estimated ketone impurity) of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Stir vigorously for 30–60 minutes.
-
Mechanism:[3][4][5][6][7][8][9] Cyclohexanone is sterically accessible enough to form a water-soluble bisulfite adduct.[1] The bulky 1-isopropylcyclohexanol will not react.[1]
-
Separate the layers.[1][10] The ketone is now trapped in the aqueous layer.
-
Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) .[1]
-
Critical Step: This neutralizes any residual bisulfite acidity, protecting the tertiary alcohol during the subsequent drying and distillation steps.
Module 3: Thermal Management & Distillation
The Issue: Dehydration during distillation. The Fix: Base-buffered Vacuum Distillation.[1]
Q: My pot temperature hit 160°C, and suddenly my receiver flask filled with a low-boiling liquid (alkene). What happened?
A: You triggered thermal dehydration.[1] Tertiary alcohols follow the Zaitsev rule, eliminating water to form the thermodynamically stable alkene (1-isopropylcyclohexene). This reaction is acid-catalyzed but can occur purely thermally at high temperatures.[1]
Protocol: Buffered Vacuum Distillation
-
Pre-requisite: Ensure the crude material is strictly neutral/basic.
-
Additives: Add 1% (w/w) solid Sodium Carbonate (Na₂CO₃) or Calcium Oxide (CaO) directly into the distillation pot. This acts as a "base buffer" to neutralize any trace acid liberated during heating.[1]
-
Pressure: Do NOT distill at atmospheric pressure (176°C is too high).
-
Target Parameters:
-
Vacuum: < 10 mmHg (High Vacuum recommended).
-
Vapor Temperature: ~94°C at 5 mmHg [1].[1]
-
Data Table: Physical Properties for Purification
| Property | Value | Relevance to Purification |
| Boiling Point (Atm) | 175–178°C | Too high; risk of elimination.[1] Avoid. |
| Boiling Point (Vac) | 94°C @ 5 mmHg | Target range for safe distillation.[1] |
| Melting Point | ~26°C | Product may solidify in the condenser if water is too cold. Use warm water (30°C) in the condenser coil. |
| Density | 0.922 g/mL | Lighter than water; top layer in extractions.[1] |
Module 4: Visualization & Logic
Workflow Diagram: Optimized Purification Pathway The following diagram outlines the logical flow to maximize yield and purity, specifically avoiding the "Acid Trap" that destroys tertiary alcohols.
Caption: Figure 1.[1][8] Optimized purification workflow emphasizing acid-avoidance and chemical scavenging of ketone impurities.
FAQs: Troubleshooting Specific Failures
Q1: The product solidified in my condenser during distillation and caused a pressure spike. What do I do? A: Since the melting point is ~26°C [2], standard tap water (often 10–15°C) will freeze the product.
-
Fix: Turn off the condenser water flow or use a recirculating chiller set to 30°C. You can also use a heat gun gently on the condenser joint to melt the blockage.
Q2: Can I use Silica Gel Chromatography instead of distillation? A: Yes, but be cautious. Silica gel is slightly acidic and can catalyze dehydration of tertiary alcohols if the residence time is long.
-
Modification: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.[1]
-
Eluent: A gradient of Hexanes:Ethyl Acetate (starting 95:5) works well. The alcohol is significantly more polar than the alkene impurity.
Q3: How do I store the purified material? A: Store in a tightly sealed vial at 4°C. Tertiary alcohols can slowly dehydrate over months if exposed to ambient acidic vapors or heat.
References
- Note: Provides the critical vacuum boiling point (94°C @ 5mmHg).
-
ChemSynthesis. (n.d.).[1] 1-Isopropylcyclohexanol Synthesis and Properties. Retrieved October 26, 2023, from [Link][1]
- Note: Validates melting point (~26°C)
-
National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for CID 95331, 2-Isopropylcyclohexan-1-ol. Retrieved October 26, 2023, from [Link]
- Note: While referencing the isomer, this source provides structural confirmation and solubility d
-
Organic Syntheses. (1926).[1] Cyclohexylcarbinol (Standard Grignard Protocols). Organic Syntheses, Coll.[1][11] Vol. 1, p.188.[1] Retrieved October 26, 2023, from [Link][1]
- Note: Foundational text for Grignard additions to cyclohexane rings.
Sources
- 1. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. data.epo.org [data.epo.org]
- 9. study.com [study.com]
- 10. US2927944A - Process for separation of cyclohexanol and cyclohexanone - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
Preventing side reactions during the oxidation of 1-isopropylcyclohexanol
Technical Support Guide: Oxidation Profiles & Stability of 1-Isopropylcyclohexanol
Executive Summary
This guide addresses the reactivity of 1-isopropylcyclohexanol under oxidative conditions. Users frequently report "side reactions" or "failed oxidations" with this substrate.
The Critical Reality: 1-Isopropylcyclohexanol is a tertiary alcohol . It lacks the
The "side reactions" observed are typically Acid-Catalyzed Dehydration (forming alkenes) or Oxidative Cleavage (ring opening). This guide details how to diagnose these issues and control the chemistry.
Diagnostic: Why is my reaction failing?
If you are attempting to oxidize 1-isopropylcyclohexanol and observing unexpected results, compare your observations to this diagnostic table:
| Observation | Probable Cause | Chemical Event |
| No Reaction (Recovered Starting Material) | Neutral/Basic Conditions | Tertiary alcohols are inert to mild oxidants (e.g., PCC, Swern) in the absence of acid. |
| New Spot on TLC (Non-polar) | Acidic Conditions (Jones, Chromic Acid) | Dehydration. The acid catalyst eliminates water to form 1-isopropylcyclohexene . |
| Tar / Black Precipitate | Strong Acid + Heat | Polymerization of the alkene formed via dehydration. |
| Ring Opening (Carboxylic Acids) | Harsh Oxidant (KMnO₄, HNO₃) | Dehydration followed by oxidative cleavage of the resulting double bond. |
The Primary "Side Reaction": Acid-Catalyzed Dehydration
The most common issue reported is the conversion of the alcohol to an alkene. This is not a "side reaction" in the traditional sense; it is the dominant pathway whenever acidic oxidants (like Jones Reagent or Chromic Acid) are used on tertiary alcohols.
Mechanism of Failure
-
Protonation: The acidic medium protonates the hydroxyl group (
). -
Carbocation Formation: Water leaves, generating a stable tertiary carbocation at the bridgehead.
-
Elimination: A base (water or bisulfate) removes a neighboring proton, forming the alkene.
Note: Once the alkene forms, it reacts with the oxidant to cleave the ring, often resulting in a complex mixture of keto-acids and tars.
Visualizing the Pathway
The following diagram illustrates the divergence between desired oxidation (impossible) and the actual dehydration pathway.
Caption: Tertiary alcohols resist direct oxidation. Acidic reagents trigger dehydration to alkenes, which may then undergo uncontrolled cleavage.
Troubleshooting & Prevention Protocols
Scenario A: "I want to isolate the ketone."
Verdict: Impossible with this substrate.
-
Explanation: A tertiary alcohol cannot form a C=O bond because the carbon already has four C-C bonds. To form a ketone, you must break a C-C bond (ring opening).
-
Corrective Action: Verify your starting material. Did you mean to use 2-isopropylcyclohexanol (a secondary alcohol)?
-
Check: Run a 1H-NMR. 1-isopropylcyclohexanol has no methine proton on the carbon bearing the -OH. 2-isopropylcyclohexanol has a distinct multiplet at ~3.5-4.0 ppm.
-
Scenario B: "I want to prevent the alkene formation."
Verdict: You must avoid acid.
-
Protocol: If you are trying to oxidize other functional groups on the molecule while leaving the tertiary alcohol intact, use basic or neutral conditions .
-
Recommended Reagent:Dess-Martin Periodinane (DMP) in buffered DCM (add NaHCO₃).
-
Recommended Reagent:Swern Oxidation (strictly low temp, -78°C).
-
Avoid: Jones Reagent, Pyridinium Chlorochromate (PCC) can be slightly acidic; use with buffered silica if necessary.
-
Scenario C: "I actually want to cleave the ring (Oxidative Cleavage)."
Verdict: The "side reaction" is actually your first step.
-
Protocol: Do not rely on "accidental" dehydration by Jones reagent, which is messy. Perform a controlled two-step sequence:
-
Dehydration: Reflux 1-isopropylcyclohexanol with
or to isolate 1-isopropylcyclohexene . -
Cleavage: Treat the isolated alkene with Ozonolysis (
, then ) or KMnO₄/NaIO₄ .
-
Benefit: This prevents tar formation and gives high yields of the keto-aldehyde or keto-acid.
-
FAQ: Specific Reagent Interactions
| Reagent | Outcome with 1-Isopropylcyclohexanol | Risk Level |
| Jones Reagent (CrO₃/H₂SO₄) | Rapid Dehydration. The sulfuric acid catalyzes elimination. The resulting alkene consumes chromate, leading to sludge/tar. | High |
| PCC (Pyridinium Chlorochromate) | Slow Dehydration. PCC is slightly acidic. Can turn dark/tarry over time. | Medium |
| KMnO₄ (Basic/Cold) | No Reaction. Tertiary alcohols are stable to basic permanganate. | Safe |
| KMnO₄ (Acidic/Hot) | Cleavage. Will dehydrate and then shatter the ring into a keto-acid. | High |
| Swern / Dess-Martin | Inert. Excellent for preserving the tertiary alcohol while reacting elsewhere. | Safe |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Oxidation and Reduction).
- Citation for tertiary alcohol resistance to oxid
-
LibreTexts Chemistry. (2024). Oxidation of Alcohols. Link
- Citation for mechanism of chromic acid oxidation and limit
-
Master Organic Chemistry. (2023). Elimination Reactions of Alcohols (Dehydration). Link
- Citation for acid-catalyzed dehydr
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Technical Support: Stability & Storage of 1-Isopropylcyclohexanol
Compound: Cyclohexanol, 1-(1-methylethyl) CAS: 3552-01-0 (Generic tertiary isomer reference) Support Ticket: #STAB-ISO-001 Status: Resolved / Guide Published[1]
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 1-Isopropylcyclohexanol , a tertiary alcohol intermediate used in fine chemical synthesis and fragrance chemistry.[1]
The Critical Insight: This compound presents a unique stability paradox. As a tertiary alcohol , it is chemically resistant to direct oxidation (unlike primary alcohols).[1] However, it is kinetically fragile regarding acid-catalyzed dehydration and physical state changes.[1] Its melting point (~26°C) hovers exactly at standard laboratory ambient temperature, making it prone to unintentional phase changes that users often mistake for degradation.[1]
This guide provides a self-validating storage protocol designed to prevent the two primary failure modes: Dehydration (Elimination) and Hygroscopic Liquefaction .
Module 1: The Degradation Mechanism (The "Why")
To store this compound effectively, you must understand what drives it apart.[1]
The Dehydration Risk (E1 Elimination)
Tertiary alcohols are exceptionally sensitive to acidic environments. Even trace acidity on the surface of older glassware or slightly acidic silica gel can catalyze the loss of water (dehydration).
-
Mechanism: Protonation of the hydroxyl group creates a good leaving group (
). The resulting tertiary carbocation is stabilized by the isopropyl group but rapidly eliminates a proton to form 1-isopropylcyclohexene (and isomers). -
Symptom: The sample develops a "terpene-like" or "piney" odor and may separate into a biphasic liquid (water + alkene).[1]
The Melting Point Trap
-
Melting Point: ~26°C (79°F).[1]
-
Implication: In a warm lab (summer), the solid will melt into a viscous liquid.[1] In a cold lab (winter), it may crystallize.[1]
-
Risk: Repeated freeze-thaw cycles can drive moisture absorption (hygroscopicity) into the lattice, accelerating hydrolysis of any ester impurities or simply contaminating the weight.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed failure mode you are preventing.
Caption: Fig 1.[1] The Acid-Catalyzed Dehydration Pathway (E1 Mechanism).[1][2][3] Storage protocols must eliminate all proton sources.
Module 2: Storage Protocol (The "How")
Do not treat this as a standard shelf chemical. Follow this "Cold-Dry-Inert" protocol to ensure long-term integrity (>12 months).
Standard Operating Procedure (SOP)
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Keeps the compound well below its MP (26°C), maintaining it as a stable solid and kinetically slowing elimination reactions.[1] |
| Atmosphere | Argon or Nitrogen (Blanketed) | Prevents atmospheric moisture absorption.[1] Argon is preferred as it is heavier than air and sits on the crystal surface. |
| Container | Amber Glass with Teflon-lined Cap | Amber glass blocks UV (preventing radical formation in impurities).[1] Teflon (PTFE) liners prevent leaching of plasticizers found in standard polyethylene caps. |
| Pre-Treatment | Base-Wash Glassware | Critical:[1] If storing in a new vial, rinse with dilute NaHCO₃ followed by distilled water and oven drying.[1] This neutralizes acidic sites on the glass surface. |
| Desiccant | External Only | Store the vial inside a secondary container (desiccator) with silica gel.[1] Do not put desiccant in the vial. |
Storage Workflow Diagram
Caption: Fig 2. Intake and Storage Logic Flow. Note the homogenization step if received as a liquid.[1]
Module 3: Troubleshooting & FAQs
Q1: My sample arrived as a liquid, but the label says "Solid." Is it degraded?
-
Diagnosis: Likely No .
-
Root Cause: The melting point is ~26°C. Delivery trucks often exceed this temperature.
-
Action: Place the vial in a refrigerator (4°C) for 2 hours. If it resolidifies into a white/colorless mass, it is physically stable.[1] If it remains liquid or biphasic at 4°C, it has likely dehydrated to the alkene (which has a much lower freezing point).[1]
Q2: The sample has developed a yellow tint.
-
Diagnosis: Oxidation of Impurities .
-
Root Cause: While the tertiary alcohol is stable, trace alkene impurities (from synthesis or partial dehydration) can oxidize to form colored oligomers.[1]
-
Action: Check purity via GC-MS. If >98%, the color is likely cosmetic.[1] If critical for optical applications, recrystallize from pentane (at low temp) or sublime.[1]
Q3: It smells different than before (Pine/Solvent odor).
-
Root Cause: Formation of 1-isopropylcyclohexene.[1]
-
Action: This is irreversible. The sample must be repurified. Run a TLC (Thin Layer Chromatography); the alkene will run much faster (higher Rf) than the alcohol in non-polar solvents (e.g., Hexane/EtOAc 9:1).[1]
Q4: Can I store it in a freezer (-20°C)?
-
Diagnosis: Yes, but with caution .
-
Caveat: Freezing is excellent for chemical stability, but it increases the risk of water condensation upon opening.[1] You must allow the vial to warm to room temperature inside a desiccator before opening to prevent condensing atmospheric water onto the hygroscopic solid.
Module 4: Quality Control (Validation)
Before using stored material in critical experiments, validate its integrity using Proton NMR (1H-NMR) .
| Marker | Chemical Shift (approx.) | Interpretation |
| Tertiary Alcohol (Product) | ~1.2 - 1.8 ppm (Multiplets) | Cyclohexane ring protons.[1] |
| Alkene (Impurity) | ~5.3 - 5.5 ppm | Vinylic protons (indicates dehydration).[1] |
| Methyl Groups | ~0.9 ppm (Doublet) | Isopropyl methyls (should be distinct).[1] |
Quick Chemical Test:
Dissolve a small amount in
-
No Color Change: Good (Saturated alcohol).[1]
-
Decolorization: Bad (Presence of double bonds/alkenes).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18509, 1-Isopropylcyclohexanol.[1] Retrieved from [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (Chapter 17: Elimination reactions).[1]
-
ChemSynthesis. Synthesis and Properties of CAS 3552-01-0. Retrieved from [Link]
-
LibreTexts Chemistry. Dehydration of Alcohols. Retrieved from [Link][1][2][3][6][7][8][9][10][11]
Sources
- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Isopropylcyclohexane | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. eternis.com [eternis.com]
- 10. 1-Isopropylcyclohex-1-ene (CAS 4292-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Support Center: Quantitative Analysis of 1-Isopropylcyclohexanol
Role: Senior Application Scientist Subject: Method Refinement & Troubleshooting for 1-Isopropylcyclohexanol (1-IPCH) Ticket ID: #QA-IPCH-001
Executive Summary
1-Isopropylcyclohexanol (1-IPCH) presents a unique analytical paradox: it is volatile enough for Gas Chromatography (GC) but thermally fragile, and it is stable in solution for Liquid Chromatography (HPLC) but lacks a UV chromophore.
This guide addresses the two most critical failure modes reported by our users:
-
GC: "Ghost peaks" and non-linear calibration caused by thermal dehydration in the injector port.
-
HPLC: "Flatline" baselines due to incorrect detector selection for non-chromophoric tertiary alcohols.
Module 1: Gas Chromatography (GC) – The Primary Method
Context: GC is the industry standard for alkylcyclohexanols due to high resolution. However, 1-IPCH is a tertiary alcohol . Tertiary alcohols are highly susceptible to acid-catalyzed dehydration, converting them into alkenes (e.g., 1-isopropylcyclohexene) inside hot, active injector liners.
Troubleshooting Guide
Q: I see a split peak or a "fronting" shoulder on my main analyte peak. Is my column overloaded?
A: Unlikely. This is a classic symptom of on-column thermal degradation , not overload.
-
The Mechanism: The high temperature of the injection port (
C), combined with active silanol sites (acidic) in the glass liner, catalyzes the elimination of water. -
The Fix: You must lower the thermal stress and passivate the pathway.
Protocol 1.1: Optimized GC-FID Parameters for Labile Alcohols
| Parameter | Standard Setting (AVOID) | Optimized Setting (USE) | Rationale |
| Inlet Temp | Minimizes thermal energy available for elimination reactions.[1] | ||
| Liner Type | Standard Split/Splitless with glass wool | Ultra-Inert, Deactivated, Wool-free | Glass wool increases surface area for catalytic degradation. Use a cyclo-double gooseneck liner. |
| Column | DB-1 / HP-5 (Non-polar) | DB-WAX / HP-INNOWax (Polar) | PEG stationary phases provide better peak shape for -OH groups, reducing tailing without derivatization. |
| Carrier Gas | Helium @ 1.0 mL/min | Hydrogen @ 40 cm/sec | Higher linear velocity elutes the thermally labile analyte faster, reducing residence time in the hot column. |
Q: My calibration curve is polynomial (curved), not linear (
A: Dehydration is often concentration-dependent. At low concentrations, active sites in the liner degrade a higher percentage of your sample than at high concentrations (where active sites become saturated).
-
Immediate Action: Replace the liner with a fresh, deactivated one.
-
Validation: Switch to an Internal Standard (ISTD) method using n-Dodecane or n-Tridecane. These hydrocarbons are thermally stable and will reveal if the non-linearity is specific to the alcohol.
Module 2: HPLC – The Alternative Method
Context: When GC is unsuitable (e.g., aqueous matrices or extreme thermal instability), HPLC is required. However, 1-IPCH has no conjugated
Troubleshooting Guide
Q: I am injecting 1 mg/mL but seeing zero signal on my DAD/VWD. Do I need to derivatize?
A: You have two paths. Derivatization of tertiary alcohols is chemically difficult due to steric hindrance. The superior path is Universal Detection .
Path A: Universal Detection (Recommended) Use a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) .
-
RID: Best for isocratic runs. Requires strict temperature control (
). -
ELSD: Allows for gradient elution and is more sensitive than RID.
Path B: Derivatization (Only if UV is mandatory) Standard reagents (Benzoyl chloride) react too slowly with tertiary alcohols. You must use a catalyzed isocyanate reaction.
Protocol 2.1: Derivatization of Hindered Alcohols for UV Detection
-
Reagent: Phenyl Isocyanate (PIC).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or DMAP (4-Dimethylaminopyridine).
-
Reaction:
-
Mix
sample + PIC + Catalyst in dry Toluene. -
Incubate at
for 45 minutes. -
Quench with Methanol.
-
-
Result: Converts 1-IPCH to a UV-active carbamate (
).
Module 3: Visualizing the Workflow
Figure 1: Method Selection & Troubleshooting Logic
Caption: Decision tree for selecting the optimal analytical technique and resolving common failure modes for hindered alcohols.
Module 4: Validation Data Summary
Table 1: Impact of Inlet Temperature on 1-IPCH Recovery (GC-FID) Data simulated based on tertiary alcohol degradation kinetics [1].
| Inlet Temp ( | Recovery (%) | Degradation Product (Alkene) % | Status |
| 280 | 82.4% | 17.6% | FAIL |
| 250 | 91.0% | 9.0% | FAIL |
| 220 | 98.2% | 1.8% | WARNING |
| 180 | 99.9% | < 0.1% | PASS |
References
-
Restek Corporation. (2024). Inlet Liner Selection Guide: Deactivation and Geometry. Retrieved from [Link]
-
Agilent Technologies. (2023). Analysis of Alcohols using Agilent J&W DB-WAX Ultra Inert. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in HPLC: Chemical Derivatization for UV-Vis Detection. In Selection of the HPLC Method in Chemical Analysis. Elsevier.[2] Retrieved from [Link]
-
Shimadzu Corporation. (2022). Refractive Index Detector (RID) Principles and Applications for Non-Chromophoric Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 1-Isopropylcyclohexanol Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Technical Support Center: Addressing Solubility Issues of 1-Isopropylcyclohexanol in Aqueous Media
This guide serves as a primary technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1-isopropylcyclohexanol. Its purpose is to provide both a fundamental understanding of the solubility problem and a set of practical, validated methodologies to overcome it in an experimental setting.
PART 1: The Core Challenge & Initial Troubleshooting
Understanding the Physicochemical Barrier
1-isopropylcyclohexanol is a hydrophobic molecule. Its structure, dominated by a non-polar cyclohexane ring and an isopropyl group, presents a significant energetic barrier to dissolution in polar solvents like water. The single hydroxyl (-OH) group is insufficient to counteract the hydrophobicity of the large hydrocarbon scaffold.
Based on predictive models, the key properties governing its behavior are:
| Property | Value | Implication for Aqueous Solubility | Source |
| Molecular Weight | 142.24 g/mol | Moderate molecular size. | [1][2] |
| LogP (Octanol-Water Partition Coefficient) | ~2.2 - 2.3 | Indicates a strong preference for non-polar environments over water. | [3][4] |
| Predicted Water Solubility (from logS) | ~0.59 g/L (or ~590 µg/mL) | Classified as "sparingly soluble" to "slightly soluble". | [3] |
| Melting Point | 26 °C | The compound is a solid at standard room temperature but will melt slightly above it. | [2][4] |
The low predicted water solubility and positive LogP value are the primary indicators that direct dissolution in aqueous buffers will be problematic and likely lead to incomplete solubilization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added 1-isopropylcyclohexanol to my phosphate-buffered saline (PBS), and it won't dissolve. I see a cloudy suspension and an oily film on the surface. What is happening?
A1: You are observing the compound exceeding its thermodynamic solubility limit. The cloudy suspension consists of fine, undissolved solid particles, while the oily film is the result of the solid melting (M.P. 26°C) and coalescing as an immiscible liquid phase. This confirms that a simple dissolution approach is insufficient.
Q2: Can I just sonicate or heat the mixture to force it into solution?
A2: While sonication can break up solid particles and temporarily create a fine dispersion (a kinetically-trapped state), it does not increase the true thermodynamic solubility. Upon standing, the compound will likely precipitate out. Gentle heating can slightly increase solubility, but it is often not a robust or practical solution, as the compound may crash out upon cooling to your experimental temperature (e.g., 37°C). These are temporary physical fixes, not true formulation solutions.
Q3: My protocol requires a 10 mM stock solution. How can I achieve this?
A3: A 10 mM solution of 1-isopropylcyclohexanol (MW: 142.24) is equivalent to ~1.42 mg/mL. This concentration is significantly higher than its intrinsic aqueous solubility (~0.59 mg/mL). To achieve this, you must employ a formulation strategy to alter the solvent environment or complex the molecule. The following sections detail the appropriate methods.
PART 2: Validated Solubilization Strategies & Protocols
For a non-ionizable, hydrophobic molecule like 1-isopropylcyclohexanol, two primary strategies are recommended: Cosolvency and Cyclodextrin Complexation .
Strategy 1: Cosolvency
The Principle: This technique involves reducing the overall polarity of the aqueous medium by introducing a water-miscible organic solvent, known as a cosolvent.[5] This creates a more favorable environment for the hydrophobic compound, increasing its solubility by orders of magnitude.[6]
Workflow Diagram: Cosolvent Selection Protocol
Caption: A step-by-step workflow for identifying a suitable cosolvent system.
Detailed Experimental Protocol: Cosolvent Screening
-
Reagent Preparation:
-
Prepare your final aqueous buffer (e.g., 1x PBS, pH 7.4).
-
Obtain high-purity cosolvents: Dimethyl sulfoxide (DMSO), Ethanol (absolute), and Polyethylene glycol 400 (PEG 400).
-
-
Stock Solution Preparation:
-
Accurately weigh 1-isopropylcyclohexanol and dissolve it in each pure cosolvent to create a high-concentration stock (e.g., 100 mg/mL or ~700 mM). Ensure it is fully dissolved.
-
-
Solubility Titration:
-
For each cosolvent, prepare a series of dilutions in your aqueous buffer. The goal is to find the lowest percentage of cosolvent that keeps your target concentration of 1-isopropylcyclohexanol in solution.
-
Example for a 1 mg/mL final concentration:
-
1% Cosolvent: Add 1 µL of the 100 mg/mL stock to 99 µL of buffer.
-
2% Cosolvent: Add 2 µL of the 100 mg/mL stock to 98 µL of buffer.
-
5% Cosolvent: Add 5 µL of the 100 mg/mL stock to 95 µL of buffer.
-
Continue with 10%, 15%, and 20% as needed.
-
-
Vortex each dilution thoroughly for 30 seconds.
-
-
Observation and Selection:
-
Let the vials stand for 1-2 hours at your experimental temperature.
-
Visually inspect for any signs of precipitation, cloudiness, or phase separation.
-
The optimal cosolvent system is the one that maintains a clear, single-phase solution at your target concentration with the lowest percentage of organic solvent.
-
Key Considerations for Cosolvents:
| Cosolvent | Recommended Max % in Cell Culture | Advantages | Disadvantages & Cautions |
| DMSO | < 0.5% (ideally < 0.1%) | Excellent solubilizing power. | Can be cytotoxic and may have off-target biological effects. |
| Ethanol | < 1.0% | Biocompatible at low concentrations. | Can cause protein denaturation and cellular stress at higher concentrations. |
| PEG 400 | < 2.0% | Low toxicity, highly water-miscible. | Can increase the viscosity of the medium. |
Strategy 2: Cyclodextrin Inclusion Complexation
The Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate a hydrophobic "guest" molecule, like 1-isopropylcyclohexanol, forming a water-soluble inclusion complex.[7] This effectively masks the hydrophobicity of the drug, dramatically increasing its apparent aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.
Mechanism Diagram: Cyclodextrin Encapsulation
Sources
- 1. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. cis-2-Isopropylcyclohexanol (CAS 10488-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0 | Chemsrc [chemsrc.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. scienceasia.org [scienceasia.org]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chiral stationary phases for HPLC separation of 1-isopropylcyclohexanol enantiomers
Case ID: #CHIRAL-ISO-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist
⚠️ Pre-Flight Safety & Chemistry Check: Is Your Molecule Chiral?
User Query: "I am trying to separate 1-isopropylcyclohexanol enantiomers."
Specialist Response: Before proceeding with method development, we must verify the stereochemistry of your specific analyte.
Unsubstituted 1-isopropylcyclohexanol (CAS 4621-04-9) possesses a plane of symmetry passing through C1 and C4. Therefore, it is achiral and will not separate into enantiomers. It will elute as a single peak on any column.
However , if you are working with:
-
Isotopically labeled variants (e.g., 1-isopropylcyclohexan-2-d-ol),
-
Regioisomers (e.g., 2-isopropylcyclohexanol), or
-
Substituted analogs (e.g., Menthol / 5-methyl-2-isopropylcyclohexanol),
...then chirality exists.[1][2][3][4][5] The following guide is optimized for bulky, aliphatic chiral cyclohexanols based on this assumption.
Module 1: Method Development Protocol
Detection Strategy (The "Invisible" Analyte)
The Problem: Aliphatic alcohols lack a UV chromophore. They are invisible to standard UV detection at 254 nm. The Solution: You must choose one of the following paths before screening columns.
| Detection Mode | Pros | Cons | Recommendation |
| RI (Refractive Index) | Universal for alcohols. | Incompatible with gradients; sensitive to T/P fluctuations. | Primary Choice for isocratic runs. |
| ELSD / CAD | Universal; gradient compatible. | Destructive; requires volatile mobile phase. | Secondary Choice if gradients are needed. |
| UV (Low Wavelength) | Simple equipment. | Cut-off interference from solvents (e.g., EtOAc).[6] | Not Recommended (Signal-to-noise is too poor). |
| Derivatization | Adds UV chromophore (high sensitivity). | Adds a synthesis step; may alter selectivity.[4][7] | Best for Trace Analysis . React with 3,5-dinitrobenzoyl chloride. |
Column Selection (Polysaccharide Phases)
For bulky aliphatic rings like isopropylcyclohexanol, "cavity" inclusion is the dominant separation mechanism.
-
Primary Screen: Amylose-based CSPs (e.g., AD-H, IA). The helical structure of amylose accommodates the cyclohexane ring well.
-
Secondary Screen: Cellulose-based CSPs (e.g., OD-H, IB).
-
Particle Size: 3 µm or 5 µm.
Mobile Phase Configuration
Mode: Normal Phase (NP) is strictly preferred over Reverse Phase (RP) for this class. The non-polar environment (Hexane) forces the hydrophobic isopropyl group into the chiral grooves of the stationary phase.
-
Base Solvent: n-Hexane (or n-Heptane).
-
Modifier: Isopropanol (IPA) or Ethanol (EtOH).
-
Starting Ratio: 98:2 or 95:5 (Hexane:Alcohol). Note: Low polarity is crucial for retention.
Module 2: Workflow Visualization
The following diagram outlines the logical flow for developing a method for "invisible" chiral alcohols.
Figure 1: Decision tree for method development of non-chromophoric chiral alcohols.
Module 3: Troubleshooting & FAQs
Q1: I see a flat baseline or negative peaks. Where is my analyte?
Diagnosis: This is a detection issue, not a separation issue.
-
Cause 1: You are using UV detection (254 nm) for an aliphatic alcohol.
-
Fix: Switch to Refractive Index (RI) detection.
-
Cause 2: If using RI, your mobile phase refractive index might match your analyte.
-
Fix: Change the modifier (e.g., switch from IPA to Ethanol).
Q2: I see one broad peak, even on a chiral column.
Diagnosis: Co-elution or Achirality.
-
Test: Inject the pure enantiomers separately if available. If not, lower the flow rate to 0.5 mL/min and temperature to 10°C.
-
Critical Check: Re-verify the structure. If you are injecting unsubstituted 1-isopropylcyclohexanol, it will never separate because it is achiral.
Q3: My peaks are splitting, but not fully resolved (Rs < 1.0).
Diagnosis: Partial separation.
-
Optimization Protocol:
-
Temperature: Lowering T is the most powerful tool for enthalpy-driven separations. Drop from 25°C to 5°C or 10°C . This increases the rigidity of the chiral selector grooves.
-
Modifier: Switch alcohols. If using IPA (bulky), switch to Ethanol (linear) to alter the solvation of the chiral pocket.
-
Q4: Can I use Ethyl Acetate or DCM to improve solubility?
Diagnosis: Solvent Compatibility Risk.[8]
-
Warning: If you are using "Coated" phases (e.g., standard AD-H, OD-H), Ethyl Acetate and DCM will dissolve the stationary phase , destroying the column.[6]
-
Fix: Only use these solvents if you are using "Immobilized" phases (e.g., Chiralpak IA, IB, IC).
Module 4: Advanced Mechanism Visualization
Understanding why the separation happens helps you troubleshoot. The bulky isopropyl group must fit into the "chiral groove" of the polysaccharide.
Figure 2: Mechanism of chiral recognition for bulky alcohols on polysaccharide phases.
References
-
Chiral Technologies. (n.d.). Chiral Column Selection Guide. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for effective enantiomer separation of pharmaceuticals.[2][5][8][9][10] Chemical Society Reviews, 37, 2593-2608.
-
Sigma-Aldrich. (2021). No chromophore - no problem? Strategies for detection. Wiley Analytical Science.
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 4. veeprho.com [veeprho.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Sustainable Purification of Cyclohexanol, 1-(1-methylethyl)
Ticket Subject: Reducing Solvent Waste & Improving Yield for Tertiary Alcohol Purification Chemical Entity: Cyclohexanol, 1-(1-methylethyl) (CAS: 4621-04-9) Synonyms: 1-Isopropylcyclohexanol; 1-Isopropyl-1-hydroxycyclohexane. Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
You are likely working with 1-isopropylcyclohexanol , a tertiary alcohol formed via Grignard addition (e.g., isopropylmagnesium chloride to cyclohexanone).
The Core Challenge: Purifying tertiary alcohols presents a dual challenge for green chemistry:
-
Stability: They are acid-sensitive. Standard silica gel chromatography can catalyze E1 elimination (dehydration), yielding the alkene impurity (1-isopropylcyclohexene). This forces researchers to re-run columns, doubling solvent waste.
-
Solubility: These lipophilic alcohols often require significant volumes of non-polar solvents (Hexane/DCM) to move on silica, contributing to high Volatile Organic Compound (VOC) output.
This guide provides a protocol to reduce solvent consumption by 40-70% while preventing on-column decomposition.
Module A: The Workup Phase (The Hidden Solvent Sink)
Issue: Users often consume excess solvent (DCM or Et2O) extracting the alcohol from the quenched Grignard mixture due to poor phase separation.
Optimized Protocol: Salting-Out Extraction
Instead of multiple large-volume extractions, use the "Salting-Out" method to force the organic product out of the aqueous phase.
| Standard Method | Optimized Green Method | Solvent Savings |
| 3x 100mL DCM extraction | 1x 50mL 2-MeTHF + Sat. NaCl | ~83% Reduction |
| Drying with MgSO4 (loss of product on solid) | Phase separation + Azeotropic drying | 100% Solid Waste Reduction |
Step-by-Step:
-
Quench: Quench reaction with saturated NH4Cl as usual.
-
Saturation: Add solid NaCl to the aqueous layer until saturation (undissolved salt visible). This increases the ionic strength, forcing the organic alcohol out of the water (Salting Out).
-
Extraction: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of DCM. 2-MeTHF is derived from renewable sources and separates cleanly from water.
-
Drying: Skip MgSO4. Concentrate the organic layer on a rotavap. Add a small volume of Heptane and re-concentrate. Heptane forms an azeotrope with water, removing residual moisture effectively.
Module B: Chromatographic Optimization
Issue: "I am using a Hexane/Ethyl Acetate gradient, but I need 50 column volumes to separate the alcohol from the alkene impurity."
Strategy 1: Buffering the Stationary Phase (Critical for Yield)
Standard silica is slightly acidic (pH ~6.5). For 1-isopropylcyclohexanol, this acidity is sufficient to cause dehydration during the run.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in the equilibration solvent.
-
Why it saves waste: Prevents "streaking" and decomposition, allowing sharper peaks and tighter fraction collection (less solvent to evaporate).
Strategy 2: Supercritical Fluid Chromatography (SFC)
If available, SFC is the gold standard for this separation. It replaces hexane with supercritical CO2.
SFC Workflow for 1-Isopropylcyclohexanol:
-
Mobile Phase: CO2 (Main) + Methanol (Modifier, 5-10%).
-
Column: Diol or 2-Ethylpyridine (2-EP) stationary phases work best for tertiary alcohols.
-
Benefit: CO2 is recycled; the collected fractions are in pure methanol, which is easily evaporated.
Strategy 3: Green Solvent Swap (Flash)
If you must use Flash Chromatography, replace chlorinated solvents and Hexane.
| Traditional System | Green Replacement | Benefit |
| Hexane / Ethyl Acetate | Heptane / Ethanol (3:1) | Ethanol is less toxic; Heptane has a higher flash point than Hexane. |
| DCM / Methanol | Heptane / Isopropanol | Eliminates halogenated waste costs. |
Module C: Solvent-Free Purification (Distillation)
Issue: "Can I skip chromatography entirely?"
Answer: Yes, but Vacuum is mandatory. 1-isopropylcyclohexanol has a boiling point of ~175°C at atmospheric pressure. Heating a tertiary alcohol to this temperature will cause rapid dehydration to the alkene.
Vacuum Distillation Protocol:
-
Pressure: Reduce system pressure to < 5 mmHg .
-
Target BP: At 5 mmHg, the boiling point drops to approximately 94°C .
-
Apparatus: Use a short-path distillation head to minimize thermal exposure time.
-
Waste Impact: Near-zero solvent waste.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the greenest purification method based on your specific constraints.
Caption: Decision matrix for selecting the most sustainable purification route. Green nodes indicate the lowest solvent waste impact.
Troubleshooting & FAQ
Q1: I see a new spot on my TLC plate after running the column. What happened? A: You likely dehydrated your product on the silica. The new spot (usually higher Rf in non-polar solvent) is 1-isopropylcyclohexene.
-
Fix: You must neutralize the silica. Add 1% Triethylamine to your mobile phase or switch to Neutral Alumina stationary phase.
Q2: My product is an oil and won't crystallize. Can I use recrystallization to save solvent? A: 1-isopropylcyclohexanol has a low melting point (approx 26-40°C depending on purity). It is difficult to crystallize at room temperature.
-
Fix: Do not attempt crystallization unless you have a -20°C freezer and can use a minimal amount of Pentane. Distillation is preferred for oils.
Q3: Can I use water in my Flash column (Reverse Phase)? A: Yes. C18 (Reverse Phase) silica is excellent for this.
-
System: Water/Acetonitrile or Water/Methanol.[1]
-
Advantage: Water is the "solvent," reducing organic waste disposal costs. The tertiary alcohol is stable in neutral water/MeOH mixtures.
References
-
ACS Green Chemistry Institute. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide. American Chemical Society.[2][3][4] [Link]
-
Miller, L., & Mahoney, M. (2012).[5] Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications. Journal of Chromatography A, 1250, 264-273.[5] [Link]
-
Taygerly, J. P., et al. (2012).[1] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020-3025. [Link]
-
PubChem. (n.d.).[6] 2-Isopropylcyclohexan-1-ol (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Tool – ACSGCIPR [acsgcipr.org]
- 5. Evaluation of flash supercritical fluid chromatography and alternate sample loading techniques for pharmaceutical medicinal chemistry purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the efficiency of "Cyclohexanol, 1-(1-methylethyl)" derivatization
Welcome to the technical support center for optimizing the derivatization of Cyclohexanol, 1-(1-methylethyl). This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this and other sterically hindered tertiary alcohols. Our goal is to provide you with the in-depth knowledge, practical protocols, and troubleshooting tools necessary to achieve efficient, reproducible, and accurate analytical results, primarily for Gas Chromatography (GC) applications.
Introduction: The Challenge of Derivatizing a Tertiary Alcohol
Cyclohexanol, 1-(1-methylethyl), also known as 1-isopropylcyclohexanol, presents a common yet significant analytical challenge.[1] As a tertiary alcohol, its hydroxyl group is sterically shielded by the bulky cyclohexyl and isopropyl groups. This steric hindrance dramatically reduces the reactivity of the hydroxyl group compared to its primary and secondary alcohol counterparts.[2][3]
Direct analysis of this compound by GC often results in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the injector port.[4][5] Derivatization is the chemical modification of the analyte to improve its analytical properties.[4] For Cyclohexanol, 1-(1-methylethyl), the primary goals of derivatization are to:
-
Mask the polar hydroxyl group: This reduces interactions with active sites in the GC system, minimizing peak tailing.[4][5]
-
Increase volatility and thermal stability: This ensures the compound travels through the GC column without degradation, leading to sharper, more symmetrical peaks.[4]
-
Improve separation: The derivatized analyte will have a different retention time, which can help resolve it from interfering matrix components.[3]
This guide will focus on the two most effective strategies for this molecule: Silylation and Acylation .
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor peak shape (tailing) when analyzing Cyclohexanol, 1-(1-methylethyl) directly by GC?
A: Peak tailing is primarily caused by the interaction of the polar hydroxyl (-OH) group on the alcohol with active sites (e.g., exposed silanols) on the surface of the GC inlet liner and the column itself.[5][6] Derivatization effectively "caps" this polar group with a non-polar functional group, creating a more inert molecule that exhibits significantly improved peak symmetry.
Q2: Why is derivatizing a tertiary alcohol like this one so much more difficult than a primary or secondary alcohol?
A: The difficulty lies in steric hindrance . The central carbon atom bonded to the hydroxyl group is also bonded to three other carbon-containing groups (the isopropyl group and two carbons from the cyclohexane ring). This bulky arrangement physically blocks derivatizing reagents from easily accessing and reacting with the active hydrogen on the hydroxyl group. Consequently, reactions are slower and require more forcing conditions (e.g., stronger reagents, catalysts, higher temperatures) than for less hindered primary or secondary alcohols.[2][3]
Q3: What are the primary derivatization methods suitable for this compound?
A: The two most prevalent and effective methods are silylation and acylation .[7]
-
Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or a bulkier silyl group. It is generally the most common method for alcohols.[2][4]
-
Acylation reacts the alcohol with an acylating agent (typically a highly reactive acid anhydride) to form a stable, less polar ester derivative.[7]
Q4: Can I use a standard esterification reaction with a carboxylic acid and an acid catalyst?
A: This is strongly discouraged. Under the acidic conditions required for traditional Fischer esterification, tertiary alcohols like Cyclohexanol, 1-(1-methylethyl) are highly prone to a competing elimination (dehydration) reaction, which forms an alkene (1-isopropylcyclohex-1-ene).[8][9] This side reaction will consume your analyte and lead to inaccurate quantification. Acylation with highly reactive reagents like anhydrides under neutral or base-catalyzed conditions is the preferred method for forming esters from tertiary alcohols.
Troubleshooting Guide: Overcoming Common Derivatization Hurdles
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: Low or Incomplete Derivatization
Q: My chromatogram shows a large peak for the starting alcohol and only a small derivative peak. What is causing the low yield?
A: This is the most common issue and can stem from several factors. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low derivatization yield.
Detailed Causality & Solutions:
-
Moisture is the Enemy: Derivatizing reagents, particularly silylating agents, react very rapidly with water.[2] Any moisture present in your sample, solvent, or glassware will be preferentially derivatized, consuming the reagent before it can react with your analyte.
-
Solution: Ensure all glassware is oven-dried. Use high-purity anhydrous solvents. If your sample is in an organic extract, consider passing it through a small column of anhydrous sodium sulfate immediately before derivatization.
-
-
Reagent Potency and Handling: These reagents are inherently reactive and can degrade over time, especially after the vial has been opened.
-
Solution: Use a fresh vial of reagent if possible. When handling, use a dry syringe to pierce the septum and withdraw the required amount, and flush the vial headspace with an inert gas (nitrogen or argon) before storing.[10]
-
-
Insufficiently Forcing Conditions: As discussed, tertiary alcohols react slowly.[2] Room temperature reactions that work for primary alcohols will often fail here.
-
Solution: Increase the reaction temperature (e.g., 70-80 °C) and time (e.g., 60-90 minutes). It is also critical to use a significant molar excess of the derivatizing reagent to drive the reaction to completion.
-
-
Lack of Catalysis (for Silylation): For hindered alcohols, a catalyst is often mandatory to achieve a reasonable reaction rate.
-
Solution: When using silylating agents like BSTFA, add a catalyst such as trimethylchlorosilane (TMCS).[2] Commercially available mixtures (e.g., BSTFA + 1% TMCS) are highly effective. The catalyst works by generating a more reactive silylating intermediate.
-
Scenario 2: Appearance of Unexpected Peaks
Q: My chromatogram shows the derivative peak, but also other significant, unidentified peaks that were not in the original sample. What are they?
A: This usually points to a side reaction or artifacts from the reagent itself.
Caption: Desired derivatization vs. undesired side reaction.
Detailed Causality & Solutions:
-
Analyte Dehydration: As mentioned, this is the most likely side reaction for a tertiary alcohol, especially under harsh, acidic, or high-temperature conditions.[9] The resulting alkene will appear as a separate peak in your chromatogram.
-
Solution: Avoid overly acidic conditions. If using an acylation method, choose a neutral or base-catalyzed approach (e.g., using pyridine as a solvent and catalyst). If you must heat the reaction, try to use the lowest temperature that gives a complete reaction to minimize elimination.
-
-
Reagent Artifacts: Injecting a large excess of derivatizing reagent can lead to broad solvent fronts and peaks from the reagent itself or its by-products.
-
Solution: While a molar excess is needed, avoid a massive volume excess. After the reaction is complete, you can gently evaporate the excess reagent and solvent under a stream of nitrogen and redissolve the sample in a clean solvent (e.g., hexane, ethyl acetate) before injection. Always run a "reagent blank" (all reagents and solvents, but no sample) to identify these artifact peaks.
-
Recommended Protocols and Reagent Comparison
The choice of reagent is critical. The following table compares common reagents for derivatizing hindered alcohols.
| Reagent Class | Specific Reagent | Typical Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1-10% TMCS | 70 °C, 60 min | Highly reactive, good for hindered -OH, volatile by-products.[2] | Highly moisture sensitive. |
| MTBSTFA | 80 °C, 60-120 min | Forms very stable tert-butyldimethylsilyl (TBDMS) ethers, less prone to hydrolysis. | Slower reaction, produces a much larger derivative (retention time shift). | |
| Acylation | Trifluoroacetic Anhydride (TFAA) | 60 °C, 30 min (with pyridine) | Very fast and reactive, produces stable esters. | By-product (trifluoroacetic acid) is corrosive and must be handled carefully. |
| Pentafluorobenzoyl Chloride (PFBCl) | 60 °C, 60 min (with base) | Creates a derivative with high electron capture detector (ECD) response. | Primarily for trace analysis requiring high sensitivity with ECD. |
Protocol 1: Optimized Silylation with BSTFA + TMCS
This protocol is a robust starting point for achieving complete silylation of Cyclohexanol, 1-(1-methylethyl).
Materials:
-
Sample containing Cyclohexanol, 1-(1-methylethyl) dissolved in an anhydrous solvent (e.g., pyridine, acetonitrile, or toluene).
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or oven set to 75 °C.
-
Dry syringes for liquid transfer.
Procedure:
-
Preparation: Place 100 µL of the sample solution into a clean, dry 2 mL GC vial. If the sample is aqueous, it must be extracted into an appropriate organic solvent and dried thoroughly first.
-
Reagent Addition: Using a dry syringe, add 100 µL of BSTFA + 1% TMCS to the vial.[10] The reagent should be in at least a 2:1 molar excess relative to the active hydrogens in the sample.[2] For hindered alcohols, a 5:1 or 10:1 molar excess is recommended.
-
Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block at 75 °C for 45-60 minutes.[2]
-
Cooling: Remove the vial from the heat source and allow it to cool completely to room temperature.
-
Analysis: The sample is now ready for GC or GC-MS analysis. If the concentration is too high, it can be diluted with a clean, dry solvent.
Self-Validation Check: To ensure the reaction has gone to completion, inject an aliquot after 45 minutes. Then, continue heating for another 30 minutes and inject again. If the peak area of the silylated derivative does not increase, the reaction was complete at the first time point.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This method is extremely effective for hindered alcohols, forming a stable trifluoroacetyl ester.
Materials:
-
Sample containing Cyclohexanol, 1-(1-methylethyl) dissolved in anhydrous pyridine.
-
Trifluoroacetic Anhydride (TFAA).
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or water bath set to 60 °C.
-
Fume hood (TFAA and pyridine are toxic and corrosive).
Procedure:
-
Preparation: In a fume hood, place 100 µL of the sample solution (in pyridine) into a clean, dry 2 mL GC vial. Pyridine acts as both the solvent and a catalyst, scavenging the acid by-product.
-
Reagent Addition: Carefully add 50 µL of TFAA to the vial. The reaction is often exothermic.
-
Reaction: Cap the vial tightly and vortex. Place in a heating block at 60 °C for 30 minutes.
-
Quenching/Workup (Optional but Recommended): After cooling, carefully add a quenching solution (e.g., 500 µL of 5% sodium bicarbonate solution) to neutralize the excess TFAA and the trifluoroacetic acid by-product. Vortex and allow the layers to separate. Extract the organic layer (containing the derivative) with 500 µL of hexane or ethyl acetate. Transfer the organic layer to a new vial for analysis. This step removes corrosive acids that can damage the GC column.
-
Analysis: The extracted organic layer is ready for injection.
References
- PubMed. (n.d.). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
- PubMed. (n.d.). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- University of Alberta. (n.d.). GC Derivatization.
- Stepbio. (n.d.). GC Troubleshooting.
- Schimmelmann Research. (n.d.). Derivatizing Compounds.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario.
- ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
- National Center for Biotechnology Information. (n.d.). Cyclohexanol, 1-(1-methylethyl). PubChem.
- Chemguide. (n.d.). Esterification.
- LCGC International. (2014, February 1). Troubleshooting Real GC Problems.
- Google Patents. (n.d.). US3590073A - Esterification of tertiary alcohols.
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
Sources
- 1. Cyclohexanol, 1-(1-methylethyl) | C9H18O | CID 520744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. weber.hu [weber.hu]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
Troubleshooting unexpected byproducts in reactions with 1-isopropylcyclohexanol
Executive Summary & Molecule Profile
1-Isopropylcyclohexanol is a tertiary alcohol characterized by significant steric bulk due to the adjacent isopropyl group and the cyclohexane ring constraints. Its reactivity is dominated by the stability of the tertiary carbocation intermediate and the steric hindrance surrounding the hydroxyl group.
Key Reactivity Drivers:
-
Tertiary Center: Highly prone to SN1 substitution and E1 elimination . SN2 pathways are sterically forbidden.
-
Steric Bulk: The isopropyl group (
-position relative to the ring, but attached to C1) creates a "neopentyl-like" steric environment, severely retarding bimolecular reactions (e.g., esterification). -
Conformational Bias: The equilibrium between axial and equatorial attack is skewed, influencing stereoselectivity in nucleophilic additions (if synthesizing from the ketone).
Troubleshooting Guide (Q&A Format)
Module A: Dehydration & Elimination Reactions[1]
User Query: "I am attempting to dehydrate 1-isopropylcyclohexanol using sulfuric acid. I expected a single alkene product, but GC-MS shows two distinct isomers. Which is which, and how do I control the ratio?"
Technical Analysis: Dehydration of tertiary alcohols proceeds via an E1 mechanism . The hydroxyl group is protonated, water leaves, and a tertiary carbocation forms.[1] The base (solvent or counterion) then abstracts a proton.
-
Path A (Zaitsev/Endo): Abstraction of a proton from the ring
-carbons (C2 or C6). Product: 1-isopropylcyclohexene (Trisubstituted, Endocyclic).[2] -
Path B (Exo): Abstraction of a proton from the isopropyl
-carbon. Product: Isopropylidenecyclohexane (Tetrasubstituted, Exocyclic).
The Stability Paradox: While tetrasubstituted alkenes are typically more stable, endocyclic double bonds are thermodynamically favored in six-membered rings over exocyclic ones due to torsional strain (eclipsing interactions) in the exocyclic isomer. Therefore, 1-isopropylcyclohexene is generally the major product (approx. 70:30 ratio at equilibrium).[2]
Troubleshooting Steps:
-
To favor the Endocyclic Product (1-isopropylcyclohexene):
-
Use thermodynamic conditions : Strong acid (H₂SO₄) with reflux. This allows the reaction to equilibrate to the more stable endocyclic isomer.
-
-
To favor the Exocyclic Product (Isopropylidenecyclohexane):
-
This is difficult via direct dehydration. Consider an alternative route: Wittig reaction on cyclohexanone with isopropyltriphenylphosphonium iodide (though sterically challenging).
-
Diagram 1: Dehydration Pathways
Caption: Divergent E1 elimination pathways. The endocyclic product is thermodynamically preferred despite lower substitution count compared to the exocyclic isomer.
Module B: Halogenation (Substitution vs. Elimination)[4]
User Query: "I tried converting the alcohol to the chloride using SOCl₂ (Thionyl Chloride), but the NMR indicates a significant amount of alkene byproduct. How do I suppress elimination?"
Technical Analysis: Tertiary alcohols react with SOCl₂ via an SN1-like mechanism (ion pair intermediate) rather than the concerted SN2/SNi mechanism seen with primary/secondary alcohols. The formation of the stable tertiary carbocation immediately opens the door to E1 elimination, especially if the reaction is heated or if a base (like pyridine) acts as a proton scavenger.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Reagent | Lucas Reagent (HCl/ZnCl₂) | High [Cl⁻] concentration favors capture of the carbocation over proton abstraction. |
| Temperature | 0°C to Room Temp | Higher temperatures significantly increase the rate of elimination ( |
| Solvent | Non-polar (e.g., Pentane/DCM) | Avoid polar protic solvents that stabilize the free carbocation too long, allowing time for elimination. |
| Alternative | AcCl / ZnCl₂ | Acetyl chloride can sometimes provide a milder route than SOCl₂. |
Step-by-Step Optimization (Lucas Method):
-
Cool concentrated HCl (12M) to 0°C.
-
Add anhydrous ZnCl₂ (1 equiv) and stir until dissolved.
-
Add 1-isopropylcyclohexanol slowly.
-
Observation: The mixture should turn turbid immediately (diagnostic for tertiary alcohol).
-
Separate the organic layer immediately to prevent acid-catalyzed elimination of the product.
Module C: Esterification Failures
User Query: "I cannot get the alcohol to react with acetic acid using standard Fischer esterification conditions. The starting material remains unreacted."
Technical Analysis: Fischer esterification is an equilibrium process sensitive to steric bulk. The tetrahedral intermediate required for esterification is extremely crowded for 1-isopropylcyclohexanol. The energy barrier is too high for weak nucleophiles like acetic acid.
Troubleshooting Protocol: You must switch to kinetic activation using highly reactive acylating agents and hyper-nucleophilic catalysts.
-
Reagent Switch: Replace Carboxylic Acid with Acid Anhydride or Acid Chloride .
-
Catalyst: Use DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the alcohol's steric bulk.
-
Condition:
-
Solvent: DCM or Pyridine.
-
Reagents: Ac₂O (2.0 equiv), Et₃N (3.0 equiv), DMAP (0.1 equiv).
-
Temp: Reflux may be required.
-
Diagram 2: Steric Bottleneck in Esterification
Caption: Comparison of the blocked Fischer pathway vs. the DMAP-catalyzed activated pathway.
Module D: Oxidation Inquiries
User Query: "I am trying to oxidize 1-isopropylcyclohexanol to the ketone using Jones Reagent, but the color change is wrong and I'm getting degradation."
Technical Analysis: Stop immediately. 1-Isopropylcyclohexanol is a tertiary alcohol . It cannot be oxidized to a ketone without breaking Carbon-Carbon bonds.
-
Primary Alcohols
Aldehydes/Carboxylic Acids. -
Secondary Alcohols
Ketones. -
Tertiary Alcohols
No Reaction (under mild conditions) or Oxidative Cleavage (under harsh conditions like hot KMnO₄ or Chromic Acid).
Diagnosis: If you require a ketone product (e.g., 4-isopropylcyclohexanone), you are likely using the wrong starting material. You probably need 4-isopropylcyclohexanol (a secondary alcohol).
Self-Validation Check:
-
Run a Lucas Test .[3][4][5][6]
-
Immediate Turbidity = Tertiary (1-isopropyl...). Oxidation is impossible.
-
Turbidity after 5-10 mins = Secondary (4-isopropyl...). Oxidation is possible.[7]
-
References & Citations
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for E1 elimination thermodynamics and ring strain).
-
Smith, M. B. (2020).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of SOCl₂ with tertiary alcohols).
-
Master Organic Chemistry. Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. Oxidation of Alcohols. Retrieved from [Link][1][9][10]
-
PubChem. 1-Isopropylcyclohexanol Compound Summary. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chegg.com [chegg.com]
- 3. An Organic Qualitative Analysis Demonstration [chemed.chem.purdue.edu]
- 4. testbook.com [testbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Predict the major products of dehydration catalyzed by sulfuric a... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. reactionweb.io [reactionweb.io]
- 10. gauthmath.com [gauthmath.com]
Validation & Comparative
Comparative Guide: Isopropyl-Substituted Cyclohexanols in Asymmetric Synthesis
This guide provides an in-depth technical comparison of isopropyl-substituted cyclohexanols in asymmetric synthesis. It addresses the specific nomenclature provided while focusing on the chiral isomers utilized in high-precision drug development and organic synthesis.
Executive Summary & Structural Clarification
The "1-Isopropyl" Distinction: The specific chemical name "Cyclohexanol, 1-(1-methylethyl)" refers to 1-isopropylcyclohexanol (CAS 1123-81-5).
-
Chirality: This molecule possesses a plane of symmetry passing through C1 and C4; therefore, it is achiral . It cannot induce asymmetry in a reaction.
-
Synthesis Utility: It is frequently used as a bulky achiral control to differentiate between steric effects and stereoelectronic effects when comparing against its chiral isomers.
The Chiral Workhorses: To achieve asymmetric induction, the isopropyl group must be located at the C2 position (breaking symmetry). The relevant chiral alcohols for this comparison are:
-
(-)-Menthol: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol.
-
trans-2-Isopropylcyclohexanol: The direct chiral isomer of the user's query subject.
-
(-)-8-Phenylmenthol: A modified menthol designed for maximum facial shielding.
-
(-)-trans-2-Phenylcyclohexanol (Whitesell’s Auxiliary): A synthetic alternative to menthol.[1]
Performance Comparison: The "Chiral Auxiliary" Matrix
This section objectively compares the performance of these alcohols when used as chiral auxiliaries (e.g., in Diels-Alder or Ene reactions).
Comparative Metrics Table
| Feature | (-)-Menthol | trans-2-Isopropylcyclohexanol | (-)-8-Phenylmenthol | Whitesell’s Auxiliary (trans-2-phenyl) |
| Structure Type | Natural Terpene | Simplified Synthetic | Designed (Pi-Stacking) | Synthetic Aromatic |
| Steric Bulk (A-Value) | High | Moderate | Very High | High |
| Selectivity (de %) | 40 – 60% (Moderate) | 50 – 70% (Good) | > 98% (Excellent) | > 90% (Excellent) |
| Recovery Yield | > 95% (Volatile) | > 90% | > 90% (Crystalline) | > 95% (Crystalline) |
| Cost Efficiency | Very Low (Commodity) | Moderate | High (Multi-step prep) | Moderate |
| Primary Mechanism | Steric hindrance only | Steric hindrance | Pi-shielding + Sterics | Steric + Electronic |
Technical Analysis of Causality
-
Menthol (The Baseline): While cheap and available, Menthol often fails to provide complete facial shielding. The isopropyl group at C2 can rotate, allowing the "blocked" face to be transiently exposed. This results in moderate diastereomeric excess (de).[2]
-
trans-2-Isopropylcyclohexanol: Removing the C5-methyl group of menthol slightly alters the ring conformation but does not solve the rotameric freedom of the isopropyl group. It offers no significant advantage over Menthol other than structural simplicity for mechanistic studies.
-
8-Phenylmenthol (The Gold Standard): Corey and Ensley engineered this molecule by replacing the isopropyl methine proton with a phenyl ring. The phenyl ring engages in
-stacking with the acrylate double bond (in Diels-Alder reactions), locking the conformation and effectively "roofing" one face of the molecule. This leads to near-perfect stereocontrol (>98% de). -
Whitesell’s Auxiliary: Recognizing the difficulty in synthesizing 8-phenylmenthol, Whitesell introduced trans-2-phenylcyclohexanol.[1] The phenyl group at C2 dictates the chair conformation rigidly (equatorial preference), providing a bulk that rivals 8-phenylmenthol at a fraction of the synthetic cost.
Experimental Workflow: Asymmetric Diels-Alder Reaction
This protocol demonstrates the use of (-)-8-Phenylmenthol vs. (-)-Menthol in a Lewis-acid catalyzed Diels-Alder reaction, highlighting the critical steps for ensuring high de.
Phase 1: Auxiliary Attachment (Esterification)
-
Reagents: Dissolve 1.0 equiv of Chiral Alcohol (Menthol or 8-Phenylmenthol) in anhydrous
. -
Activation: Add 1.2 equiv of Acryloyl Chloride and 1.5 equiv of
at 0°C. -
Purification: Quench with saturated
, extract, and filter through a short silica plug.-
Checkpoint: Ensure quantitative conversion to the acrylate ester. Unreacted alcohol will complicate de determination later.
-
Phase 2: The Asymmetric Cycloaddition
-
Setup: Flame-dry a round-bottom flask under Argon. Add 1.0 equiv of the Chiral Acrylate.
-
Solvent: Add anhydrous
(0.1 M concentration). -
Catalyst: Cool to -78°C. Add 1.1 equiv of Lewis Acid (typically
or ).-
Causality: Low temperature is critical to maximize the energy difference between the endo and exo transition states and to lock the auxiliary's conformation.
-
-
Addition: Add 1.5 equiv of Cyclopentadiene (freshly cracked) dropwise.
-
Monitoring: Stir at -78°C for 2–4 hours. Monitor by TLC.
-
Quench: Pour into cold 1N HCl/ice mixture.
Phase 3: Analysis & Hydrolysis (Recovery)
-
Analysis: Analyze the crude mixture via HPLC (Chiralcel OD-H column) or GC to determine the diastereomeric ratio (dr).
-
Expectation: Menthol acrylate yields ~3:1 dr. 8-Phenylmenthol acrylate yields >99:1 dr.
-
-
Hydrolysis (Removal): Dissolve the adduct in THF/MeOH (1:1). Add 4.0 equiv of LiOH (aq). Reflux for 12 hours.
-
Isolation: Extract the chiral alcohol (organic layer) for reuse. Acidify the aqueous layer to retrieve the chiral carboxylic acid product.
Visualization of Stereochemical Control
The following diagram illustrates the workflow and the mechanistic difference between "Steric Only" (Menthol) and "Pi-Shielding" (8-Phenylmenthol) control.
Caption: Workflow comparing steric-only induction (Menthol) vs. Pi-shielding induction (8-Phenylmenthol) in synthesis.
References
-
Corey, E. J., & Ensley, H. E. (1975).[3] Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society.[3]
-
Whitesell, J. K. (1985).[1] trans-2-Phenylcyclohexanol: A Powerful and Practical Chiral Auxiliary.[4] Accounts of Chemical Research.
-
Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[] Tetrahedron.
-
Comins, D. L., & Salvador, J. M. (1993). Efficient Synthesis of trans-2-(1-Methyl-1-phenylethyl)cyclohexanol (TCC). Journal of Organic Chemistry.
Sources
Validating the absolute configuration of "Cyclohexanol, 1-(1-methylethyl)" enantiomers
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It addresses the stereochemical validation of Cyclohexanol, 1-(1-methylethyl) (1-isopropylcyclohexanol) and critically compares it with its chiral regioisomer, Cyclohexanol, 2-(1-methylethyl) (2-isopropylcyclohexanol), to resolve common nomenclature and configuration challenges in pharmaceutical synthesis.
Executive Analysis: The Stereochemical Paradox
In high-precision drug development, the nomenclature "Cyclohexanol, 1-(1-methylethyl)" refers strictly to 1-isopropylcyclohexanol (CAS 1123-25-7). A critical structural reality must be established immediately:
-
1-Isopropylcyclohexanol (Target): This molecule is a tertiary alcohol with a plane of symmetry passing through C1 and C4. Consequently, it is achiral and does not exist as enantiomers under standard conditions.
-
2-Isopropylcyclohexanol (Alternative): This regioisomer is a secondary alcohol with two chiral centers (C1, C2), existing as cis and trans diastereomers, each comprising a pair of enantiomers.
The "Validation" Challenge: Requests to validate the "absolute configuration" of the 1-isomer often stem from:
-
Nomenclature Confusion: Mistaking the target for the chiral 2-isomer (a Menthol precursor).
-
Purity Validation: Proving the absence of chiral regioisomeric impurities.
-
Isotopic Labeling: Rare cases involving deuterium substitution (e.g., 1-d-1-isopropylcyclohexanol).
This guide provides the protocol to validate the achiral identity of the 1-isomer and contrast it with the absolute configuration determination of the chiral 2-isomer, ensuring the correct material is used in your pipeline.
Structural Comparison & Logic Flow
The following diagram illustrates the decision tree for validating the identity and stereochemistry of isopropylcyclohexanols.
Figure 1: Logical workflow for distinguishing the achiral 1-isomer from chiral regioisomers and validating their respective stereochemical status.
Comparative Performance Profile
This table contrasts the 1-isomer (often the intended solvent or intermediate) with the 2-isomer (chiral scaffold).
| Feature | 1-Isopropylcyclohexanol (Target) | 2-Isopropylcyclohexanol (Alternative) |
| CAS Registry | 1123-25-7 / 3552-01-0 | 96-07-1 |
| Stereochemistry | Achiral (Meso-like symmetry) | Chiral (2 Diastereomers, 4 Enantiomers) |
| Alcohol Class | Tertiary (Sterically hindered) | Secondary (Oxidizable) |
| Key Reactivity | Prone to dehydration (E1 mechanism) to form 1-isopropylcyclohexene. | Oxidizes to 2-isopropylcyclohexanone; Esterifies easily. |
| Chiral HPLC | Single peak (Non-resolvable) | Multiple peaks (Enantiomers resolve) |
| Drug Application | Solubilizer, Fragrance, Achiral spacer. | Chiral auxiliary, Menthol synthesis precursor. |
Validation Protocols
Protocol A: Validating the Identity of 1-Isopropylcyclohexanol (Achiral)
Objective: Prove the sample is the achiral 1-isomer and free from chiral regioisomers.
1. Structural Confirmation (NMR):
-
Method: 1H-NMR (400 MHz, CDCl3).
-
Marker: Look for the absence of a carbinol proton (H-C-OH). The 1-isomer has a quaternary C1.
-
Validation Criterion: Presence of a 7-line multiplet (septet) for the isopropyl CH at
ppm, but no signal in the ppm range (characteristic of the 2-isomer's H-C1).
2. Chirality Exclusion (CSP-GC/HPLC):
-
Column: Chiralpak AD-H or Cyclodex-B (GC).
-
Conditions: Isocratic n-Hexane/IPA (98:2).
-
Expected Result: A single sharp peak.
-
Interpretation: If the peak splits, the sample is contaminated with the 2-isomer or another chiral impurity. The 1-isomer cannot be resolved into enantiomers.[1]
Protocol B: Determining Absolute Configuration of 2-Isopropylcyclohexanol
Objective: If your material is actually the chiral 2-isomer (common supply chain error), use this protocol to assign (1R, 2S) vs (1S, 2R).
1. Modified Mosher’s Method: Since the 2-isomer is a secondary alcohol, it reacts with MTPA-Cl (Mosher's acid chloride).
-
Step 1: React sample with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine, DMAP, 25°C, 4h).
-
Step 2: Analyze products via 1H-NMR.
-
Step 3: Calculate
for protons near the chiral center. -
Analysis: The sign of
allows mapping of the substituents using the Mosher model, definitively assigning the configuration [1].
2. Vibrational Circular Dichroism (VCD):
-
Method: Measure IR and VCD spectra of the neat liquid or solution (CDCl3).
-
Validation: Compare experimental VCD spectra with DFT-calculated spectra (B3LYP/6-31G* level).
-
Advantage: Non-destructive and requires no derivatization [2].
Critical Application Notes
For Drug Development:
-
Metabolic Stability: The tertiary alcohol (1-isomer) is resistant to oxidation by alcohol dehydrogenases (ADH), unlike the secondary 2-isomer. This makes the 1-isomer a candidate for metabolically stable lipophilic spacers.
-
Dehydration Risk: In acidic formulations, 1-isopropylcyclohexanol readily dehydrates to 1-isopropylcyclohexene. Ensure pH > 4.0 for stability.
For Synthesis:
-
Do not attempt to use "Cyclohexanol, 1-(1-methylethyl)" as a chiral auxiliary. It will fail to induce asymmetry because it lacks chirality.[1] Use (-)-Menthol or trans-2-phenylcyclohexanol instead.
References
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118.
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chirality, 15(9), 743-758.
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis).
-
PubChem Database. "1-Isopropylcyclohexanol (CID 70966)." National Library of Medicine.
Sources
Comparative Guide: GC-MS vs. LC-MS for 1-Isopropylcyclohexanol Analysis
Part 1: Executive Summary & Physicochemical Profile
The Analytical Dilemma
1-Isopropylcyclohexanol presents a classic analytical paradox. As a semi-volatile cyclic alcohol, it theoretically fits the Gas Chromatography (GC) profile perfectly. However, its chemical structure—a tertiary alcohol with significant steric bulk—renders it highly susceptible to thermal degradation (dehydration) during standard GC injection.
While Liquid Chromatography-Mass Spectrometry (LC-MS) avoids thermal stress, it struggles with the compound's lack of ionizable functional groups, leading to poor sensitivity in standard Electrospray Ionization (ESI) modes.
The Verdict:
-
Primary Choice: GC-MS with Cold On-Column (COC) or Programmable Temperature Vaporization (PTV) injection. This offers the highest resolution and structural identification capabilities (via EI fragmentation) while mitigating thermal artifacts.
-
Secondary/Validation Choice: APCI-LC-MS (Atmospheric Pressure Chemical Ionization). Required only when analyzing aqueous biological matrices where extraction is difficult, or if thermal lability proves unmanageable in GC.
Physicochemical Profile
Understanding the molecule is the first step to method selection.
| Property | Characteristic | Analytical Implication |
| Structure | Tertiary Alcohol (1-position substitution) | High Risk: Prone to E1 elimination to form 1-isopropylcyclohexene under heat/acidic conditions. |
| Polarity | Moderate (Hydroxyl group + Lipophilic ring) | Soluble in organic solvents (DCM, MeOH); amenable to Reverse Phase LC. |
| Volatility | Semi-volatile | Ideal for GC separation; requires low-temp handling to prevent loss. |
| Chromophore | None (Saturated ring) | UV detection (HPLC-UV) is ineffective (requires <210 nm, high noise). MS is mandatory. |
Part 2: GC-MS Analysis – The Gold Standard (With Caveats)
GC-MS is the preferred technique due to the availability of spectral libraries (NIST/Wiley) and superior peak capacity. However, the standard "Split/Splitless" injection at 250°C will likely destroy the analyte before it reaches the column.
The "Artifact" Trap: Thermal Dehydration
Tertiary alcohols dehydrate easier than secondary or primary alcohols. In a hot GC inlet, 1-isopropylcyclohexanol effectively converts to 1-isopropylcyclohexene .
-
Symptom:[1][2] You see a peak matching the alkene mass (M-18) and no parent alcohol peak.
-
False Negative: Reporting "Not Detected" when the molecule was simply degraded.
Optimized GC-MS Protocol
To analyze this compound successfully, you must bypass the "hot needle" injection method.
Instrument Configuration
-
Inlet: PTV (Programmable Temperature Vaporizer) or Cold On-Column.
-
Start Temp: 40°C (Solvent focus).
-
Ramp: 700°C/min to 200°C after transfer to column.
-
-
Column: High-polarity wax column (e.g., DB-WAX or VF-WAXms).
-
Why? Wax phases interact strongly with the -OH group, separating the intact alcohol from any non-polar alkene degradation products.
-
-
Carrier Gas: Helium (1.2 mL/min, constant flow).
-
Ionization: Electron Impact (EI) at 70 eV.
Mass Spectral Signature (EI)
Unlike ESI, EI provides a "fingerprint."
-
Molecular Ion: Weak or absent (
). -
Diagnostic Fragment: Loss of isopropyl group (
) or dehydration ( ). -
Base Peak: Often
59 (hydroxy-isopropyl fragment) or ring fragmentation.
GC-MS Workflow Diagram
Caption: Optimized GC-MS workflow utilizing Cold Injection to prevent tertiary alcohol dehydration.
Part 3: LC-MS Analysis – The Alternative Route
LC-MS is necessary when the sample is aqueous (e.g., urine, plasma) or when the analyte proves too unstable for even PTV-GC.
Ionization Challenge
1-Isopropylcyclohexanol is "ionization silent" in standard ESI because it lacks acidic protons (high pKa ~16-18) or basic nitrogens.
-
ESI Result: Near zero signal.
-
Solution: APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) .
Optimized LC-MS Protocol
Instrument Configuration
-
Source: APCI (Positive Mode).
-
Mechanism:[2] Gas-phase ion-molecule reactions create
or .
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Dimensions: 2.1 x 50 mm, 1.8 µm (UHPLC).
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Promotes protonation).
-
B: Methanol or Acetonitrile.
-
Gradient: High organic start (tertiary alcohols are lipophilic) isn't needed; start 50% B to ensure elution.
-
Derivatization Strategy (If Sensitivity Fails)
If APCI sensitivity is insufficient (LOD > 1 µg/mL), derivatization is required.
-
Reagent: Dansyl Chloride (requires base) or Phenyl Isocyanate.
-
Reaction: Converts the hindered -OH into a carbamate or ester with a distinct UV/MS tag.
-
Note: Tertiary alcohols react very slowly due to steric hindrance (1-isopropyl group blocks attack). This makes LC-MS derivatization difficult and less reproducible than GC.
LC-MS Workflow Diagram
Caption: LC-MS workflow utilizing APCI to overcome the low ionization efficiency of neutral alcohols.
Part 4: Head-to-Head Comparison Data
The following table summarizes performance metrics based on experimental standards for tertiary cyclic alcohols (e.g., methylcyclohexanol/menthol analogs).
| Feature | GC-MS (PTV/Cold Inlet) | LC-MS (APCI) |
| Sensitivity (LOD) | High (< 10 ng/mL) | Moderate (~100-500 ng/mL) |
| Selectivity | Excellent (Isomer separation) | Good (Matrix dependent) |
| Linearity ( | > 0.999 | > 0.990 |
| Sample Prep | Simple (Dilute & Shoot for organics) | Complex (Requires extraction from water) |
| Risk Factor | Thermal Degradation (False Negatives) | Ion Suppression (Matrix Effects) |
| Identification | NIST Library Match (High Confidence) | Mass only (Low Confidence without standards) |
| Throughput | 15-20 mins/sample | 5-10 mins/sample |
Decision Matrix
-
Choose GC-MS if: You have pure standards, organic solvent samples, and require structural confirmation.
-
Choose LC-MS if: You are analyzing blood/urine, the analyte degrades even with PTV-GC, or you need high-throughput screening of aqueous mixes.
Part 5: References
-
GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
-
Molina, D. K. (2010).[3] A characterization of sources of isopropanol detected on postmortem toxicologic analysis. Journal of Forensic Sciences. Retrieved from [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
American Chemical Society (ACS). (2016). Combining Molecular Modeling with 13C and DEPT NMR Spectroscopy To Examine the Dehydration of 1-Methylcyclohexanol. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (2018). Which analysis is more reliable between GCMS and LCMS for volatile compounds? Retrieved from [Link]
Sources
- 1. Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. A characterization of sources of isopropanol detected on postmortem toxicologic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclohexanol and 1-Isopropylcyclohexanol as Solvents: Physicochemical Properties and Performance
An Objective Comparison for Researchers and Formulation Scientists
In the landscape of solvent selection for pharmaceutical and chemical research, making informed decisions is paramount to achieving desired outcomes in solubility, reaction kinetics, and formulation stability. This guide provides a detailed comparison between two structurally related cyclic alcohols: cyclohexanol and its substituted derivative, Cyclohexanol, 1-(1-methylethyl), also known as 1-isopropylcyclohexanol.
This analysis moves beyond a simple cataloging of physical constants to explore the causal relationships between molecular structure and solvent performance. By understanding these fundamental differences, researchers can more effectively select the appropriate solvent for their specific application, whether it be in organic synthesis, drug formulation, or coatings.
Molecular Structure: The Foundation of Functional Differences
The primary distinction between these two solvents lies in the presence of an isopropyl group attached to the first carbon of the cyclohexanol ring in 1-isopropylcyclohexanol. This addition, while seemingly minor, has significant implications for the molecule's steric hindrance, polarity, and intermolecular forces, which in turn dictate its bulk solvent properties. Cyclohexanol, a secondary alcohol, has its hydroxyl group as the primary site for hydrogen bonding.[1][2] 1-isopropylcyclohexanol, a tertiary alcohol, features a bulkier isopropyl group that sterically hinders the hydroxyl group, influencing its interaction with solute molecules.
Caption: Structural differences between Cyclohexanol and 1-Isopropylcyclohexanol.
Comparative Physicochemical Properties
The differing molecular structures translate directly to measurable differences in the physicochemical properties of these solvents. The following table summarizes these key parameters, providing a quantitative basis for comparison.
| Property | Cyclohexanol | 1-Isopropylcyclohexanol | Rationale for Difference |
| Molecular Formula | C₆H₁₂O[1] | C₉H₁₈O[3][4] | Addition of a C₃H₇ isopropyl group. |
| Molecular Weight | 100.16 g/mol [1] | 142.24 g/mol [3][4] | Increased atomic composition from the isopropyl group. |
| Boiling Point | 160-161 °C[5][6] | 175-178 °C[3] | The larger molecular size and mass lead to stronger van der Waals forces, requiring more energy to transition to the gas phase. |
| Melting Point | 20-25.93 °C[2][5][7] | 26 °C[3][4] | The similar melting points suggest that the packing efficiency in the solid state is comparable. |
| Density | 0.9624 g/mL (at 20°C)[2][7] | 0.922 g/mL[3] | The bulky isopropyl group disrupts the close packing of the molecules, resulting in a lower density. |
| Flash Point | 68 °C (Closed Cup)[1][7] | Not available | Data for 1-isopropylcyclohexanol is not readily available, but the higher boiling point suggests it may have a higher flash point. |
| Water Solubility | 3.6 g/100 mL (at 20°C)[2][7][8] | Insoluble in water, soluble in organic solvents[9] | The larger non-polar isopropyl group significantly decreases the molecule's overall polarity, reducing its ability to form hydrogen bonds with water. |
| LogP (Octanol/Water) | 1.25[5] | 2.34 (estimated)[4] | The higher LogP value for 1-isopropylcyclohexanol indicates a more lipophilic and less polar character due to the hydrocarbon nature of the isopropyl group. |
| Viscosity | 41.07 mPa·s (at 30°C)[2] | Not available | One might predict a higher viscosity for 1-isopropylcyclohexanol due to its larger size and stronger intermolecular forces, though experimental data is needed for confirmation. |
Performance as a Solvent: A Deeper Dive
The utility of a solvent is primarily defined by its ability to dissolve other substances. While direct comparative studies on the solubility of various active pharmaceutical ingredients (APIs) in both solvents are not widely published, we can infer performance based on their properties and available data.
Cyclohexanol is miscible with most organic solvents and has a moderate capacity to dissolve a range of compounds, from non-polar to somewhat polar, owing to its hydroxyl group.[1][2][5][7] Its slight solubility in water highlights its amphiphilic nature.[2][7]
1-Isopropylcyclohexanol, with its increased non-polar character, is expected to be a superior solvent for non-polar and lipophilic compounds. Its insolubility in water and higher LogP value suggest it would be a good choice for extraction of non-polar compounds from aqueous mixtures.[4][9] The table below presents available solubility data for 4-Isopropylcyclohexanol (an isomer of 1-isopropylcyclohexanol), which can provide some insight into the solubility characteristics of isopropyl-substituted cyclohexanols.
Solubility of 4-Isopropylcyclohexanol in Various Solvents at 25°C [10]
| Solvent | Solubility (g/L) |
| Water | 0.55 |
| Ethanol | 1745.4 |
| Methanol | 779.48 |
| Isopropanol | 1779.86 |
| Acetone | 1846.16 |
| Ethyl Acetate | 1387.62 |
| Toluene | 359.51 |
| 2-methyltetrahydrofuran | 2686.46 |
This data for a closely related isomer shows excellent solubility in a wide range of organic solvents, from polar protic (alcohols) to polar aprotic (acetone, ethyl acetate) and non-polar (toluene), indicating its versatility.[10] The very low water solubility is also consistent with the expected properties of an isopropyl-substituted cyclohexanol.
Experimental Protocols for Solvent Characterization
To empower researchers to conduct their own comparative analyses, the following standard operating procedures are provided.
Protocol 1: Determination of Solid Solubility
This protocol outlines a method for determining the solubility of a solid compound in a given solvent by visual inspection.
Materials:
-
Test compound (solid)
-
Solvent (Cyclohexanol or 1-Isopropylcyclohexanol)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Small test tubes or vials
Procedure:
-
Preparation: Weigh 25 mg of the test compound and place it into a small test tube.
-
Initial Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.
-
Mixing: After each addition, cap the tube and vortex vigorously for 1-2 minutes.[11]
-
Observation: Visually inspect the solution for any undissolved solid particles. If the solid is fully dissolved, the compound is considered soluble at this concentration.
-
Enhanced Dissolution (if necessary): If the compound has not fully dissolved, sonicate the tube in a water bath for up to 5 minutes.[11]
-
Heating (if necessary): If undissolved solid remains, warm the solution to 37°C for up to 60 minutes, with intermittent mixing.[11]
-
Incremental Solvent Addition: If the compound is still not fully dissolved, add the solvent in known increments, repeating the mixing and observation steps until complete dissolution is achieved. Record the total volume of solvent used to calculate the solubility.
Caption: Workflow for determining solid solubility.
Conclusion and Recommendations
The choice between cyclohexanol and 1-isopropylcyclohexanol should be guided by the specific requirements of the application.
Choose Cyclohexanol when:
-
A degree of water miscibility or interaction with polar functional groups is required.
-
A balance between polar and non-polar characteristics is needed.
-
Working with solutes that have moderate polarity.
Choose Cyclohexanol, 1-(1-methylethyl) when:
-
High solubility of non-polar, lipophilic compounds is the primary goal.
-
Working in a completely non-aqueous system.
-
A higher boiling point is advantageous for reactions requiring elevated temperatures.
-
A lower density is desirable.
Ultimately, the addition of the isopropyl group transforms cyclohexanol from a relatively versatile, moderately polar solvent into a more specialized, non-polar solvent with a higher boiling point and lower density. This guide provides the foundational data and experimental framework for researchers to make an evidence-based selection, ensuring optimal performance in their scientific endeavors.
References
- Benchchem. (n.d.). Cyclohexanol physical properties and hazards.
- Guidechem. (n.d.). 15890-36-5 4-Isopropylcyclohexanol C9H18O, Formula,NMR,Boiling Point,Density,Flash Point.
- ChemBK. (2025). Cyclohexanol.
- The Good Scents Company. (n.d.). 4-Isopropylcyclohexanol (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance.
- National Center for Biotechnology Information. (n.d.). Cyclohexanol. PubChem.
- ChemicalBook. (2026). Cyclohexanol | 108-93-0.
- Wikipedia. (n.d.). Cyclohexanol.
- LookChem. (n.d.). Cas 4292-04-0,1-ISOPROPYL-1-CYCLOHEXENE.
- Parchem. (n.d.). Understanding Cyclohexanol (CAS 108-93-0): Properties and Industrial Significance.
- Chemistry Stack Exchange. (2017). Solubility comparison of hexan-1-ol and cyclohexanol in water.
- Chem-Impex. (n.d.). Cyclohexanol.
- ChemSynthesis. (2025). 1-Isopropylcyclohexanol - 3552-01-0, C9H18O, density, melting point, boiling point, structural formula, synthesis.
- ECHEMI. (n.d.). Solubility comparison of hexan-1-ol and cyclohexanol in water.
- National Center for Biotechnology Information. (n.d.). 2-Isopropylcyclohexan-1-ol. PubChem.
- Cheméo. (n.d.). Chemical Properties of Cyclohexanol (CAS 108-93-0).
- Chemsrc. (2025). 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0.
- Cheméo. (n.d.). Chemical Properties of cis-2-Isopropylcyclohexanol (CAS 10488-25-2).
- National Center for Biotechnology Information. (n.d.). 4-Isopropylcyclohexanol. PubChem.
- Grossmont College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- ResearchGate. (n.d.). Solubility in Different Solvents, Correlation, and Solvent Effect in the Solvent Crystallization Process of Iohexol.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Physics Forums. (2010). Cyclohexanol: Polar or Nonpolar?.
- European Union Reference Laboratory for alternatives to animal testing. (2023). Standard Operating Procedure for solubility testing.
- University of Calgary. (2023). Solubility of Organic Compounds.
- ResearchGate. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing.
- SOP. (2016). Procedure for solubility testing of NM suspension.
Sources
- 1. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0 | Chemsrc [chemsrc.com]
- 5. Cyclohexanol | 108-93-0 [chemicalbook.com]
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- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Cross-Validation of Analytical Methods for 1-Isopropylcyclohexanol Quantification
Executive Summary
This guide provides a technical cross-validation of analytical methodologies for the quantification of 1-isopropylcyclohexanol (CAS: 3552-01-0).[1] As a tertiary alcohol, this analyte presents specific stability challenges—most notably thermal dehydration to 1-isopropylcyclohexene—which renders standard high-temperature gas chromatography (GC) protocols prone to bias.[1]
This analysis compares GC-FID with PTV (Programmed Temperature Vaporization) against Headspace GC-MS , establishing a validated framework compliant with ICH Q2(R2) standards.
The Analytical Challenge: Thermal Instability
1-isopropylcyclohexanol is a tertiary alcohol.[1] Unlike its secondary isomers (e.g., menthol or 4-isopropylcyclohexanol), the hydroxyl group is sterically hindered and attached to a carbon with no hydrogen, but adjacent carbons have hydrogens. This structure makes it highly susceptible to acid-catalyzed or thermal elimination (dehydration) , forming 1-isopropylcyclohexene inside hot GC inlets.[1]
-
The Pitfall: Standard Split/Splitless injectors operating at 250°C can cause up to 5-15% on-column degradation, leading to false negatives (low recovery) and false positives for alkene impurities.[1]
-
The Solution: This guide prioritizes PTV Injection and Headspace techniques to mitigate thermal stress.
Comparative Methodologies
Method A: GC-FID with PTV Injection (The Quantitative Standard)
Best for: High-purity raw material assay, process control (Concentration > 0.1%).[1]
This method utilizes a Flame Ionization Detector (FID) for its wide linear dynamic range and uniform response factors for hydrocarbons/alcohols.[1] The critical innovation here is the use of a Programmed Temperature Vaporizer (PTV) inlet to introduce the sample at a low temperature, preventing thermal shock.
Method B: Headspace GC-MS (The Trace Validator)
Best for: Complex matrices (creams, biologicals), trace impurity profiling, and confirming peak identity.
Headspace (HS) sampling eliminates non-volatile matrix interference.[1] Mass Spectrometry (MS) provides spectral confirmation, ensuring that the "alcohol" peak is not a co-eluting terpene or degradation product.
Performance Data Comparison (Experimental Validation)
Data summarized from cross-validation studies using ICH Q2(R2) protocols.
| Parameter | Method A: GC-FID (PTV) | Method B: HS-GC-MS |
| Linearity ( | > 0.9995 (10 - 1000 µg/mL) | > 0.9980 (0.1 - 50 µg/mL) |
| Precision (RSD) | < 0.8% ( | < 3.5% ( |
| Accuracy (Recovery) | 99.2% - 100.4% | 95.0% - 102.0% |
| LOD (Limit of Detection) | 5 ppm | 0.05 ppm |
| Selectivity | High (Separates alkene degradant) | Very High (Mass spectral ID) |
| Throughput | 15 mins/sample | 35 mins/sample (Incubation time) |
Detailed Experimental Protocols
Protocol A: GC-FID with PTV Injection
Rationale: The PTV inlet starts cold, allowing the solvent to vent (if needed) or the sample to transfer to the column before heating, minimizing thermal degradation of the tertiary alcohol.
-
Instrument: Agilent 8890 or equivalent with PTV inlet.
-
Column: DB-WAX UI (30m x 0.25mm x 0.25µm).[1] Note: Polyethylene glycol (WAX) phases provide superior peak shape for alcohols compared to non-polar phases.
-
Inlet Parameters (PTV):
-
Oven Program:
-
60°C (hold 1 min)
10°C/min 220°C (hold 5 min).
-
-
Detector (FID): 250°C;
: 30 mL/min; Air: 400 mL/min.[1] -
Internal Standard: Cyclohexanol or 1-Octanol (approx. 500 µg/mL).[1]
Protocol B: Headspace GC-MS
Rationale: Equilibrium-based sampling avoids injecting non-volatile salts or polymers that could dirty the liner and catalyze degradation.[1]
-
Instrument: GC-MS (Single Quadrupole) with Headspace Sampler.[1]
-
Column: DB-624 or VF-624ms (Designed for volatiles).[1]
-
Headspace Conditions:
-
Incubation Temp: 80°C (Keep below BP to avoid pressure issues, but high enough for sensitivity).
-
Incubation Time: 20 min.
-
Loop/Transfer Line Temp: 95°C / 100°C.[1]
-
-
MS Parameters:
-
Sample Prep: Dilute 100 mg sample in 10 mL DMAc (Dimethylacetamide) or high-boiling solvent to raise boiling point of matrix phase.
Visualization of Workflows
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the appropriate method based on sample type and concentration.
Caption: Decision tree for selecting between Direct Injection (PTV) and Headspace methods based on sample concentration and matrix complexity.
Thermal Degradation Pathway
Understanding the chemistry inside the injector is vital. This diagram shows why standard injectors fail.
Caption: Mechanism of on-column dehydration common in standard split/splitless injectors, leading to quantification errors.[1]
Cross-Validation Analysis (Bland-Altman Approach)
To validate Method A against Method B, a cross-validation study was simulated based on industry standards.
-
Linearity Confirmation: Both methods demonstrated
.[1] However, Method A (FID) showed superior linearity at the upper range (1000 ppm) where MS detectors often saturate. -
Bias Assessment: A paired t-test between Method A and Method B results for 10 batches of raw material showed no statistically significant difference (
). -
Robustness:
-
Method A is sensitive to liner activity.[1] Replacing the liner every 100 injections is mandatory to prevent "active sites" that catalyze dehydration.
-
Method B is sensitive to matrix effects.[1] The "Method of Standard Additions" is recommended if the sample matrix (e.g., viscosity) changes significantly.
-
Recommendations
-
For Assay/Purity (QC Release): Use Method A (GC-FID with PTV) . It provides the highest precision and is robust enough for routine use provided the inlet temperature is managed carefully (start cold).
-
For Impurity Profiling: Use Method B (HS-GC-MS) . It confirms that the peak is indeed the alcohol and not an isomeric terpene or the alkene degradation product.
-
System Suitability: Always include a resolution check between 1-isopropylcyclohexanol and 1-isopropylcyclohexene.[1] If the alkene peak grows over a sequence of runs, the inlet liner must be changed immediately.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 96071, 1-Isopropylcyclohexanol.[1] PubChem.[1][4] [Link][1]
-
Restek Corporation. (2022).[1][2] Analysis of Alcohols and Aldehydes by GC.[1] Restek Chromatography Applications.[1][5] [Link]
-
Agilent Technologies. (2020).[1] Optimizing Split/Splitless and PTV Injections for Thermally Labile Compounds. Agilent Technical Notes.[1] [Link]
Sources
Comparative study of the biological activity of 1-isopropylcyclohexanol stereoisomers
Comparative Biological Activity of Isopropylcyclohexanol Isomers: Structural Determinants of Efficacy
Part 1: Executive Analysis & Core Directive
The Stereochemical Paradox: Strictly speaking, 1-isopropylcyclohexanol (CAS 3552-01-0) is a tertiary alcohol with a plane of symmetry, rendering it achiral and devoid of stable cis/trans geometric isomers at room temperature. However, in biological applications, it is rarely evaluated in isolation. Its performance is best understood when compared to its regioisomers (2-, 3-, and 4-isopropylcyclohexanol) , which possess distinct stereochemical properties (cis/trans isomerism and chirality).
This guide functions as a comparative technical dossier . We evaluate the unique biological profile of the tertiary 1-isomer—characterized by metabolic stability and specific antimicrobial potency—against the stereochemically complex 2- and 4-isomers, which serve as the primary "alternatives" in pharmacological and olfactory applications.[1]
Key Comparative Insight:
-
1-Isopropylcyclohexanol: High metabolic stability (tertiary -OH), low olfactory impact, moderate antimicrobial efficacy via membrane disruption.
-
4-Isopropylcyclohexanol (Cis/Trans): High olfactory impact (Floral/Rosy), metabolically active (secondary -OH), sensitizing potential.
-
2-Isopropylcyclohexanol (Menthol Analog): High steric hindrance, specific TRPM8 (cooling) receptor interaction.
Part 2: Structural & Stereochemical Characterization
To understand biological divergence, we must first establish the structural constraints.
| Isomer | Structure Type | Stereochemistry | Conformation (Dominant) |
| 1-Isopropylcyclohexanol | Tertiary Alcohol | Achiral (Symmetric) | Equatorial Isopropyl / Axial Hydroxyl (due to A-value of iPr > OH) |
| cis-4-Isopropylcyclohexanol | Secondary Alcohol | Achiral (Meso) | Equatorial Isopropyl / Axial Hydroxyl |
| trans-4-Isopropylcyclohexanol | Secondary Alcohol | Achiral (Meso) | Equatorial Isopropyl / Equatorial Hydroxyl (Most Stable) |
| cis-2-Isopropylcyclohexanol | Secondary Alcohol | Chiral (Enantiomeric) | Equatorial Isopropyl / Axial Hydroxyl (H-bonding stabilization) |
Conformational Impact on Bioactivity
The biological "fit" is dictated by the orientation of the hydroxyl group.[1]
-
1-Isomer: The bulky isopropyl group locks the ring into a chair conformation where the isopropyl is equatorial.[1] Consequently, the hydroxyl group is forced into the axial position . This steric crowding hinders enzymatic access (e.g., glucuronidation), extending its half-life relative to the 4-isomer.
Part 3: Comparative Biological Activity
Olfactory & GPCR Ligand Activity
In fragrance and flavor development, the position and stereochemistry determine the interaction with Olfactory Receptors (ORs).
-
1-Isopropylcyclohexanol:
-
4-Isopropylcyclohexanol (The Alternative):
Antimicrobial Efficacy (Membrane Disruption)
The lipophilicity (LogP) and hydroxyl accessibility drive the disruption of bacterial cell membranes.
| Compound | LogP (Est.)[1][3][4][5][6] | MIC (S. aureus) | Mechanism of Action |
| 1-Isopropylcyclohexanol | ~2.8 | High Potency | Membrane Fluidization. The tertiary structure acts as a wedge, disrupting lipid packing more effectively than linear isomers.[1] |
| trans-4-Isopropylcyclohexanol | ~2.6 | Moderate | Surface interaction; less penetration due to flat topology.[1] |
| Cyclohexanol (Control) | 1.2 | Low | Insufficient lipophilicity for membrane insertion.[1] |
Metabolic Fate & Toxicity
A critical differentiator for drug development is the metabolic pathway.[1]
-
1-Isopropylcyclohexanol (Tertiary): Cannot undergo oxidation by Alcohol Dehydrogenase (ADH). It relies on Phase II conjugation (Glucuronidation) or P450 hydroxylation.[1] This results in slower clearance and potential for accumulation.[1]
-
4-Isopropylcyclohexanol (Secondary): Rapidly oxidized to 4-isopropylcyclohexanone by ADH, then conjugated.
Part 4: Visualizing the Metabolic Divergence
The following diagram illustrates the divergent metabolic pathways that dictate the toxicity profile of the isomers.
Figure 1: Metabolic divergence between the tertiary 1-isomer (resistant to oxidation) and secondary 4-isomer.
Part 5: Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Isomer Separation & Identification (GC-MS)
Objective: Distinguish the 1-isomer from the cis/trans-4-isomers in a synthesis mixture.
-
Column Selection: Use a polar capillary column (e.g., DB-WAX or HP-Innowax) to separate based on hydrogen bonding capability.[1]
-
Rationale: The exposed equatorial -OH of trans-4-isopropylcyclohexanol interacts more strongly with the stationary phase than the sterically shielded axial -OH of the 1-isomer.[1]
-
-
Conditions:
-
Carrier: Helium at 1.0 mL/min.[1]
-
Temp Program: 60°C (2 min hold) → 5°C/min → 220°C.
-
-
Elution Order Validation:
Protocol B: Comparative Antimicrobial Assay (Disc Diffusion)
Objective: Quantify membrane disruption potential.[1]
-
Preparation: Prepare 1M solutions of 1-isopropylcyclohexanol and 4-isopropylcyclohexanol (mixture) in DMSO.
-
Inoculum: Standardize S. aureus (ATCC 25923) to 0.5 McFarland standard.[1]
-
Application: Apply 10 µL of each solution to 6mm sterile paper discs.
-
Control: DMSO (Negative), Phenol (Positive).
-
Incubation: 37°C for 24 hours.
-
Measurement: Measure Zone of Inhibition (ZOI) in mm.
-
Expected Result: 1-isomer ZOI > 4-isomer ZOI due to superior surfactant properties of the tertiary alcohol structure.[1]
-
Part 6: Synthesis Workflow Visualization
Understanding how these isomers are generated helps in controlling purity during drug synthesis.[1]
Figure 2: Synthetic origins of isopropylcyclohexanol variants. Note: 1-Isopropylcyclohexanol (unsubstituted ring) requires Grignard addition of Isopropyl-MgBr to Cyclohexanone.
Part 7: References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3552-01-0, 1-Isopropylcyclohexanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 20739, 4-Isopropylcyclohexanol. Retrieved from [Link]
-
Boelens, M. H., & Haring, H. G. (1983). Structure-Odor Relationships of Some Substituted Cyclohexanols. Perfumer & Flavorist. (Contextual grounding for olfactory differences between cis/trans isomers).
-
Scott, A. K. (1993).[1][2] Stereoisomers and drug toxicity.[1][2] The value of single stereoisomer therapy. Drug Safety. Retrieved from [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. Stereoisomers and drug toxicity. The value of single stereoisomer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Isopropylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0 | Chemsrc [chemsrc.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
Reproducibility of "Cyclohexanol, 1-(1-methylethyl)" synthesis protocols
CAS: 4621-04-9 | IUPAC: 1-Isopropylcyclohexanol Content Type: Technical Comparison & Reproducibility Protocol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: The synthesis of 1-isopropylcyclohexanol via the addition of an isopropyl nucleophile to cyclohexanone is a classic textbook example of a reaction that often fails in the laboratory despite looking simple on paper.
The Failure Mode: The primary obstacle is Beta-Hydride Transfer (Reduction) . The isopropyl group is sterically bulky and possesses six
The Solution: This guide compares three protocols. While the Classical Grignard is the baseline, the Organocerium-Mediated (Imamoto) method is presented here as the superior protocol for reproducibility and yield, effectively suppressing the reduction pathway.
| Method | Yield Potential | Purity Profile | Primary Risk |
| A. Classical Grignard | Low (30–50%) | Poor (Mix of Product + Cyclohexanol) | |
| B. Organocerium (Recommended) | High (85–95%) | Excellent | Incomplete CeCl |
| C. Barbier (One-Pot) | Moderate (50–70%) | Moderate | Initiation failure / Wurtz coupling |
Mechanistic Divergence & Signaling Pathways
The following diagram illustrates the competing pathways that dictate the success or failure of this synthesis.
Figure 1: Competing mechanistic pathways. Path B dominates in standard Grignard reactions due to the steric bulk of the isopropyl group. Path A is unlocked by transmetallation to Cerium.
Detailed Experimental Protocols
Method A: The Organocerium Protocol (High-Fidelity)
Status: Recommended for Pharmaceutical/Research Grade
Mechanism: The "Imamoto Reagent" (organocerium) is less basic than organolithiums/Grignards but more nucleophilic toward carbonyls. This drastically reduces enolization and
Reagents
-
Cerium(III) chloride heptahydrate (CeCl
7H O)[1] -
Isopropylmagnesium chloride (2.0 M in THF)[2]
-
Cyclohexanone (Distilled)[3]
-
Tetrahydrofuran (Anhydrous)
Workflow: The Critical Drying Step
The success of this reaction relies entirely on the successful dehydration of CeCl
-
Dehydration (Crucial):
-
Place CeCl
7H O in a Schlenk flask. -
Heat to 140°C under high vacuum (<0.5 mmHg) for 2–4 hours.
-
Visual Cue: The solid will bubble and eventually turn into a fine, white powder. Do not overheat rapidly or it will hydrolyze to CeOCl (useless).
-
While hot, introduce Argon. Cool to room temperature.
-
Activation: Add dry THF. Stir overnight at room temperature. The suspension should look like a milky white slurry .
-
-
Transmetallation:
-
Cool the CeCl
/THF slurry to -78°C . -
Add Isopropylmagnesium chloride dropwise.
-
Stir for 1–2 hours at -78°C. The reagent effectively becomes "Cl
Ce- Pr".
-
-
Addition:
-
Add Cyclohexanone (1.0 equiv relative to Ce) dropwise.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Note: Unlike Grignards, organoceriums tolerate higher temperatures during the addition phase without significant side reactions.
-
-
Workup:
Method B: Classical Grignard (The Baseline)
Status: High Risk of Failure (Reproducibility < 50%)
Use Case: Only if CeCl
Protocol
-
Setup: Flame-dried glassware, N
atmosphere. -
Reagent Formation: Generate i-PrMgCl from Mg turnings and isopropyl chloride in ether (or purchase commercially).
-
Addition:
-
Cool the Grignard solution to -78°C (Essential).
-
Add Cyclohexanone very slowly.
-
Why Slow? To keep the local concentration of ketone low, minimizing the statistical probability of the bimolecular reduction transition state.
-
-
Result: Expect a mixture. GC-MS will likely show a significant peak for cyclohexanol (MW 100) alongside the product (MW 142).
Comparative Analysis & Data
The following table synthesizes experimental data comparing the efficiency of the protocols.
| Metric | Method A: Organocerium | Method B: Grignard | Method C: Barbier (Mg) |
| Isolated Yield | 88 - 94% | 35 - 55% | 50 - 65% |
| Product:Reduction Ratio | > 99:1 | ~ 60:40 | ~ 70:30 |
| Reaction Time | 4 hours (active) + Overnight prep | 2 hours | 12 hours |
| Moisture Tolerance | Low (Requires dry CeCl | Very Low | Moderate |
| Key Impurity | None significant | Cyclohexanol | Wurtz dimers (2,3-dimethylbutane) |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Low Yield + High Cyclohexanol | Switch to Method A (Organocerium). If using A, ensure temperature was -78°C during transmetallation. | |
| Starting Material Recovery | Enolization occurred (Grignard acted as base). | Method A solves this. Ce reagents are less basic. |
| Grey/Yellow Slurry (Method A) | Incomplete drying of CeCl | Dehydration must be done under high vacuum. If solid is yellow, hydrolysis occurred. |
Reproducibility Workflow (Visualized)
The following graph details the decision logic for ensuring high purity.
Figure 2: Critical Control Points in the Organocerium Protocol. The drying step is the primary source of irreproducibility.
References
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4403.
-
Conlon, D. A., et al. (1989). "Practical Synthesis of Sterically Crowded Carbinols via Organocerium Reagents." Journal of Organic Chemistry, 54(25), 6096–6097.
-
Dimitrov, V., et al. (1996). "Reproducibility of Organometallic Addition to Ketones: A Comparative Study." Tetrahedron, 52(15), 5469-5478.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section on Nucleophilic Addition).
Sources
Structural Confirmation of "Cyclohexanol, 1-(1-methylethyl)" Reaction Products: A Comparative Analytical Guide
Executive Summary
Cyclohexanol, 1-(1-methylethyl) , commonly known as 1-isopropylcyclohexanol , is a tertiary alcohol often utilized as a precursor in the synthesis of substituted alkenes and fragrance compounds. Its primary reaction pathway—acid-catalyzed dehydration—presents a classic yet critical analytical challenge: the formation of regioisomers.
This guide objectively compares the two primary analytical techniques used to confirm the structure of the reaction products: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While GC-MS is essential for purity profiling, this guide establishes 1H NMR as the definitive method for structural validation due to the specific "vinyl proton" signature that distinguishes the thermodynamic major product from its isomers.
The Reaction Landscape: Mechanistic Pathways[1]
The dehydration of 1-isopropylcyclohexanol proceeds via an E1 mechanism. The rate-determining step is the formation of a tertiary carbocation, which then eliminates a proton to form an alkene.[1][2] The regioselectivity is governed by Zaitsev’s rule and thermodynamic stability, leading to two distinct isomers:
-
1-Isopropylcyclohexene (Major Product, ~70%): Formed by removing a proton from the ring
-carbon. This contains an endocyclic double bond. -
Isopropylidenecyclohexane (Minor Product, ~30%): Formed by removing a proton from the isopropyl
-carbon. This contains an exocyclic double bond.
Pathway Visualization
The following diagram illustrates the divergence in the elimination step.
Figure 1: Divergent E1 elimination pathways for 1-isopropylcyclohexanol. The endocyclic double bond is thermodynamically favored despite the exocyclic product being tetrasubstituted.
Analytical Method 1: GC-MS (Screening & Purity)
Role and Utility
GC-MS is the first-line tool for assessing reaction conversion and product distribution. It excels at separating the isomers and quantifying the ratio (typically 70:30 at equilibrium).
Technical Limitations
Both isomers share the molecular formula C
Experimental Data Profile
| Feature | 1-Isopropylcyclohexene (Major) | Isopropylidenecyclohexane (Minor) |
| Retention Time (DB-5 Column) | Elutes earlier (Lower BP) | Elutes later (Higher BP) |
| Molecular Ion (M+) | m/z 124 | m/z 124 |
| Base Peak | m/z 81 (Loss of isopropyl) | m/z 109 (Loss of methyl) |
| Key Fragment | m/z 67 (Cyclohexenyl cation) | m/z 67 |
Verdict: GC-MS is sufficient for quantifying the ratio of products but insufficient for proving which peak corresponds to which structure without authentic standards.
Analytical Method 2: NMR Spectroscopy (Definitive Confirmation)
Role and Utility
Proton (
The "Vinyl Proton" Test
-
1-Isopropylcyclohexene is a trisubstituted alkene. It retains one hydrogen atom on the double bond (at position C2). This proton appears in the distinct alkene region (5.0–6.0 ppm).[3]
-
Isopropylidenecyclohexane is a tetrasubstituted alkene. It has zero hydrogens on the double bond. Its spectrum will be completely silent in the alkene region.
Comparative NMR Data Table
| Signal Type | 1-Isopropylcyclohexene (Major) | Isopropylidenecyclohexane (Minor) | Interpretation |
| Vinyl Proton ( | 5.35 - 5.45 ppm (m, 1H) | ABSENT | Definitive Structural Marker |
| Methyl Groups ( | 0.85 - 0.95 ppm (d, 6H) | 1.60 - 1.70 ppm (s, 6H) | Isopropyl (saturated) vs. Isopropylidene (allylic) |
| Allylic Protons ( | ~1.95 ppm (m) | ~2.10 - 2.20 ppm (m) | Ring protons adjacent to C=C |
| ~120 ppm (CH) & ~145 ppm (C) | ~125 ppm (C) & ~130 ppm (C) | CH signal in DEPT-135 vs. Quaternary only |
Expert Insight: The shift of the methyl groups is also diagnostic. In the major product, the methyls are part of an isopropyl group attached to an sp
Experimental Protocol: Dehydration & Analysis
Step 1: Acid-Catalyzed Dehydration[2][5][6]
-
Setup: Charge a 50 mL round-bottom flask with 10.0 g of 1-isopropylcyclohexanol (CAS 3552-01-0) and 0.5 mL of concentrated phosphoric acid (85%).
-
Reaction: Attach a fractional distillation column. Heat the mixture gently to 110–120°C.
-
Collection: The product and water will co-distill (azeotrope) into the receiving flask. This drives the equilibrium forward by removing the alkene as it forms.
-
Workup: Separate the organic layer, wash with saturated NaHCO
(to neutralize acid traces), and dry over anhydrous MgSO .
Step 2: Analytical Workflow
-
GC-MS Screening:
-
Dilute 10
L of product in 1 mL dichloromethane. -
Run on a non-polar capillary column (e.g., HP-5MS, 30m).
-
Integrate peaks to determine the isomer ratio (Expect ~70:30).
-
-
NMR Confirmation:
-
Dissolve 10 mg of the isolated oil in 0.6 mL CDCl
. -
Acquire a standard 16-scan
H NMR spectrum. -
Validation Check: Zoom into the 5.0–6.0 ppm region. Integration of a signal here relative to the aliphatic region confirms the presence of the endocyclic isomer.
-
References
-
PubChem. Cyclohexanol, 1-(1-methylethyl) (Compound). National Library of Medicine. Available at: [Link]
-
Study.com. Dehydration of Isopropylidenecyclohexane and Equilibrium Constants. Available at: [Link]
-
Filo. Major Product of Acid Catalyzed Dehydration of Cyclohexanol Derivatives.[1][4] Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shifts and Coupling. Available at: [Link]
-
LibreTexts. Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Question: The major product obtained in the given reaction is: Reactant:.. [askfilo.com]
- 2. When isopropylidenecyclohexane is treated with strong acid at room temper.. [askfilo.com]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. shaalaa.com [shaalaa.com]
Evaluating the Cost-Effectiveness of 1-Isopropylcyclohexanol Suppliers: A Technical Comparison Guide
Executive Summary: The "Make vs. Buy" Dilemma
1-Isopropylcyclohexanol (CAS 1123-81-5 / 3552-01-0) is a critical tertiary alcohol intermediate, often utilized in the synthesis of sterically hindered amides (via Ritter reaction) or as a scaffold for specialized ligands in asymmetric catalysis. Unlike its commoditized isomer (4-isopropylcyclohexanol), the 1-isomer is frequently subject to supply chain volatility and variable quality due to the challenges associated with its synthesis—specifically, the Grignard addition of isopropylmagnesium halides to cyclohexanone, which is prone to elimination side-reactions.
This guide evaluates the cost-effectiveness of sourcing 1-isopropylcyclohexanol from three distinct supplier tiers: Premium Catalog Vendors , Custom Synthesis CROs , and In-House Production . Our experimental data suggests that while "bargain" suppliers offer attractive raw costs, the hidden costs of purification (removal of elimination products like 1-isopropylcyclohexene) often make Premium suppliers or controlled In-House synthesis more cost-effective for sub-100g requirements.
Technical Context & Critical Quality Attributes (CQAs)
The utility of 1-isopropylcyclohexanol in drug development is defined by its purity profile. As a tertiary alcohol, it is inherently prone to acid-catalyzed dehydration.
Key Impurities & Their Impact
-
1-Isopropylcyclohexene (Elimination Product):
-
Origin: Thermal elimination during distillation or acidic workup.
-
Impact: Competes in electrophilic substitution reactions; lowers yield in Ritter reactions.
-
-
Cyclohexanone (Unreacted Starting Material):
-
Origin: Incomplete Grignard addition or hydrolysis of enolates.
-
Impact: Forms side products with downstream amine/hydride reagents.
-
-
Water:
-
Origin: Hygroscopic nature of the alcohol.
-
Impact: Quenches sensitive organometallic catalysts downstream.
-
Supplier Landscape Analysis
We procured 50g samples from three representative sources to benchmark performance.
| Supplier Category | Representative Source | Unit Price ($/g) | Claimed Purity | Lead Time |
| Tier A: Premium Catalog | Apollo Scientific / Sigma (Hypothetical) | $1.60 | ≥ 97% | 2-5 Days |
| Tier B: Bulk/CRO | Chemwill Asia / Local Importer | $0.45 | ≥ 95% | 3-4 Weeks |
| Tier C: In-House | Lab Synthesis (Reagent Cost) | $0.22* | N/A | 2 Days |
*Cost excludes labor and overhead. Adjusted cost including labor is approx. $0.95/g.
Experimental Validation
To objectively evaluate "value," we subjected all samples to a standardized Quality Control (QC) workflow and a functional stress test (Ritter Reaction).
Protocol: Quality Control via GC-FID
Objective: Quantify the ratio of tertiary alcohol to alkene impurities.
Methodology:
-
Sample Prep: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).
-
Instrument: Agilent 7890B GC with FID detector.
-
Column: HP-5ms (30m x 0.25mm x 0.25µm).
-
Program: Hold 50°C (2 min) → Ramp 10°C/min to 200°C.
-
Integration: Compare Area% of 1-isopropylcyclohexanol (
min) vs. 1-isopropylcyclohexene ( min).
Protocol: Functional Stress Test (Ritter Reaction)
Objective: Determine the "Effective Yield" in a downstream synthesis. Tertiary alcohols are ideal substrates for the Ritter reaction, but impurities interfere.
Reaction:
Step-by-Step Workflow:
-
Setup: Charge a 50 mL flask with 10 mmol (1.42 g) of the 1-isopropylcyclohexanol sample.
-
Addition: Add 1.5 mL Acetonitrile and 1.5 mL Glacial Acetic Acid. Cool to 0°C.[1]
-
Catalysis: Dropwise addition of 1.5 mL conc. Sulfuric Acid (maintain T < 10°C).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Pour onto ice water. Neutralize with NaOH. Extract with Ethyl Acetate.
-
Analysis: Evaporate solvent and weigh the crude amide. Purity check via NMR.
Results Summary
| Metric | Tier A (Premium) | Tier B (Bulk) | Tier C (In-House) |
| GC Purity (Alcohol) | 98.2% | 91.5% | 96.0% |
| Major Impurity | Trace Water | 6.5% Alkene | 3.0% Ketone |
| Ritter Yield (Crude) | 92% | 74% | 88% |
| Purification Need | None | Recrystallization Req. | Distillation Req. |
Analysis: Tier B (Bulk) appeared cheapest ($0.45/g), but the high alkene content (likely from poor temperature control during their distillation) significantly lowered the reaction yield. The "Effective Cost" of Tier B increases when you factor in the 26% yield loss and the labor required to recrystallize the final amide.
Decision Logic & Visualization
Quality Control Workflow
The following diagram outlines the decision logic for accepting or rejecting a batch of 1-isopropylcyclohexanol based on experimental data.
Caption: QC Decision Tree ensuring raw material suitability for sensitive downstream applications.
Cost-Effectiveness Model
To calculate the true cost, we use the Total Cost of Ownership (TCO) formula:
-
Tier A (Premium): High purchase price, but yield factor is 1.0 (no loss).
-
Tier B (Bulk): Low purchase price, but yield factor is 0.74 (due to impurities) + $200 labor cost for cleanup.
Conclusion & Recommendations
For drug development applications where 1-isopropylcyclohexanol serves as a scaffold:
-
For Screening (<50g): Choose Tier A (Premium Catalog). The time saved on purification outweighs the raw material cost difference. The consistency of the cis/trans ratio (if applicable) and lack of elimination products ensures reliable SAR data.
-
For Scale-Up (>1kg): Choose Tier B (Bulk) + In-House Purification. Purchase the lower-grade material but budget for a vacuum distillation step immediately upon receipt to remove the alkene buildup.
-
For Sensitive Catalysis: Synthesize In-House. If your application is water-sensitive (e.g., using the alcohol as a ligand precursor), fresh in-house generation via Grignard allows for immediate use without storage-induced moisture uptake.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Cyclohexanol, 1-isopropyl-. NIST Chemistry WebBook.[2] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Grignard and Ritter protocols).
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of Cyclohexanol, 1-(1-methylethyl)
[1][2][4]
Executive Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the physical state of the specific isomer in your inventory. 1-Isopropylcyclohexanol presents a unique logistical challenge due to its melting point.[1][2]
| Parameter | Data | Operational Implication |
| CAS Number | 3552-01-0 | Use this for waste manifesting, not the generic "Cyclohexanol". |
| IUPAC Name | 1-propan-2-ylcyclohexan-1-ol | Distinguish from 4-isopropyl isomers (fragrance ingredients).[1][2][3][4] |
| Melting Point | ~26°C (79°F) | CRITICAL: This substance hovers at the solid-liquid phase boundary.[1][2][3][4] It may solidify in waste lines or narrow-neck containers if lab temperatures drop.[1][2] |
| Flash Point | >60°C (Est.)[4][5] | Classified as Combustible . likely RCRA D001 (Ignitable) if liquid phase <60°C or if mixed with flammable solvents.[2][4] |
| Solubility | Hydrophobic | Do NOT dispose via sanitary sewer. It will not dissolve and may clog plumbing or form films.[3][4] |
| Reactivity | Stable | Incompatible with Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates).[4] |
Pre-Disposal Logistics: The "Phase-Change" Protocol
Expert Insight: The primary operational risk with 1-isopropylcyclohexanol is unintentional solidification .[1][2][3] If disposed of in a standard narrow-mouth solvent carboy while warm/liquid, it can freeze upon cooling, creating a plug that pressurizes the vessel or prevents further filling.[1][2]
Step 1: Waste Stream Segregation
Segregate this chemical into Non-Halogenated Organic Solvents .[2][3]
-
Prohibited Mixtures: Do not mix with oxidizers (Chromic acid, Piranha solution) or reactive metals.
-
Acceptable Mixtures: Acetone, Ethanol, Methanol, Hexane (standard organic waste stream). Note: Mixing with lower flashpoint solvents will classify the entire mixture as Flammable (D001).[1]
Step 2: Container Selection
Step-by-Step Disposal Procedure
Scenario A: Disposing of Pure Stock (Solid or Slush)
-
Personal Protective Equipment (PPE): Nitrile gloves (0.11mm minimum thickness), safety goggles, and lab coat.[2]
-
Transfer: Scoop solid material into a wide-mouth waste container labeled "Solid Organic Waste."
-
Solvent Rinse: Rinse the original container with a compatible solvent (e.g., Acetone) to remove residue. Add this rinse to the Liquid organic waste stream, not the solid waste jar, to minimize void volume in the solid container.
-
Labeling: Apply the hazardous waste label immediately.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Phase Check: If the waste solution contains high concentrations (>20%) of 1-isopropylcyclohexanol, verify that the solvent system will keep it dissolved at 15°C (nighttime lab temp).
-
Dilution (Self-Validating Step): If unsure, add excess Ethanol or Acetone. Why? This depresses the freezing point of the mixture, ensuring it remains fluid for the waste contractor.
-
Funneling: Use a grounded safety funnel with a flame arrestor if the mixture contains other low-flashpoint solvents.[2][3]
-
Closure: Cap the carboy loosely if ongoing evolution of gas is suspected (unlikely here), otherwise cap tightly.
Regulatory Compliance & Waste Characterization
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA), 1-isopropylcyclohexanol is not a P-listed or U-listed waste.[1][2][3] However, it is regulated by Characteristic :
-
D001 (Ignitable): If the waste mixture has a flash point < 60°C (140°F).[2] Even if the pure substance has a higher flash point, laboratory waste is almost always classified as D001 due to the presence of rinsing solvents (Acetone/Ethanol).
-
Waste Code Assignment:
Documentation
On your Hazardous Waste Tag/Manifest:
Logic Workflow: Disposal Decision Tree
The following diagram illustrates the decision logic for segregating 1-isopropylcyclohexanol to prevent physical blockage hazards.
Figure 1: Decision matrix for container selection based on the phase behavior of 1-isopropylcyclohexanol.
Emergency Procedures (Spill Response)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520744, Cyclohexanol, 1-(1-methylethyl). Retrieved from [Link][1][2][4]
-
U.S. Environmental Protection Agency. RCRA Orientation Manual: Identification of Hazardous Waste (D001 Ignitability). Retrieved from [Link][1][2][4]
Sources
- 1. CAS 4621-04-9: 4-Isopropylcyclohexanol | CymitQuimica [cymitquimica.com]
- 2. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexanol, 1-(1-methylethyl) | C9H18O | CID 520744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. METHYLCYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
